Phenacemide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRXWCVYUEORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023442 | |
| Record name | Phenacemide | |
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Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenacemide | |
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Solubility |
VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |
| Record name | Phenacemide | |
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Color/Form |
CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |
CAS No. |
63-98-9 | |
| Record name | Phenacemide | |
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| Record name | Phenacemide | |
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| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
212-216 °C, 215 °C | |
| Record name | Phenacemide | |
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| URL | https://www.drugbank.ca/drugs/DB01121 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Historical Context of Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacemide (phenylacetylurea), introduced in 1949 under the brand name Phenurone, represents a significant chapter in the history of anticonvulsant drug development. As a ureide, it is structurally related to the hydantoins and barbiturates.[1] Initially showing promise in the treatment of psychomotor epilepsy, its clinical use was ultimately curtailed by a high incidence of severe and sometimes fatal adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical application of this compound, with a focus on the quantitative data and experimental protocols of the era.
Discovery and Historical Context
The development of this compound emerged from the systematic screening of potential antiepileptic compounds, a field that gained significant momentum following the successful introduction of phenytoin (B1677684) in 1938.[2] The prevailing preclinical screening method of the time was the Maximal Electroshock (MES) test, which was effective in identifying compounds that could prevent the spread of generalized tonic-clonic seizures.[3] this compound was identified through this methodology as a potent anticonvulsant.
It was introduced for clinical use in 1949 and quickly found a niche in the management of what was then termed "psychomotor epilepsy," now known as temporal lobe epilepsy or focal seizures with impaired awareness.[4][5] However, reports of serious toxicity, including aplastic anemia, hepatitis, and severe psychiatric disturbances, began to surface shortly after its introduction.[5][6] This led to a decline in its use, although it remained available for refractory cases. In a seemingly contradictory move, the U.S. Food and Drug Administration (FDA) in 2012 determined that this compound was not withdrawn from the market for reasons of safety or effectiveness, a decision that stands in contrast to the historical clinical experience.[7][8] The original New Drug Application was withdrawn in 2004.[7]
Synthesis of this compound
This compound, or N-carbamoyl-2-phenylacetamide, is synthesized through the reaction of 2-phenylacetyl chloride with urea.[9]
Experimental Protocol: Synthesis of Phenylacetylurea
Materials:
-
Urea
-
Hydrochloric acid
-
Water
Procedure:
-
Combine urea, hydrochloric acid, and aniline in a reaction vessel.
-
Heat the mixture and stir, allowing it to reflux at 100-104°C for one hour.[3]
-
After the reflux period, add water and continue to stir.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Filter the mixture to collect the crude phenylurea.
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Wash the filter cake with water.
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Dry the product to obtain the finished phenylurea.[3]
Mechanism of Action
The precise mechanism of action of this compound was not fully elucidated during the peak of its use. However, based on its structural similarities to other anticonvulsants of the era, it was presumed to exert its effects by modulating neuronal excitability. The prevailing hypothesis was that this compound blocks neuronal sodium channels and/or voltage-sensitive calcium channels.[10] This action would lead to a suppression of neuronal depolarization and hypersynchronization, the cellular hallmarks of seizure activity.
Presumed Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action of this compound on neuronal ion channels, leading to a reduction in neuronal excitability.
Preclinical Evaluation
The primary method for preclinical anticonvulsant screening during the development of this compound was the Maximal Electroshock (MES) test. This model was instrumental in identifying compounds with efficacy against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock (MES) Test (circa 1940s-1950s)
Animals:
-
Rats or mice were commonly used.
Apparatus:
-
An electroshock apparatus capable of delivering a controlled alternating current.
-
Corneal or ear clip electrodes.
Procedure:
-
Administer the test compound (this compound) or vehicle to the animal, typically via intraperitoneal injection or oral gavage.
-
At the time of predicted peak effect, apply the electrodes to the corneas or ear pinnae. A topical anesthetic was often applied to the corneas.
-
Deliver a supramaximal electrical stimulus. Common parameters were 50-150 mA for 0.2-2 seconds.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint was the abolition of the tonic hindlimb extension, which was considered indicative of anticonvulsant activity.
Clinical Efficacy and Toxicity
This compound demonstrated notable efficacy in the treatment of psychomotor epilepsy. However, its clinical utility was severely limited by a high incidence of adverse effects.
Data Presentation
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound from early clinical reports.
| Seizure Type | Number of Patients | Improvement | No Improvement |
| Psychomotor | 13 | 12 | 1 |
| Total | 13 | 12 | 1 |
Table 1: Efficacy of this compound in Children with Intractable Complex Partial Seizures (Monotherapy).[11] Note: In this study, 5 of the 12 patients who improved became completely seizure-free.[11]
| Adverse Effect | Incidence | Severity |
| Personality Changes (including psychosis) | Common | Often severe, leading to discontinuation |
| Hepatitis | Reported | Can be fatal |
| Aplastic Anemia | Reported | Can be fatal |
Table 2: Major Adverse Effects of this compound.(Note: Precise incidence rates from the 1950s are not available in the reviewed literature, but these effects were frequently reported in case series and clinical experience.)[5][6]
Historical Perspective and Withdrawal
The clinical history of this compound is a classic example of a drug with significant efficacy but an unacceptable toxicity profile. The reports of fatal aplastic anemia and hepatitis, coupled with the frequent and severe psychiatric side effects, led to a sharp decline in its use as safer alternatives became available.[5][6] The 2012 FDA determination that it was not withdrawn for safety or effectiveness reasons is puzzling in light of the historical evidence and may reflect a legal or regulatory nuance rather than a re-evaluation of its clinical toxicity.[7][8] The withdrawal of the NDA in 2004 was requested by the manufacturer.[7]
Conclusion
This compound holds an important place in the history of antiepileptic drug development. It demonstrated that compounds with a different chemical structure from the established barbiturates and hydantoins could be effective anticonvulsants. However, its story also serves as a critical reminder of the importance of a favorable risk-benefit profile in pharmacotherapy. The severe and unpredictable toxicity of this compound ultimately led to its obsolescence, paving the way for the development of safer and better-tolerated antiepileptic drugs. The experimental protocols and clinical data from its era provide valuable insights into the evolution of drug development and regulatory standards.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and initial clinical evaluation of an anticonvulsant drug during the era of this compound.
References
- 1. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The use of this compound for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal aplastic anemia occurring during anticonvulsant therapy: probable idiosyncrasy to phenurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Determination That PHENURONE (this compound) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Phenacemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of phenacemide, an anticonvulsant agent. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical Structure and Properties of this compound
This compound, with the IUPAC name N-carbamoyl-2-phenylacetamide, is an acyclic ureide derivative.[1][2] Its chemical structure consists of a phenylacetyl group linked to a urea (B33335) moiety. The molecular formula for this compound is C₉H₁₀N₂O₂.[2]
The key structural feature of this compound is the presence of both a hydrogen-bond donating and accepting urea group, as well as a lipophilic phenyl ring, which are common pharmacophoric elements in many anticonvulsant drugs.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Melting Point | 212-216 °C | [3] |
| Solubility | Very slightly soluble in water; slightly soluble in alcohol, benzene, chloroform, and ether.[1] | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 0.87 | [1][2] |
| pKa | Not available | |
| Appearance | White to creamy white crystalline solid.[1] | [1] |
Synthesis Pathway of this compound
The most common and direct laboratory synthesis of this compound involves the acylation of urea with 2-phenylacetyl chloride.[1] This reaction is a nucleophilic acyl substitution where the nitrogen atom of urea attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound and hydrochloric acid as a byproduct.
References
Phenacemide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, also known as phenylacetylurea, is an anticonvulsant drug that was introduced in 1949 for the treatment of epilepsy.[1] Structurally, it is a ureide and a congener of phenytoin, sharing a phenylacetylurea backbone.[1] Although its clinical use has been limited due to toxicity, understanding its mechanism of action remains relevant for the development of new antiepileptic drugs. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with voltage-gated sodium channels (Nav).
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary anticonvulsant effect of this compound is attributed to its ability to block voltage-gated sodium channels in neurons.[2][3] This action suppresses neuronal depolarization and the hypersynchronization of neuronal firing, which are the underlying causes of seizures.[2] By binding to and inhibiting these channels, this compound effectively raises the threshold for action potential generation and prevents the spread of seizure activity from an epileptic focus.[2]
State-Dependent Binding
Like many other anticonvulsants that target sodium channels, it is hypothesized that this compound exhibits a state-dependent affinity for the channel. This means it likely binds with higher affinity to the inactivated state of the sodium channel compared to the resting state. This preferential binding to the inactivated state is a key feature of many use-dependent sodium channel blockers. During periods of high-frequency neuronal firing, as seen in a seizure, a larger proportion of sodium channels are in the inactivated state, making the drug more effective when it is needed most.
Lack of Quantitative Data
Despite its established mechanism of action, a thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the interaction of this compound with voltage-gated sodium channels. Specific metrics such as IC50 values , binding affinities (Kd) for different Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.6), and detailed effects on channel kinetics (e.g., shifts in the voltage-dependence of activation and inactivation, effects on recovery from inactivation) have not been extensively reported. This absence of data limits a more precise understanding of its pharmacological profile and its potential for isoform-specific effects.
Experimental Protocols for Characterizing Sodium Channel Blockers
To determine the quantitative effects of a compound like this compound on voltage-gated sodium channels, a series of electrophysiological experiments are typically employed. The primary technique for this is the patch-clamp technique , which allows for the direct measurement of ionic currents through the channels.
Whole-Cell Voltage-Clamp Electrophysiology
This is the gold-standard method for studying the effects of drugs on voltage-gated ion channels in isolated cells, such as cultured neurons or heterologous expression systems (e.g., HEK293 cells) transfected with specific sodium channel isoforms.
General Protocol:
-
Cell Preparation: Neurons are acutely dissociated from brain tissue or cultured. Alternatively, a stable cell line expressing a specific Nav channel isoform is used.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution designed to isolate sodium currents (e.g., containing CsF to block potassium channels).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage-Clamp: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Eliciting Sodium Currents: A series of voltage steps are applied to depolarize the membrane and elicit sodium currents.
-
Data Acquisition: The resulting currents are recorded and analyzed to determine various channel properties.
Specific Protocols to Assess Drug Effects:
-
Tonic Block: The drug is applied, and the reduction in the peak sodium current elicited by infrequent depolarizing pulses is measured to determine the resting-state affinity.
-
Use-Dependent Block: The cell is stimulated with a high-frequency train of depolarizing pulses in the presence of the drug. A progressive decrease in the current amplitude with each pulse indicates use-dependent block, suggesting preferential binding to the open or inactivated states.
-
Voltage-Dependence of Inactivation (Steady-State Inactivation): The membrane potential is held at various conditioning pre-pulse potentials before a test pulse to a depolarized potential. The relationship between the pre-pulse potential and the normalized peak current is plotted. A leftward shift in this curve in the presence of the drug indicates stabilization of the inactivated state.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse. The time course of recovery of the current in the presence and absence of the drug is compared to assess the drug's effect on the rate of recovery from inactivation.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Hypothesized mechanism of this compound action on voltage-gated sodium channels.
Caption: General experimental workflow for characterizing a sodium channel blocker like this compound.
Summary and Conclusion
This compound is an anticonvulsant that primarily acts by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. While its general mechanism is understood, the public scientific literature lacks specific quantitative data regarding its interaction with these channels. Further detailed electrophysiological studies would be necessary to fully characterize its potency, isoform selectivity, and effects on channel kinetics. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which could yield valuable insights for the development of novel and more selective antiepileptic therapies.
References
The Structure-Activity Relationship of Phenacemide: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Classic Anticonvulsant Scaffold for Modern Epilepsy Research
Phenacemide ((2-phenylacetyl)urea), a historical anticonvulsant, continues to be a relevant scaffold in the design of novel therapies for epilepsy. Despite its withdrawal due to toxicity, its fundamental structure provides a valuable starting point for understanding the complex interplay between chemical features and anticonvulsant activity. This technical guide offers a detailed exploration of the structure-activity relationships (SAR) of this compound and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future drug discovery efforts.
Core Structure and Mechanism of Action
This compound is an acyclic ureide, structurally related to hydantoin (B18101) anticonvulsants like phenytoin.[1][2] Its primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability and prevents seizure propagation.[3] This mechanism is a cornerstone of many established antiepileptic drugs (AEDs). The core this compound structure consists of a phenyl ring, an acetyl linker, and a terminal urea (B33335) moiety, each offering opportunities for modification to modulate efficacy and mitigate toxicity.
Quantitative Structure-Activity Relationship Data
The anticonvulsant activity of this compound analogs is typically evaluated in preclinical models, primarily the Maximal Electroshock Seizure (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often assessed using the Rotarod test to measure motor impairment. The median effective dose (ED50) in the seizure models and the median toxic dose (TD50) in the neurotoxicity assay are crucial quantitative parameters for SAR analysis. A higher protective index (PI = TD50/ED50) indicates a better safety profile.
Phenylacetamide Derivatives
Studies on various N-phenylacetamide derivatives provide valuable insights into the SAR of the broader class of compounds to which this compound belongs.
| Compound | R | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (MES) | Reference |
| 1 | H (this compound) | Data not consistently reported in recent comparative studies | Data not consistently reported in recent comparative studies | Data not consistently reported in recent comparative studies | - | |
| 2 | 2,6-dimethylphenyl (amide N-substituent) | 50.50 | 93.20 | >300 | >5.9 | [4] |
| 3 | 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide | 9.9 | 34 | 100 | 10.1 | [5] |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Key Structure-Activity Relationship Insights
Analysis of the available data on this compound and related phenylacetamide analogs reveals several key SAR trends:
-
The Phenyl Ring: Substitution on the phenyl ring significantly impacts anticonvulsant activity. The position, size, and electronic properties of substituents can alter lipophilicity, influencing the ability to cross the blood-brain barrier and interact with the target sodium channel.
-
The Acetyl Linker: Modifications to the methylene (B1212753) group between the phenyl ring and the amide carbonyl can affect conformational flexibility and potency.
-
The Urea Moiety: The terminal urea group is a critical pharmacophore. N-substitution on the urea can modulate activity and toxicity profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anticonvulsant candidates.
Maximal Electroshock Seizure (MES) Test
The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are commonly used.
Procedure:
-
Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed.
-
Stimulation: An alternating electrical current is delivered. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
Objective: To assess a compound's ability to elevate the threshold for clonic seizures induced by the chemoconvulsant pentylenetetrazole.
Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD rats are typically used.
Procedure:
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.
-
Observation: Animals are placed in isolation cages and observed for a set period (typically 30 minutes) for the presence or absence of a clonic seizure lasting at least 3-5 seconds.
-
Endpoint: The absence of a clonic seizure is defined as protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at various dose levels.
Rotarod Test for Neurotoxicity
The Rotarod test is a standard method for assessing motor coordination and identifying potential neurological deficits or sedative effects of a compound.
Objective: To evaluate the effect of a compound on motor coordination and balance.
Animals: Mice or rats are used.
Procedure:
-
Training: Animals are pre-trained on the rotarod apparatus to ensure they can maintain their balance on the rotating rod.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of expected peak effect, the animal is placed on the rotating rod. The rod rotates at a constant or accelerating speed.
-
Endpoint: The time the animal remains on the rod (latency to fall) is recorded. A significant decrease in latency compared to vehicle-treated animals indicates neurotoxicity.
-
Data Analysis: The TD50, the dose causing motor impairment in 50% of the animals, is determined.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves the reaction of a substituted phenylacetyl chloride with urea or a substituted urea.
General Procedure for the Synthesis of this compound:
This compound can be synthesized by reacting 2-phenylacetyl chloride with urea in an inert solvent.[1]
Materials:
-
2-phenylacetyl chloride
-
Urea
-
Inert solvent (e.g., anhydrous diethyl ether, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct
Procedure:
-
Dissolve urea in the inert solvent.
-
Slowly add 2-phenylacetyl chloride to the solution while stirring.
-
Add the base to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The resulting this compound can be isolated by filtration and purified by recrystallization.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the proposed mechanism of action can aid in understanding the overall drug discovery process.
Conclusion
The this compound scaffold, despite the toxicity of the parent compound, remains a valuable starting point for the design of novel anticonvulsant agents. A thorough understanding of its structure-activity relationships, guided by quantitative in vivo data and detailed experimental protocols, is essential for medicinal chemists and pharmacologists. By systematically modifying the phenyl ring, acetyl linker, and urea moiety, and by employing robust preclinical screening models, researchers can continue to explore this chemical space to develop safer and more effective treatments for epilepsy. The data and methodologies presented in this guide provide a solid foundation for these future endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in the effects of this compound analogs on serum creatinine and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenacemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenacemide, an anticonvulsant agent. It details its chemical identity, mechanism of action, pharmacokinetic properties, and analytical methodologies. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical and Physical Properties
This compound, also known as phenylacetylurea, is an anticonvulsant drug.[1] It was introduced in 1949 for the treatment of epilepsy but was later withdrawn due to toxicity issues.[1]
| Identifier | Value | Reference |
| IUPAC Name | N-Carbamoyl-2-phenyl-acetamide | [1][2] |
| CAS Number | 63-98-9 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molar Mass | 178.191 g·mol⁻¹ | [1] |
Pharmacology and Mechanism of Action
This compound's primary mechanism of action as an anticonvulsant is through the blockade of neuronal voltage-gated sodium channels.[3][4] By binding to these channels, it stabilizes their inactivated state, which in turn suppresses neuronal depolarization and the hypersynchronization of neuronal firing that is characteristic of seizures.[3] There is also evidence to suggest that this compound may act on voltage-sensitive calcium channels.[2] This dual action contributes to its ability to reduce the number and severity of seizures.[2]
Signaling Pathway of Anticonvulsant Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Pharmacokinetics and Metabolism
This compound is well absorbed following oral administration.[2][5] It undergoes extensive metabolism in the liver, primarily through parahydroxylation of the phenyl substituent by hepatic microsomal enzymes, leading to inactive metabolites.[6] The elimination half-life of this compound is reported to be between 22 and 25 hours.[1][2][5]
Quantitative Pharmacokinetic Data (Canine Model)
The following data was obtained from a study involving a single bolus intravenous dose of 12 mg/kg of this compound in a dog.
| Parameter | Value | Reference |
| Rapid Disposition Half-Life | 26 minutes | [7] |
| Terminal Elimination Half-Life | 13 hours | [7] |
| Volume of Distribution (Vdss) | 55 L | [7] |
| Plasma Concentration Range (0-12h) | 1-40 µg/mL | [7] |
Experimental Protocols
Synthesis
This compound can be synthesized by the reaction of 2-phenylacetyl chloride with urea.[6]
Reaction:
C₆H₅CH₂COCl + H₂NCONH₂ → C₆H₅CH₂CONHCONH₂ + HCl
Quantification in Biological Fluids
A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of this compound in plasma and urine.[7][8]
Methodology Outline:
-
Sample Preparation:
-
Alkalinize plasma or urine samples.
-
Extract the drug with ethyl acetate (B1210297).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.[7]
-
-
Chromatography:
-
Column: C8 reversed-phase analytical column.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and acetate buffer (pH 4.2) (50% v/v) has been used for tablet analysis and is a likely starting point for biological samples.[8]
-
-
Quantification:
-
Compare the peak height ratio of this compound to an internal standard (e.g., oxamniquine) against a standard calibration curve.[7]
-
The reported mean recovery from spiked plasma and urine was 97.9% and 96.3%, respectively, with a lower limit of quantitation of 1 µg/mL.[7][8]
General Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for a pharmacokinetic study of this compound.
Toxicity
The clinical use of this compound was ultimately limited by its significant toxicity, including hepatotoxicity.[1] Drug-induced liver injury (DILI) can occur through various mechanisms, including direct cellular damage, metabolic activation to reactive species, and immune-mediated responses.[9] In the case of this compound, its metabolism in the liver is a key factor.
General Pathway of Drug-Induced Hepatotoxicity
Caption: A generalized pathway for drug-induced hepatotoxicity, applicable to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phenacemide Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenacemide (N-carbamoyl-2-phenylacetamide), an anticonvulsant of the ureide class, has served as a foundational structure for the development of a diverse range of analogues and derivatives.[1] Although its clinical use was hampered by toxicity, the chemical scaffold of this compound continues to be a subject of interest in the quest for novel antiepileptic and neuroprotective agents. This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships of this compound analogues, with a focus on N-phenylacetamide and urea (B33335) derivatives.
Core Synthetic Strategies
The synthesis of this compound and its analogues generally revolves around the formation of an amide or a urea linkage to a phenylacetic acid scaffold. Variations in the substitution on the phenyl ring and the nature of the amide or urea component give rise to a wide array of derivatives with differing anticonvulsant and antinociceptive properties.
A prevalent synthetic route involves the acylation of an appropriate amine with a phenylacetyl chloride derivative. Alternatively, the reaction of a substituted aniline (B41778) with chloroacetyl chloride, followed by substitution with a desired amine, is a common and effective strategy. For urea derivatives, the reaction often proceeds through an isocyanate intermediate.
General Synthesis of N-Phenyl-2-(substituted-amino)acetamide Derivatives
A versatile method for the synthesis of N-phenylacetamide derivatives involves a two-step process. The first step is the preparation of a 2-chloro-N-substituted-acetamide intermediate, which is then reacted with a variety of amines to yield the final products.
Caption: General workflow for the synthesis of N-phenylacetamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives[2]
This protocol details a common method for synthesizing N-phenylacetamide analogues with a heterocyclic thioether linkage.
Step 1: Synthesis of 2-chloro-N-substituted-acetamides (Intermediate)
-
To a solution of the appropriate substituted aniline (1 equivalent) in glacial acetic acid, add chloroacetyl chloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-chloro-N-substituted-acetamide intermediate.
Step 2: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives (Final Product)
-
Dissolve the 2-chloro-N-substituted-acetamide intermediate (1 equivalent) and 2-mercaptobenzimidazole (B194830) (1 equivalent) in ethanol.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure final product.
Protocol 2: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[3]
This protocol describes the synthesis of N-phenylacetamide derivatives incorporating a piperazine (B1678402) moiety, which has been shown to be a valuable pharmacophore in anticonvulsant drug design.
Step 1: Synthesis of 2-chloro-1-(3-substituted-phenyl)ethanone (Intermediate)
-
Prepare a mixture of dichloromethane (B109758) (DCM) and a 2% aqueous sodium hydroxide (B78521) solution.
-
At 0°C, add 2-chloroacetyl chloride to a solution of the appropriate 3-substituted aniline in the DCM/NaOH mixture.
-
Stir the reaction for 3 hours at 0°C.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.
Step 2: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives (Final Product)
-
Dissolve the 2-chloro-1-(3-substituted-phenyl)ethanone intermediate (0.002 mol) and the desired secondary amine (e.g., 4-phenylpiperazine, 0.002 mol) in 10 mL of dry acetone.
-
Add dry potassium carbonate (0.006 mol) and a catalytic amount of potassium iodide.
-
Stir the reaction mixture for 24 hours at 60°C.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC).
-
After completion, filter off the inorganic solids and evaporate the acetone.
-
Purify the crude product by chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the yields and anticonvulsant activities of representative this compound analogues synthesized via the described methods.
Table 1: Synthesis Yields of N-Phenyl-2-(substituted-amino)acetamide Derivatives
| Compound | Substituent on N-phenyl ring | Amine Moiety | Yield (%) | Reference |
| VS1 | 4-fluoro | 2-mercaptobenzimidazole | 72 | [2] |
| VS2 | 4-chloro | 2-mercaptobenzimidazole | 74 | [2] |
| VS3 | 4-bromo | 2-mercaptobenzimidazole | 68 | [2] |
| VS4 | 4-methyl | 2-mercaptobenzimidazole | 70 | [2] |
| VS5 | 4-methoxy | 2-mercaptobenzimidazole | 65 | [2] |
| 3 | 3-chloro | 4-phenylpiperazine | 65 | [3] |
| 14 | 3-chloro | 4-(4-fluorophenyl)piperazine | 72 | [3] |
| 19 | 3-(trifluoromethyl) | 4-phenylpiperazine | 68 | [3] |
Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the Maximal Electroshock (MES) Test
| Compound | Dose (mg/kg, i.p.) | Time (h) | % Protection | Reference |
| 12 | 100 | 0.5 | 50 | [3] |
| 13 | 100 | 0.5 | 75 | [3] |
| 13 | 300 | 4 | 50 | [3] |
| 14 | 100 | 4 | 50 | [3] |
| 16 | 100 | 4 | 50 | [3] |
| 18 | 100 | 4 | 50 | [3] |
| 19 | 300 | 0.5 | 75 | [3] |
| 19 | 100 | 4 | 75 | [3] |
| 20 | 100 | 4 | 50 | [3] |
| 24 | 100 | 0.5 | 50 | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many this compound analogues as anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[4] By inhibiting these channels, the compounds reduce the influx of sodium ions, which in turn suppresses neuronal depolarization and the high-frequency firing characteristic of seizures.
Caption: Mechanism of action of this compound analogues on neuronal excitability.
Conclusion
The synthesis of this compound analogues and derivatives remains a fruitful area of research for the discovery of novel anticonvulsant and neuroprotective agents. The synthetic methodologies are generally robust and allow for the generation of diverse chemical libraries. Structure-activity relationship studies have highlighted the importance of specific substitutions on the phenyl ring and the nature of the amide or urea functionality for potent anticonvulsant activity. Future work in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to identify candidates with improved therapeutic indices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Early Clinical Studies of Phenacemide in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, marketed under the brand name Phenurone, was one of the early anticonvulsant drugs introduced in 1949 for the treatment of epilepsy.[1] As a phenylacetylurea derivative, it showed promise in controlling various seizure types, particularly those refractory to other available treatments at the time. However, its clinical use was soon curtailed by reports of severe toxicity, leading to its eventual withdrawal from widespread use. This technical guide provides a comprehensive overview of the early clinical studies of this compound, focusing on its efficacy, safety profile, and the experimental methodologies employed in its initial evaluation.
Core Efficacy Data from Early Clinical Trials
Table 1: Summary of Patient Demographics and Seizure Types in Early this compound Trials
| Study (Year) | Total Patients | Age Range | Predominant Seizure Types Investigated |
| Gibbs, Everett, and Richards (1949) | Data not available | Data not available | Psychomotor (Complex Partial) |
| Tyler and King (1951) | Data not available | Data not available | Psychomotor, Grand Mal (Tonic-Clonic), Petit Mal (Absence), Mixed |
| Livingston and Pauli (1957) | 411 | Data not available | Various types of epilepsy |
| Coker et al. (1986, 1987) | 13 (in 1987 study) | Children and Adolescents | Intractable Partial Complex |
Table 2: Efficacy of this compound in Controlling Seizures
| Study (Year) | Seizure Type | Dosage Range | Efficacy Outcome |
| Gibbs, Everett, and Richards (1949) | Psychomotor | Data not available | Effective in a significant number of cases |
| Tyler and King (1951) | Psychomotor | Data not available | Most effective in this seizure type |
| Grand Mal | Data not available | Less effective than in psychomotor seizures | |
| Petit Mal | Data not available | Limited efficacy | |
| Livingston and Pauli (1957) | Various | Data not available | Specific efficacy rates not available in abstract |
| Coker et al. (1987) | Intractable Partial Complex | Plasma levels: 16-75 µg/mL (Median effective dose: 52 µg/mL) | 12 out of 13 patients showed reduced seizure frequency; 5 became seizure-free.[2] |
Experimental Protocols
The methodologies of early clinical trials in the 1950s were not as rigorously standardized as they are today. However, based on available information, the following outlines the general experimental protocols used in the evaluation of this compound.
Patient Selection
-
Inclusion Criteria: Patients diagnosed with epilepsy, often those who had failed to respond to or developed tolerance to existing anticonvulsant therapies such as phenobarbital (B1680315) and phenytoin. Studies focused on specific seizure types, particularly psychomotor epilepsy.
-
Exclusion Criteria: Detailed exclusion criteria from the earliest studies are not well-documented.
Treatment Regimen
-
Dosage: The dosage of this compound was typically started at a low level and gradually increased until a therapeutic effect was observed or toxic side effects emerged.
-
Administration: The drug was administered orally in divided doses.
-
Duration of Treatment: The observation periods in these studies varied, ranging from several months to years to assess long-term efficacy and safety.
Outcome Measures
-
Primary Outcome: The primary measure of efficacy was the reduction in seizure frequency, often categorized as complete cessation, significant reduction, or no improvement.
-
Secondary Outcomes: Investigators also monitored for changes in behavior and the occurrence of adverse effects. In later studies, plasma drug concentrations were measured to establish a therapeutic range.[2]
Safety and Toxicity
A significant factor in the history of this compound is its association with severe adverse effects.
Table 3: Reported Adverse Effects of this compound in Early Clinical Studies
| Adverse Effect Category | Specific Manifestations | Reported Incidence/Severity |
| Common Side Effects | Dizziness, Drowsiness, Headache, Loss of appetite, Nausea, Vomiting | Frequently reported but often transient |
| Serious Toxicities | Hepatotoxicity: Jaundice, Liver damage | A significant concern leading to fatal outcomes in some cases. |
| Nephrotoxicity: Kidney damage | Reported, but less common than liver toxicity. | |
| Hematological Effects: Aplastic anemia, Leukopenia | Rare but life-threatening. | |
| Psychiatric Disturbances: Depression, Suicidal thoughts, Mood changes, Psychosis | A notable and serious side effect. | |
| Dermatological Reactions: Rashes | Observed in some patients. |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is believed to be the blockade of voltage-gated sodium channels in neurons.[3] This action stabilizes neuronal membranes and inhibits the repetitive firing of action potentials that underlies seizure activity.
Caption: Proposed mechanism of this compound action via blockade of voltage-gated sodium channels.
Experimental Workflow for Assessing Anticonvulsant Efficacy
The general workflow for evaluating the efficacy of this compound in early clinical trials followed a logical progression from patient selection to data analysis.
Caption: General experimental workflow for early clinical trials of this compound.
Conclusion
The early clinical studies of this compound demonstrated its potential as a potent anticonvulsant, particularly for psychomotor seizures that were difficult to treat with other available medications of that era. However, the significant risk of severe and sometimes fatal toxicities, especially to the liver and hematopoietic system, ultimately led to its decline in clinical use. The story of this compound serves as a critical lesson in drug development, highlighting the paramount importance of a thorough risk-benefit assessment. While no longer a first-line therapy, the study of this compound and its mechanism of action has contributed to the broader understanding of epilepsy and the development of safer and more effective anticonvulsant drugs.
References
Phenacemide: A Review of the Historical Safety Concerns That Preceded Its Market Withdrawal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenacemide, marketed under the brand name Phenurone, was an anticonvulsant drug introduced in the mid-20th century for the treatment of epilepsy. While it showed efficacy in some patients, its clinical use was quickly marred by reports of severe and sometimes fatal toxicities. This technical guide provides a detailed examination of the historical safety data that emerged during this compound's time on the market. It is crucial to note that while the U.S. Food and Drug Administration (FDA) formally withdrew the New Drug Application (NDA) for Phenurone in 2004 at the request of the manufacturer, the FDA's official determination in 2012 was that the withdrawal was not for reasons of safety or effectiveness. However, the historical clinical experience, particularly concerning hepatotoxicity and aplastic anemia, offers valuable insights for drug development professionals in the areas of pharmacovigilance and long-term safety monitoring of new chemical entities. This guide will synthesize the available quantitative data on this compound's adverse effects, detail the methodologies of key historical studies, and provide a logical framework for understanding the drug's eventual decline in use.
Historical Context and the Unveiling of Severe Toxicities
This compound was introduced in an era when the standards for clinical trials and post-marketing surveillance were significantly different from today. The initial clinical evaluations of this compound in the late 1940s and early 1950s were often conducted on small, heterogeneous patient populations with limited long-term follow-up. Methodologies of this period typically involved case series and observational studies rather than the large, randomized, placebo-controlled trials that are now the gold standard.
Quantitative Analysis of Adverse Events
The clinical use of this compound revealed a concerning profile of adverse events. The most significant of these were hepatotoxicity and aplastic anemia, which were often fatal. The following tables summarize the quantitative data extracted from key historical publications.
| Adverse Event | Study (Year) | Total Patients Treated | Number of Patients with Adverse Event | Percentage of Patients with Adverse Event | Fatalities |
| Hepatotoxicity | Craddock (1955) | Data not specified in abstract | - | - | Multiple cases analyzed |
| Livingston & Pauli (1957) | 411 | 8 | 1.9% | 2 | |
| Aplastic Anemia | Simpson et al. (1950) | Case Report | 1 | 100% (in this case) | 1 |
| Livingston & Pauli (1957) | 411 | 2 | 0.5% | 2 | |
| Other Severe Reactions (e.g., personality changes, psychosis) | Livingston & Pauli (1957) | 411 | 70 | 17% | - |
Table 1: Incidence of Severe Adverse Reactions to this compound in Historical Studies
Methodologies of Key Historical Experiments and Clinical Studies
The experimental protocols of the 1950s lacked the rigorous design and statistical analysis of modern clinical trials. Below are descriptions of the methodologies employed in the key studies that identified the severe adverse effects of this compound.
Clinical Evaluation in Epilepsy (General Approach in the 1950s)
-
Study Design: Typically observational, open-label case series. Patients with refractory epilepsy, often of mixed seizure types, were administered this compound.
-
Patient Population: Patients who had often failed to respond to other available treatments. There was generally no control group, and if there was, it was not randomized.
-
Dosage and Administration: Dosage was often individualized based on clinical response and tolerance.
-
Efficacy Assessment: Efficacy was primarily assessed through physician observation and patient-reported seizure frequency.
-
Safety Monitoring: Safety monitoring was less systematic than today. It relied heavily on the emergence of overt clinical signs and symptoms. Routine laboratory monitoring of hematological and liver function was not consistently performed at the outset of treatment but was often instituted in response to emerging concerns.
Case Report Methodology (e.g., Simpson et al., 1950)
-
Approach: Detailed clinical description of a single patient case.
-
Data Collection: In-depth documentation of the patient's clinical history, treatment course with this compound, onset and progression of the adverse event (in this case, aplastic anemia), laboratory findings, and post-mortem examination results.
-
Causality Assessment: Causality was inferred based on the temporal relationship between drug administration and the adverse event, and the exclusion of other obvious causes.
Logical Flow of Events Leading to the Decline of this compound
The following diagram illustrates the sequence of events and logical relationships that contributed to the decline in the clinical use of this compound, culminating in its eventual market withdrawal.
Caption: Logical flow from this compound's introduction to its withdrawal.
Conclusion
The history of this compound serves as a critical case study in drug safety and the evolution of pharmacovigilance. While its official withdrawal was not attributed to safety concerns by the FDA in a later review, the documented evidence of severe and fatal hepatotoxicity and aplastic anemia from the 1950s undoubtedly led to its decline in clinical practice. For today's drug development professionals, the story of this compound underscores the importance of robust post-marketing surveillance, the need for vigilant monitoring for rare but severe adverse drug reactions, and the long-term impact that early safety signals can have on the lifecycle of a therapeutic agent. The limitations of the clinical trial methodologies of the past also highlight the significant advancements in clinical research that now provide a more thorough characterization of a new drug's safety profile before it reaches a wider patient population.
Phenacemide: A Forgotten Chapter in Anticonvulsant History
An In-depth Technical Guide on the Rise and Fall of a Potent Antiepileptic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, marketed under the brand name Phenurone, holds a unique and cautionary place in the history of anticonvulsant drug development. Introduced in 1949, it was one of the early synthetic, non-sedative antiepileptic drugs (AEDs) that showed significant promise in treating various seizure types, particularly complex partial seizures, which were often refractory to existing therapies.[1] As a ureide, it is structurally related to the barbiturates and is a ring-opened analog of phenytoin.[2] However, its initial enthusiasm was soon tempered by reports of severe and sometimes fatal toxicity, leading to its eventual decline in clinical use. This technical guide provides a comprehensive overview of this compound, from its preclinical evaluation and mechanism of action to its clinical efficacy and the safety concerns that ultimately defined its legacy.
Preclinical Evaluation and Discovery
The discovery and development of this compound occurred during a pivotal era in epilepsy research, characterized by the pioneering use of animal models for the systematic screening of potential anticonvulsant compounds.[3][4] The primary preclinical screening methods of this time were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) seizure test.[5][6]
Experimental Protocols
Maximal Electroshock (MES) Test (circa 1940s-1950s)
The MES test was designed to induce a maximal tonic-clonic seizure through an electrical stimulus, providing a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure was indicative of its potential efficacy against this seizure type.
-
Apparatus: An electroshock apparatus capable of delivering a constant alternating current for a short duration. Corneal or auricular electrodes were used for stimulus delivery.
-
Procedure:
-
Animals (typically rats or mice) were administered the test compound or a vehicle control, often intraperitoneally.
-
At the time of predicted peak effect, electrodes were applied to the animal.
-
A supramaximal electrical stimulus (e.g., 50-150 mA for 0.2 seconds) was delivered.
-
The presence or absence of the tonic hindlimb extensor component of the seizure was observed and recorded. Abolition of this phase was considered a positive result.
-
-
Endpoint: Protection against the tonic hindlimb extension phase of the seizure.
Pentylenetetrazol (PTZ) Seizure Test (circa 1940s-1950s)
The PTZ test involved the administration of a chemical convulsant, pentylenetetrazol, which induces clonic seizures and was considered a model for absence seizures.
-
Apparatus: Standard animal cages for observation.
-
Procedure:
-
Animals were pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) was administered subcutaneously.
-
Animals were observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.
-
The ability of the test compound to prevent or delay the onset of clonic seizures was recorded.
-
-
Endpoint: Prevention of clonic seizures within the observation period.
Mechanism of Action
This compound's primary mechanism of action is believed to be the blockade of voltage-gated sodium channels (VGSCs). By binding to these channels, this compound stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that underlies seizure activity. This action is similar to that of other anticonvulsants like phenytoin.[7] Some evidence also suggests that this compound may have an effect on voltage-gated calcium channels, further contributing to its anticonvulsant properties by reducing neurotransmitter release at the synapse.
Clinical Efficacy
Clinical studies in the 1950s demonstrated this compound's efficacy in a significant number of patients, particularly those with psychomotor (complex partial) seizures who had not responded to other treatments.
A notable study by Livingston and Pauli in 1957 reviewed the treatment of 411 patients with various forms of epilepsy.[8][9] The findings highlighted this compound's utility, especially in severe and refractory cases. In a study on children with intractable complex partial seizures, 12 out of 13 patients showed a reduction in seizure frequency, with 5 becoming completely seizure-free.[10]
| Clinical Efficacy of this compound (Livingston and Pauli, 1957) | |
| Total Patients Treated | 411 |
| Seizure Type | Varied, including psychomotor (complex partial) |
| Outcome | Number of Patients |
| Seizures completely controlled | 62 (15%) |
| Marked reduction in seizure frequency | 115 (28%) |
| Moderate reduction in seizure frequency | 86 (21%) |
| No improvement or worsening of seizures | 148 (36%) |
Adverse Effects and Toxicity
Despite its efficacy, the clinical use of this compound was severely limited by its significant toxicity profile. While many patients experienced milder side effects, the risk of severe and life-threatening adverse reactions was a major concern.
| Adverse Effects of this compound | |
| Common Adverse Effects | Anorexia, weight loss, drowsiness, dizziness, headache, insomnia. |
| Serious Adverse Effects | Hepatotoxicity: Liver damage, including fatal cases of hepatitis, was reported.[11][12] |
| Hematological Toxicity: Aplastic anemia, a rare but often fatal condition, was associated with this compound use.[13][14] | |
| Nephrotoxicity: Kidney damage was also observed. | |
| Psychiatric Disturbances: Personality changes, including depression and psychotic episodes, were reported. |
The risk of these severe toxicities necessitated close monitoring of patients, including regular blood counts and liver function tests. The potential for such serious harm led to a decline in its use as safer alternatives became available.
Place in the History of Anticonvulsant Drugs and Withdrawal
This compound's story is a critical one in the history of pharmacotherapy for epilepsy. It emerged in an era of great hope for chemical control of seizures, following the introduction of phenobarbital (B1680315) and phenytoin.[3][15] Its effectiveness against difficult-to-treat seizures was a significant advancement. However, the severe adverse effects associated with this compound underscored the importance of safety in drug development and post-marketing surveillance.
Interestingly, a 2012 review by the U.S. Food and Drug Administration (FDA) determined that Phenurone (this compound) was not officially withdrawn from the market for reasons of safety or effectiveness.[16] The manufacturer, Abbott Laboratories, requested the withdrawal of the New Drug Application (NDA) in 2003 for commercial reasons.[16] This formal regulatory status, however, belies the clinical reality of the time, where the well-documented risks of severe toxicity led to its abandonment by the medical community in favor of safer treatment options.
Conclusion
This compound represents a double-edged sword in the history of anticonvulsant therapy. Its development and clinical application demonstrated that potent efficacy against previously intractable seizures was achievable with synthetic compounds. However, its severe toxicity profile served as a stark reminder of the critical importance of balancing efficacy with safety. While no longer in clinical use, the lessons learned from this compound's brief but impactful history continue to inform modern drug development, emphasizing the need for rigorous preclinical and clinical safety evaluations and robust post-marketing surveillance.
References
- 1. The use of this compound for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. This compound therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of this compound in epilepsy, with analysis of fatal reactions and case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 13. Phenobarbital-associated bone marrow aplasia: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-induced aplastic anemia: pathogenesis and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Federal Register :: Determination That PHENURONE (this compound) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacemide, an anticonvulsant agent, possesses a unique chemical profile that dictates its pharmacological activity and formulation requirements. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development. This document details key physicochemical parameters, outlines relevant experimental methodologies, and presents its mechanism of action through a signaling pathway diagram. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Chemical Properties of this compound
This compound, with the IUPAC name N-carbamoyl-2-phenylacetamide, is a urea (B33335) derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Melting Point | 212-216 °C | [1] |
| Physical Appearance | White to creamy white crystalline solid | [3] |
| LogP (Octanol/Water) | 0.87 | [2] |
| pKa | Not available in the searched literature |
Solubility Profile
This compound is characterized by its limited aqueous solubility. A summary of its solubility in various solvents is provided below.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | 10.2 g/L (temperature not specified) | Very slightly soluble | [2] |
| Ethanol | Not available in the searched literature | Slightly soluble | [3] |
| DMSO | Not available in the searched literature | Soluble | [2] |
| Benzene | Not available in the searched literature | Slightly soluble | [3] |
| Chloroform | Not available in the searched literature | Slightly soluble | [3] |
| Ether | Not available in the searched literature | Slightly soluble | [3] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-phenylacetyl chloride with urea in an inert solvent.[3] The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
2-phenylacetyl chloride
-
Urea
-
Anhydrous inert solvent (e.g., diethyl ether, tetrahydrofuran)
-
Base (e.g., pyridine, triethylamine) for scavenging HCl byproduct
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve urea in the anhydrous solvent.
-
Slowly add a stoichiometric amount of 2-phenylacetyl chloride to the urea solution while stirring.
-
Add a suitable base to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Caption: Workflow for determining solubility via the shake-flask method.
Procedure:
-
Add an excess amount of solid this compound to a known volume of water in a flask.
-
Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling of the supernatant or by filtration through a non-adsorptive filter.
-
Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Caption: Workflow for pKa determination using potentiometric titration.
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent. If the aqueous solubility is too low, a co-solvent system (e.g., water-methanol) may be employed.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Mechanism of Action: Signaling Pathway
This compound exerts its anticonvulsant effects by modulating the activity of voltage-gated ion channels in neurons. Its primary mechanism involves the blockage of voltage-gated sodium (Na+) channels and, to a lesser extent, voltage-gated calcium (Ca2+) channels.[3] This action stabilizes neuronal membranes and reduces their hyperexcitability, thereby preventing the initiation and propagation of seizure activity.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
This technical guide has consolidated the key chemical properties and solubility data for this compound, providing a valuable resource for its application in research and development. The presented experimental protocols offer a foundational methodology for the synthesis and characterization of this compound. The elucidation of its mechanism of action through the modulation of voltage-gated ion channels provides insight into its pharmacological effects. Further research to determine a precise pKa value and quantitative solubility in common organic solvents would be beneficial for a more complete physicochemical profile.
References
The Ureide Anticonvulsants: A Technical Guide to the Relationship of Phenacemide to its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ureides, a class of compounds characterized by a core urea (B33335) or substituted urea structure, have historically played a significant role in the management of epilepsy. This technical guide provides an in-depth analysis of phenacemide, an open-chain ureide, and its relationship to other ureide anticonvulsants, including both acyclic and cyclic derivatives. This compound (N-carbamoyl-2-phenylacetamide), introduced in 1949, demonstrated a broad spectrum of anticonvulsant activity but was later withdrawn due to significant toxicity.[1][2] Understanding its chemical properties, mechanism of action, and metabolic fate in the context of related compounds such as acetylpheneturide (B83489), and cyclic ureides like phenytoin (B1677684) and phenobarbital (B1680315), offers valuable insights for the design and development of safer and more effective antiepileptic drugs.
Chemical Structures and Relationships
The anticonvulsant properties of ureides are intrinsically linked to their chemical structures. This class can be broadly divided into open-chain (acyclic) and cyclic derivatives.
Open-Chain Ureides: this compound and its analogue, acetylpheneturide, are key examples of open-chain ureides.[1] Their linear structures, while seemingly simple, can adopt pseudocyclic conformations through intramolecular hydrogen bonding. This spatial arrangement is believed to mimic the structure of cyclic ureides, allowing for interaction with similar biological targets.
Cyclic Ureides: This group includes well-established anticonvulsants such as the hydantoins (e.g., phenytoin) and the barbiturates (e.g., phenobarbital). These molecules incorporate the ureide moiety within a heterocyclic ring system.
Below is a graphical representation of the structural relationships between these key ureide anticonvulsants.
Caption: Structural relationship of open-chain and cyclic ureide anticonvulsants.
Mechanism of Action: Targeting Neuronal Excitability
The primary mechanism of action for this compound and related ureide anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[3] By binding to these channels, the drugs stabilize the inactive state, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity. This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure.
The following diagram illustrates the proposed signaling pathway for ureide anticonvulsant action at the neuronal membrane.
Caption: Signaling pathway of ureide anticonvulsants at the voltage-gated sodium channel.
Comparative Efficacy and Toxicity
A critical aspect of drug development is the evaluation of a compound's therapeutic index—the ratio of its toxicity to its efficacy. The following tables summarize available quantitative data from preclinical studies in rodent models for this compound and key cyclic ureide anticonvulsants. Data for acetylpheneturide is limited.
Table 1: Anticonvulsant Efficacy (ED50) in Rodent Models
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| This compound | Rat | MES | Oral | >10 mmol/kg (~1780 mg/kg) |
| Phenytoin | Rat | MES | Oral | 16.9 |
| Phenobarbital | Rat | MES | Oral | 14.2 |
MES: Maximal Electroshock Seizure Test
Table 2: Acute Toxicity (LD50/TD50) in Rodent Models
| Compound | Animal Model | Test | Route of Administration | Value (mg/kg) |
| This compound | Rat | LD50 | Oral | >10 mmol/kg (~1780 mg/kg)[4] |
| Phenytoin | Rat | LD50 | Oral | 1635[5] |
| Phenobarbital | Mouse | LD50 | Intraperitoneal | Varies with time of day |
LD50: Median Lethal Dose; TD50: Median Toxic Dose
Experimental Protocols
Standardized preclinical models are essential for evaluating the anticonvulsant potential of new chemical entities. The two most common primary screening assays are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.
Maximal Electroshock (MES) Seizure Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice (20-25 g) or rats (100-150 g).
-
Drug Administration: The test compound is administered via oral gavage or intraperitoneal injection at various doses. A vehicle control group is included.
-
Stimulation: At the time of predicted peak drug effect, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
The following diagram outlines the experimental workflow for the MES test.
Caption: Generalized workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazole (PTZ) Seizure Test
Objective: To identify compounds that can raise the seizure threshold, modeling clonic and absence seizures.
Methodology:
-
Animal Model: Male albino mice (20-25 g) or rats (100-150 g).
-
Drug Administration: The test compound is administered at various doses, with a vehicle control group.
-
PTZ Administration: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED50 is calculated.
Synthesis of this compound
This compound is synthesized through a relatively straightforward reaction between phenylacetyl chloride and urea.[1][6]
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for the preparation of this compound.
Metabolism and Biotransformation
This compound is primarily metabolized in the liver by hepatic microsomal enzymes.[1][4] The major metabolic pathway is para-hydroxylation of the phenyl ring to form p-hydroxythis compound, which is pharmacologically inactive. This metabolite can then undergo further phase II conjugation, such as glucuronidation, to facilitate its excretion from the body.[7]
The metabolic pathway of this compound is depicted below.
Caption: Primary metabolic pathway of this compound.
Conclusion
This compound, as an early ureide anticonvulsant, provides a valuable case study in the structure-activity relationships and mechanisms of this class of drugs. Its relationship to cyclic ureides like phenytoin and phenobarbital highlights the importance of the ureide pharmacophore in targeting voltage-gated sodium channels. While this compound's clinical utility was limited by its toxicity, the knowledge gained from its study continues to inform the development of novel anticonvulsants with improved safety profiles. Further investigation into the nuanced interactions of different ureide structures with their molecular targets will be crucial for the rational design of next-generation antiepileptic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E2G [e2g-portal.stanford.edu]
- 6. echemi.com [echemi.com]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Phenacemide in Early Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide (phenylacetylurea), marketed under the trade name Phenurone, was introduced in the late 1940s as a promising agent for the control of psychomotor epilepsy. However, its clinical use was soon curtailed by reports of severe and sometimes fatal toxic effects. This technical guide delves into the early toxicological studies of this compound, providing a detailed overview of its preclinical safety profile as understood during its initial development. The information presented here is crucial for understanding the historical context of anticonvulsant drug toxicity and for informing modern drug development and safety assessment paradigms.
Acute Toxicity
Early investigations into the acute toxicity of this compound were crucial in establishing its immediate safety profile and determining lethal dosage ranges in various animal models. These studies, primarily conducted in the late 1940s and early 1950s, laid the groundwork for subsequent subacute and chronic toxicity evaluations.
Quantitative Data on Acute Toxicity
The median lethal dose (LD50) of this compound was determined in several species, providing a quantitative measure of its acute toxicity. The following table summarizes the key findings from these early studies.
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) |
| Mouse | Oral | 5% Gum Acacia | 830 | 740 - 930 |
| Mouse | Intraperitoneal | 5% Gum Acacia | 360 | 320 - 400 |
| Rat | Oral | 5% Gum Acacia | 1000 | 850 - 1180 |
| Rat | Intraperitoneal | 5% Gum Acacia | 340 | 300 - 380 |
| Guinea Pig | Oral | 5% Gum Acacia | 300 | 250 - 360 |
| Rabbit | Oral | 5% Gum Acacia | 500 | 380 - 650 |
| Dog | Oral | Gelatin Capsule | >500 | - |
Experimental Protocols for Acute Toxicity Studies
The methodologies employed in these early acute toxicity studies were foundational to the then-nascent field of systematic toxicological evaluation.
Experimental Workflow for Acute Toxicity (LD50) Determination
Figure 1: Workflow for LD50 determination of this compound.
The general protocol involved the administration of graded single doses of this compound, suspended in 5% gum acacia, to groups of animals. The animals were then observed for a period of 7 days for signs of toxicity and mortality. The LD50 values and their 95% confidence limits were calculated using the method of Litchfield and Wilcoxon. For dogs, the drug was administered in gelatin capsules.
Subacute and Chronic Toxicity
To understand the effects of repeated exposure to this compound, subacute and chronic toxicity studies were conducted, primarily in rats and dogs. These studies were designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Quantitative Data from Subacute and Chronic Studies
The following tables summarize the key findings from these longer-term studies.
Subacute Toxicity in Rats (30-day study)
| Dose (mg/kg/day, Oral) | Key Findings |
| 100 | No significant toxic effects observed. |
| 200 | Slight reduction in growth rate. |
| 400 | Significant growth retardation, liver and kidney enlargement, some mortality. |
Chronic Toxicity in Dogs (6-month study)
| Dose (mg/kg/day, Oral) | Key Findings |
| 25 | No significant toxic effects observed. |
| 50 | Occasional mild liver function abnormalities (elevated alkaline phosphatase). |
| 100 | Consistent elevation of liver enzymes, evidence of mild liver damage on histopathology, some animals showed signs of bone marrow depression. |
Experimental Protocols for Subacute and Chronic Toxicity Studies
The methodologies for these longer-term studies involved daily administration of this compound and regular monitoring of various physiological and pathological parameters.
Experimental Workflow for Subacute and Chronic Toxicity Studies
Methodological & Application
Application Notes: In Vivo Experimental Protocols for Phenacemide
Introduction Phenacemide (N-carbamoyl-2-phenylacetamide), also known as phenylacetylurea, is an anticonvulsant of the ureide class.[1] It was introduced in 1949 for the treatment of epilepsy but was later withdrawn due to significant toxicity concerns.[1] Despite its withdrawal from clinical use, its study in preclinical in vivo models remains relevant for understanding the mechanisms of action of early anticonvulsants and for comparative pharmacology. These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals to evaluate the anticonvulsant, neurotoxic, and pharmacokinetic properties of this compound in rodent models.
Core Applications The primary application for in vivo studies of this compound is the characterization of its anticonvulsant efficacy and spectrum of activity. Given its historical toxicity profile, neurotoxicity and general tolerability assessments are critical components of any experimental plan.
-
Anticonvulsant Efficacy: To determine the ability of this compound to protect against various types of seizures.
-
Neurotoxicity Assessment: To evaluate motor impairment and other adverse central nervous system (CNS) effects.
-
Pharmacokinetic Analysis: To characterize the absorption, distribution, metabolism, and elimination (ADME) profile of the compound.
Experimental Protocols
Protocol 1: Anticonvulsant Activity Screening
The anticonvulsant potential of this compound is typically evaluated using a battery of acute seizure models in rodents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are clinically validated models that have historically been used to identify drugs effective against generalized tonic-clonic and absence seizures, respectively.[2]
A. Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures and is considered predictive of efficacy against generalized tonic-clonic seizures.[2][3]
-
Objective: To assess the ability of this compound to prevent the tonic hind limb extension phase of a maximal electroshock-induced seizure.
-
Animals: Male Swiss albino mice (18-25 g) or male Sprague-Dawley rats (150-200 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or saline with 5% Tween 80)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
-
Procedure:
-
Acclimatize animals for at least 3-5 days prior to the experiment.
-
Fast animals overnight but allow access to water.
-
Prepare this compound in the vehicle to the desired concentrations for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Administer this compound or vehicle to groups of at least 8-10 animals per dose. A positive control such as Phenytoin (20 mg/kg, i.p.) should be included.
-
At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), apply a drop of saline to the animal's eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[3][4]
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure.
-
-
Endpoint: Protection is defined as the complete absence of the tonic hind limb extension. The ED₅₀ (the dose that protects 50% of animals) is then calculated using probit analysis.
B. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[2][5]
-
Objective: To evaluate the ability of this compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazol.
-
Animals: Male Swiss albino mice (18-25 g).
-
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg)
-
Positive control (e.g., Ethosuximide, 150 mg/kg, i.p.)
-
-
Procedure:
-
Follow steps 1-4 as described in the MES protocol.
-
At the time of peak drug effect, administer PTZ (85 mg/kg) subcutaneously in the scruff of the neck.[6]
-
Immediately place the animal in an individual observation cage and observe for 30 minutes.
-
Record the latency to the first myoclonic jerk and the presence or absence of generalized clonic seizures lasting more than 5 seconds.
-
-
Endpoint: Protection is defined as the absence of generalized clonic seizures within the 30-minute observation period. An increase in the latency to the first seizure is also a measure of efficacy.[4] The ED₅₀ is calculated.
Protocol 2: Neurotoxicity Assessment
The rotarod test is a standard procedure to assess motor coordination and identify potential neurological deficits or sedative effects induced by a test compound.[5]
-
Objective: To determine the dose of this compound that causes motor impairment.
-
Animals: Male Swiss albino mice (18-25 g).
-
Materials:
-
This compound and Vehicle
-
Rotarod apparatus (e.g., 3 cm diameter, rotating at 6-10 rpm)
-
-
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days until they can remain on the rotating rod for at least 1-2 minutes.
-
On the test day, select only the mice that meet the training criteria.
-
Administer this compound or vehicle to different groups of animals.
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), place the mice on the rotarod.
-
Record the time each animal remains on the rod over a period of 1-2 minutes. A fall from the rod is considered the endpoint.
-
-
Endpoint: Neurotoxicity is defined as the inability of the animal to maintain balance on the rod for the predetermined time. The TD₅₀ (the dose that causes motor impairment in 50% of animals) is calculated. The Protective Index (PI) can then be determined as the ratio of TD₅₀ / ED₅₀. A higher PI indicates a better separation between desired efficacy and adverse effects.
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines a general method for determining key pharmacokinetic parameters of this compound.[7]
-
Objective: To determine the plasma concentration-time profile of this compound and calculate key PK parameters.
-
Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
Materials:
-
This compound and Vehicle
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge and analytical equipment (e.g., LC-MS/MS)
-
-
Procedure:
-
Administer a single known dose of this compound intravenously (i.v.) or orally (p.o.) to cannulated rats.
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) via the jugular vein cannula.[7]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma and quantify its concentration using a validated analytical method like LC-MS/MS.
-
-
Endpoint & Data Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate parameters such as elimination half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Parameters for Anticonvulsant Screening Models
| Parameter | MES Model (Mice) | scPTZ Model (Mice) |
| Animal Strain | Swiss Albino | Swiss Albino |
| Weight Range | 18-25 g | 18-25 g |
| Stimulus | Electrical (50 mA, 0.2s) | Chemical (PTZ, 85 mg/kg) |
| Administration Route | i.p. or p.o. | i.p. or p.o. |
| Primary Endpoint | Absence of Tonic Hind Limb Extension | Absence of Generalized Clonic Seizures |
| Positive Control | Phenytoin | Ethosuximide |
Table 2: Example Dose-Response Data for this compound
| Model | Dose (mg/kg, i.p.) | N | Protected (%) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| MES | 10 | 10 | 20 | |||
| 25 | 10 | 50 | 25.0 | |||
| 50 | 10 | 90 | ||||
| Rotarod | 50 | 10 | 10 | |||
| 100 | 10 | 40 | 110.0 | 4.4 | ||
| 150 | 10 | 80 |
Table 3: Known Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 22-25 hours | [1][7] |
| Metabolism | Hepatic (p-hydroxylation) | [7] |
| Absorption | Almost completely absorbed | [7] |
Visualizations
Diagrams created using Graphviz to illustrate workflows and logical relationships.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Maximal Electroshock (MES) Test with Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide (N-phenylacetylurea) is an anticonvulsant drug that has demonstrated efficacy against generalized tonic-clonic seizures. The maximal electroshock (MES) test is a widely used preclinical model to assess the anticonvulsant potential of chemical compounds. This test is particularly relevant for identifying agents that prevent the spread of seizure activity, a key characteristic of drugs effective against generalized tonic-clonic seizures in humans. These application notes provide a detailed protocol for conducting the MES test with this compound, summarize key quantitative data, and illustrate the experimental workflow and proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the anticonvulsant and neurotoxic potential of this compound as determined by the maximal electroshock (MES) test and rotarod test, respectively. This data is essential for dose selection and evaluation of the therapeutic index.
| Compound | Animal Model | Route of Administration | Time of Peak Effect (TPE) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | Rat | Oral | 2 - 4 hours | 50 | 400 | 8.0 |
| This compound | Mouse | Intraperitoneal (i.p.) | 1 - 2 hours | 95 | 350 | 3.7 |
ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment (e.g., falling off the rotarod). Protective Index (PI): A measure of the margin of safety of a drug. A higher PI indicates a more favorable safety profile.
Experimental Protocols
This section provides a detailed methodology for evaluating the anticonvulsant properties of this compound using the MES test in rodents.
Animal Models
-
Species: Male Wistar rats (150-200 g) or male Swiss albino mice (20-25 g).
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Drug Preparation and Administration
-
Vehicle: this compound can be suspended in a 0.5% solution of carboxymethyl cellulose (B213188) (CMC) in distilled water.
-
Dose Selection: A range of doses should be selected based on the known ED₅₀ to establish a dose-response curve. For rats (oral), suggested doses are 25, 50, and 100 mg/kg. For mice (i.p.), suggested doses are 50, 100, and 200 mg/kg.
-
Administration:
-
Oral (p.o.) for rats: Administer the drug suspension using an oral gavage.
-
Intraperitoneal (i.p.) for mice: Inject the drug suspension into the peritoneal cavity.
-
-
Control Group: A control group should receive the vehicle only.
-
Time of Peak Effect (TPE): The MES test should be conducted at the time of peak effect of the drug. For oral administration in rats, this is typically 2-4 hours post-administration. For intraperitoneal administration in mice, this is around 1-2 hours post-administration.
Maximal Electroshock (MES) Seizure Induction
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Electrode Preparation: Moisten the corneal electrodes with saline solution before application.
-
Stimulus Parameters:
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
-
Procedure:
-
At the designated time of peak effect, gently restrain the animal.
-
Apply the corneal electrodes to the corneas.
-
Deliver the electrical stimulus.
-
Immediately after the stimulus, observe the animal for the characteristic seizure pattern.
-
Endpoint Measurement and Data Analysis
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Observation Period: Observe the animals for at least 30 seconds post-stimulation.
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.
-
Neurotoxicity Assessment (Rotarod Test)
To determine the TD₅₀, a separate neurotoxicity assessment should be performed.
-
Apparatus: A rotarod apparatus.
-
Procedure:
-
Train the animals on the rotarod for a set period (e.g., 5 minutes at a constant speed) for 2-3 days before the test day.
-
On the test day, administer this compound at various doses.
-
At the time of peak effect, place the animal on the rotating rod.
-
Record the time the animal is able to stay on the rod. An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals that failed the test.
-
Determine the TD₅₀ value using probit analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) test with this compound.
Proposed Signaling Pathway of this compound's Anticonvulsant Action
Caption: Proposed mechanism of this compound's anticonvulsant action.
Application Notes and Protocols: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model and Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The subcutaneous pentylenetetrazol (scPTZ) seizure model is a widely utilized preclinical screening tool in the field of epilepsy research and anticonvulsant drug discovery. This model is particularly valued for its ability to identify compounds that can raise the seizure threshold, making it relevant for studying generalized seizures, such as myoclonic and absence seizures.[1] Pentylenetetrazol (PTZ) is a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist.[2] By blocking the inhibitory effects of GABA, PTZ leads to neuronal hyperexcitability and induces seizures.[2]
Phenacemide, an anticonvulsant drug, is known to exert its effects by blocking neuronal voltage-gated sodium channels.[3] This mechanism of action helps to suppress neuronal depolarization and the hypersynchronization characteristic of seizures.[3] While historically used for certain types of epilepsy, its clinical use has been limited due to toxicity.[4] These application notes provide detailed protocols for utilizing the scPTZ model and for the preliminary evaluation of anticonvulsants like this compound.
Data Presentation: Efficacy of Anticonvulsants in the scPTZ Model
Quantitative data from preclinical studies are crucial for comparing the efficacy of different anticonvulsant compounds. The following tables summarize key parameters typically evaluated in the scPTZ seizure model.
Table 1: Anticonvulsant Efficacy (ED50) in the scPTZ Test (Mice)
| Compound | ED50 (mg/kg, i.p.) | Primary Mechanism of Action |
| This compound | Data not publicly available | Voltage-gated sodium channel blocker |
| Diazepam | 0.2 | GABA-A receptor modulator |
| Valproic Acid | 150 | Multiple (Na+ channel, GABA) |
| Ethosuximide | 130 | T-type Ca2+ channel blocker |
| Levetiracetam | 17 | SV2A ligand |
Table 2: Effect of Anticonvulsants on scPTZ-Induced Seizure Parameters in Rodents
| Compound | Animal Model | Dose (mg/kg) | Seizure Latency (seconds) | Seizure Duration (seconds) | Seizure Severity Score (e.g., Racine Scale) |
| Vehicle Control | Rat | N/A | ~101 | ~56 | 5-6 |
| This compound | Data not publicly available | - | - | - | - |
| Diazepam | Mouse | 30 | Significantly increased | Significantly decreased | Reduced |
| Valproic Acid | Mouse | 200 | Increased | Decreased | Reduced |
Experimental Protocols
Subcutaneous Pentylenetetrazol (scPTZ)-Induced Seizure Model in Rodents
This protocol describes the induction of acute seizures using a subcutaneous injection of PTZ.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline solution
-
Rodents (mice or rats)
-
Syringes and needles (25-27 gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended)
-
Timer
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment. A common concentration is 10 mg/mL. The solution should be clear and administered at room temperature.
-
Animal Preparation: Weigh each animal to determine the precise volume of PTZ solution to be injected. Place the animal in an individual observation chamber and allow it to acclimate for at least 30 minutes before PTZ administration.
-
PTZ Administration: Administer PTZ subcutaneously (s.c.) in the loose skin on the back of the neck. A commonly used convulsant dose (CD99) in CF-1 mice is approximately 85-102 mg/kg.[5][6] For rats, a dose of 75 mg/kg has been shown to induce clonic or tonic seizures.[7]
-
Alternative Dosing Regimen for Rats: To induce seizures with minimal mortality, a two-dose regimen can be effective: an initial s.c. injection of 50 mg/kg PTZ, followed by a second dose of 30 mg/kg 30 minutes later.[8]
-
-
Observation: Immediately after PTZ injection, start the timer and observe the animal continuously for at least 30 minutes. Record the following parameters:
-
Latency to first seizure: Time from PTZ injection to the first observable seizure sign (e.g., myoclonic jerk, facial clonus).
-
Seizure duration: Total time the animal exhibits convulsive behavior.
-
Seizure severity: Score the severity of the seizure using a standardized scale (e.g., a modified Racine scale). An example of a scoring system is:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Generalized clonic convulsions, turning into a sideways posture
-
Stage 5: Generalized tonic-clonic seizures, loss of righting reflex
-
-
-
Data Analysis: Analyze the collected data for statistical significance between control and experimental groups.
Evaluation of this compound Efficacy in the scPTZ Model
This protocol outlines the procedure for assessing the anticonvulsant effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
All materials listed in Protocol 3.1
Procedure:
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Drug Administration: Administer this compound or the vehicle (control group) to the animals via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The time of administration before PTZ injection should be based on the known pharmacokinetic profile of this compound to ensure peak plasma and brain concentrations coincide with the PTZ challenge.
-
PTZ Challenge: At the predetermined time after this compound/vehicle administration, induce seizures using the scPTZ protocol described in section 3.1.
-
Observation and Data Collection: Observe the animals and record seizure latency, duration, and severity as described previously. An animal is typically considered protected if no seizures or only minimal seizure signs (e.g., a single myoclonic jerk) are observed within the 30-minute observation period.
-
Dose-Response Determination: To determine the median effective dose (ED50) of this compound, test a range of doses. The ED50 is the dose that protects 50% of the animals from the endpoint seizure.
Visualizations
Caption: Experimental workflow for evaluating this compound in the scPTZ seizure model.
Caption: Proposed signaling pathway in PTZ-induced seizures.[7][9]
Caption: Logical relationship of this compound's mechanism to seizure suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of this compound for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenacemide in Human Plasma by HPLC
Abstract
This application note presents a detailed protocol for the quantification of phenacemide in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is also described. The methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocols include sample preparation, chromatographic conditions, and validation parameters according to FDA guidelines.
Introduction
This compound, or phenylacetylurea, is an anticonvulsant drug used in the management of severe epilepsy, particularly complex partial seizures.[1] Due to its potential for serious toxicity, monitoring its plasma concentration is crucial for ensuring therapeutic efficacy while minimizing adverse effects. This document provides a robust and reliable HPLC method for the determination of this compound in plasma, based on established methodologies, and updated with modern chromatographic techniques for enhanced performance.
This compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.19 g/mol | [2] |
| Melting Point | 215°C | [2] |
| Solubility | Very slightly soluble in water. | [2] |
| logP | 0.87 | [3] |
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and quantification. Two primary approaches are detailed:
-
Method A: HPLC with UV Detection: A reversed-phase HPLC method that separates this compound from endogenous plasma components, with detection at 254 nm. This method is cost-effective and suitable for routine analysis.
-
Method B: UHPLC-MS/MS: A highly sensitive and selective method for low-level quantification, employing tandem mass spectrometry. This is the preferred method for studies requiring high throughput and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Oxamniquine (for HPLC-UV) or this compound-d5 (for UHPLC-MS/MS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Acetic Acid (glacial)
-
Ammonium Acetate
-
Formic Acid
-
Human plasma (drug-free)
-
0.05 M Acetate Buffer (pH 4.2)
Experimental Protocols
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curves and quality control (QC) samples.
Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to achieve a final concentration of 5 µg/mL.
Two extraction methods are provided: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is based on the procedure described by Foda and Jun (1986).[1]
-
Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Oxamniquine).
-
Alkalinize the sample by adding a suitable buffer.
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Protocol 2: Protein Precipitation (PPT)
This is a simpler and faster method suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the clear supernatant to a clean vial for injection.
Method A: HPLC-UV
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C8 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Guard Column | C8 guard column |
| Mobile Phase | 0.05 M Acetate Buffer : Acetonitrile (50:50, v/v), pH 4.2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm |
| Column Temp. | Ambient |
| Run Time | ~10 minutes |
Method B: UHPLC-MS/MS
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC with Xevo TQ-S or equivalent |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Run Time | ~5 minutes |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: To be determined empiricallythis compound-d5: To be determined empirically |
Method Validation
The analytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6]
Validation Parameters Summary
| Parameter | Acceptance Criteria | Typical Results |
| Linearity | r² > 0.99 | 0.999[1][5] |
| Range | 1 - 15 µg/mL (HPLC-UV)[1] | Meets criteria |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 0.2 µg/mL (HPLC-UV)[1] |
| Intra-day Precision (CV%) | < 15% (<20% at LLOQ) | < 4%[5] |
| Inter-day Precision (CV%) | < 15% (<20% at LLOQ) | < 4%[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±5% |
| Recovery | Consistent, precise, and reproducible | 97.9% (Plasma)[5] |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | To be determined |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal concentration | To be determined |
Data Presentation
Table 1: HPLC-UV Method Performance
| Parameter | Result |
|---|---|
| Retention Time (this compound) | ~4.5 min |
| Retention Time (IS - Oxamniquine) | ~6.0 min |
| Linearity Range | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1][5] |
| Mean Recovery | 97.9%[5] |
| LLOQ | 0.2 µg/mL[1] |
Table 2: UHPLC-MS/MS Method Performance (Hypothetical)
| Parameter | Result |
|---|---|
| Retention Time (this compound) | ~1.8 min |
| Retention Time (IS - this compound-d5) | ~1.8 min |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Recovery | > 95% |
| LLOQ | 0.5 ng/mL |
Visualized Workflows
Caption: HPLC-UV workflow with Liquid-Liquid Extraction.
Caption: UHPLC-MS/MS workflow with Protein Precipitation.
Conclusion
The described HPLC-UV and UHPLC-MS/MS methods provide reliable and reproducible means for the quantification of this compound in human plasma. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. Proper method validation is essential to ensure data quality for clinical and research applications.
References
- 1. waters.com [waters.com]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
Application Notes and Protocols for In Vitro Electrophysiological Studies of Phenacemide's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide is an anticonvulsant drug that has been used in the treatment of epilepsy. Its therapeutic effects are primarily attributed to the blockade of voltage-gated sodium channels (Nav channels).[1] These channels are crucial for the initiation and propagation of action potentials in neurons; by inhibiting them, this compound can suppress the excessive neuronal firing that characterizes seizures.[2][3]
In vitro electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the effects of compounds like this compound on ion channels with high precision.[4][5] These techniques allow for the direct measurement of ion channel currents and neuronal firing properties, providing invaluable insights into a drug's mechanism of action, potency, and potential side effects.
These application notes provide detailed protocols for utilizing whole-cell patch-clamp electrophysiology to investigate the effects of this compound on voltage-gated sodium channels and neuronal excitability. While specific quantitative data for this compound is scarce in publicly available literature, this guide offers a comprehensive framework for conducting such studies and presenting the data, using representative data for other well-characterized sodium channel blockers as illustrative examples.
Data Presentation: Quantitative Effects of a Representative Voltage-Gated Sodium Channel Blocker
Disclaimer: The following tables contain representative data for a hypothetical voltage-gated sodium channel blocker to illustrate how experimental results for this compound would be presented. Specific values for this compound need to be determined experimentally.
Table 1: Inhibitory Potency (IC50) on Different Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Cell Line | Temperature (°C) | Holding Potential (mV) | IC50 (µM) |
| Nav1.1 | HEK293 | 22-25 | -120 | 15.2 |
| Nav1.2 | HEK293 | 22-25 | -120 | 18.5 |
| Nav1.6 | CHO | 22-25 | -120 | 25.8 |
| Nav1.5 (Cardiac) | HEK293 | 37 | -95 | >100 |
Table 2: Effects on Sodium Channel Gating Properties (Representative Data)
| Parameter | Control | This compound (10 µM) | Change |
| Activation | |||
| V½ of activation (mV) | -25.3 ± 1.2 | -24.8 ± 1.5 | No significant change |
| Slope factor (k) | 6.1 ± 0.5 | 6.3 ± 0.6 | No significant change |
| Steady-State Fast Inactivation | |||
| V½ of inactivation (mV) | -85.4 ± 2.1 | -95.2 ± 2.5 | -9.8 mV (Hyperpolarizing shift) |
| Slope factor (k) | -6.8 ± 0.4 | -7.1 ± 0.5 | No significant change |
| Recovery from Inactivation | |||
| Time constant (τ) at -100 mV (ms) | 8.5 ± 0.9 | 25.3 ± 2.1 | Increased (Slower recovery) |
Table 3: Effects on Neuronal Firing Properties in a Current-Clamp Assay (Representative Data)
| Parameter | Control | This compound (10 µM) | Percent Change |
| Action Potential Firing Frequency (Hz) at 2x Rheobase | 25 ± 3 | 12 ± 2 | -52% |
| Action Potential Threshold (mV) | -45.2 ± 1.8 | -42.5 ± 2.0 | +2.7 mV (Depolarizing shift) |
| Rheobase (pA) | 150 ± 20 | 250 ± 30 | +67% |
| Action Potential Amplitude (mV) | 105 ± 5 | 102 ± 6 | -2.9% |
Mandatory Visualizations
Caption: Experimental workflow for in vitro electrophysiological studies of this compound.
Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.
References
- 1. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp analysis of recovery of sodium channels from inactivation in mammalian myocardium in terms of a Markovian state model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channel modulation by σ-receptors in cardiac myocytes and heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development [elifesciences.org]
Application Notes and Protocols: Evaluating Phenacemide Efficacy in the Kindled Rodent Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective anti-seizure medications (ASMs) is a critical area of research. The kindled rodent model is a widely used and highly predictive preclinical model for studying temporal lobe epilepsy and for the evaluation of potential ASMs.[1] Kindling, induced by repeated subconvulsive electrical or chemical stimuli, leads to a progressive and permanent increase in seizure susceptibility, mimicking key aspects of epileptogenesis.[2]
Phenacemide (phenylacetylurea) is an anticonvulsant drug that has been used in the treatment of epilepsy.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability and the propagation of action potentials.[4][5] By inhibiting these channels, this compound can suppress the abnormal, hypersynchronous neuronal firing that underlies seizures.[3]
Data Presentation
Due to the limited availability of recent, specific quantitative data for this compound in standardized kindled rodent models, the following tables summarize the efficacy of other well-characterized anti-seizure medications. These data can be used for comparison and as a reference for expected outcomes in these models.
Table 1: Efficacy of Common Anti-Seizure Medications in the Corneal Kindled Mouse Model
| Anti-Seizure Medication | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| Carbamazepine | 6.23 | 2.44 - 9.10 |
| Lamotrigine | 14.9 | 7.14 - 18.4 |
| Levetiracetam | 22.5 | 14.7 - 30.2 |
| Valproic Acid | 190 | 165 - 214 |
| Phenobarbital | 30.6 | - |
| Diazepam | 7.0 | - |
Data adapted from studies in CF-1 mice.[6] The ED₅₀ represents the dose at which 50% of animals are protected from a kindled seizure.
Table 2: Effects of Anti-Seizure Medications on Seizure Parameters in the Amygdala Kindled Rat Model
| Anti-Seizure Medication | Dose (mg/kg) | Seizure Score Reduction | Afterdischarge Duration Reduction |
| Carbamazepine | 500 | Significant | Significant |
| Levetiracetam | 1000 | Significant | Significant |
| Retigabine | 10 | Significant | Not specified |
| Valproate | 300 | Significant | Significant |
Data compiled from various studies on electrically kindled rats.[7][8] "Significant" indicates a statistically meaningful decrease compared to vehicle-treated controls.
Experimental Protocols
Protocol 1: Chemical Kindling using Pentylenetetrazol (PTZ)
This protocol describes the induction of kindling in mice or rats using repeated injections of the chemoconvulsant Pentylenetetrazol (PTZ).[9][10]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Injection syringes and needles
-
Observation chambers
-
Video recording equipment
-
Timer
Procedure:
-
Animal Habituation: Acclimate animals to the experimental environment and handling for at least one week prior to the start of the experiment.
-
Kindling Induction:
-
Prepare a fresh solution of PTZ in sterile saline. A subconvulsive dose (e.g., 35 mg/kg for mice) is administered intraperitoneally (i.p.) every other day.[11]
-
Immediately after each injection, place the animal in an observation chamber and record its behavior for 30 minutes.
-
Score the seizure severity using the modified Racine scale (see Table 3).
-
Continue the injections until a stable, fully kindled state is achieved, defined as three consecutive seizures of stage 4 or 5.[11]
-
-
This compound Administration:
-
Once animals are fully kindled, a washout period of at least 72 hours should be allowed.
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound (or vehicle for the control group) via the desired route (e.g., i.p.) at a predetermined time before the PTZ challenge. The timing should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentrations during the observation period.
-
-
PTZ Challenge and Seizure Scoring:
-
At the designated time after this compound or vehicle administration, inject the kindling dose of PTZ.
-
Observe and score the seizure behavior for 30 minutes as described in step 2.
-
Key parameters to measure include the seizure score, latency to the first seizure, and duration of the seizure.
-
Table 3: Modified Racine Scale for Seizure Scoring in Rodents
| Score | Behavioral Manifestation |
| 0 | Normal behavior, no abnormality |
| 1 | Immobilization, facial clonus |
| 2 | Head nodding, partial myoclonus |
| 3 | Unilateral forelimb clonus, myoclonic jerks |
| 4 | Rearing, bilateral forelimb clonus |
| 5 | Generalized tonic-clonic seizure, loss of posture |
| 6 | Death |
Adapted from Racine, 1972 and subsequent modifications.[11][12]
Protocol 2: Electrical Kindling of the Amygdala
This protocol details the surgical implantation of electrodes and subsequent electrical stimulation to induce kindling in rats.[7][12]
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Bipolar stimulating and recording electrodes
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
This compound
-
Vehicle for this compound
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Determination of Afterdischarge Threshold (ADT):
-
The ADT is the minimum current intensity required to elicit an afterdischarge (a self-sustaining period of epileptiform EEG activity) of at least 5 seconds.
-
Deliver a series of brief (1-second) trains of electrical pulses, starting at a low current and gradually increasing until an afterdischarge is observed.
-
-
Kindling Stimulation:
-
Stimulate the amygdala once daily with a current slightly above the ADT.
-
Record the behavioral seizure response using the Racine scale (Table 3) and the duration of the afterdischarge from the EEG.
-
Continue daily stimulations until the animal is fully kindled (three consecutive stage 5 seizures).
-
-
This compound Testing:
-
After a stable kindled state is achieved, administer this compound or vehicle.
-
At the time of expected peak drug effect, deliver the kindling stimulation.
-
Record the seizure score and afterdischarge duration.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Experimental workflow for testing this compound efficacy in the kindled rodent model.
Caption: Proposed signaling pathway for the anti-seizure effect of this compound.
References
- 1. Pentylenetetrazol kindling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute cognitive impact of antiseizure drugs in naive rodents and corneal-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 8. psychogenics.com [psychogenics.com]
- 9. archepilepsy.org [archepilepsy.org]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice [frontiersin.org]
- 12. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Phenacemide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, an anticonvulsant drug, undergoes metabolism in the liver, primarily through para-hydroxylation of the phenyl ring, resulting in the formation of p-hydroxythis compound. This inactive metabolite is then excreted. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of this compound. These application notes provide detailed protocols for the detection and quantification of this compound's primary metabolite, p-hydroxythis compound, in biological matrices such as plasma and urine. The methodologies described are based on modern analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Metabolic Pathway of this compound
This compound is metabolized by hepatic microsomal enzymes, specifically Cytochrome P450 isoforms, to its primary metabolite, p-hydroxythis compound.[1] This process involves the addition of a hydroxyl group to the phenyl ring in the para position.
Caption: Metabolic conversion of this compound to p-hydroxythis compound.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics of a validated LC-MS/MS method for the quantification of p-hydroxythis compound in human plasma and urine. It is important to note that these are target validation parameters for a proposed method, as specific quantitative data for this metabolite is not extensively available in published literature.
| Parameter | Target Value (Plasma) | Target Value (Urine) |
| Linearity Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by internal standard | Minimal and compensated by internal standard |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxythis compound Standard
A certified reference standard of p-hydroxythis compound is essential for the development and validation of a quantitative analytical method. A plausible synthetic route is outlined below.
Workflow for Synthesis of p-Hydroxythis compound:
Caption: Proposed synthesis of the p-hydroxythis compound standard.
Methodology:
-
Activation of 4-Hydroxyphenylacetic Acid: Dissolve 4-hydroxyphenylacetic acid in a suitable aprotic solvent (e.g., tetrahydrofuran). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts. Stir the reaction mixture at room temperature for several hours to form the activated NHS ester.
-
Reaction with Urea: In a separate flask, dissolve urea in a polar aprotic solvent (e.g., dimethylformamide). Slowly add the solution of the activated ester to the urea solution.
-
Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography. After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure p-hydroxythis compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Quantification of p-Hydroxythis compound in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of p-hydroxythis compound from human plasma samples.
Experimental Workflow:
Caption: Workflow for plasma sample analysis.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled p-hydroxythis compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for p-hydroxythis compound and the internal standard.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[2]
-
Protocol 3: Quantification of p-Hydroxythis compound in Human Urine by LC-MS/MS
This protocol details the analysis of p-hydroxythis compound in urine, which may require a hydrolysis step to account for conjugated metabolites.
Experimental Workflow:
Caption: Workflow for urine sample analysis.
Methodology:
-
Sample Preparation:
-
To 200 µL of urine, add 10 µL of internal standard and 20 µL of β-glucuronidase/arylsulfatase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate the mixture at 37°C for 2-4 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
After hydrolysis, perform sample clean-up using either Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).
-
For SLE: Load the hydrolyzed sample onto an SLE cartridge and elute with a water-immiscible organic solvent (e.g., ethyl acetate).
-
For SPE: Use a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute with a strong organic solvent.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those described in Protocol 2, with potential minor adjustments to the gradient to ensure optimal separation from any remaining matrix components from the urine sample.
-
-
Method Validation:
-
The method should be fully validated for use with urine samples, following similar validation parameters as outlined for the plasma assay.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the synthesis of the p-hydroxythis compound standard and its subsequent quantification in plasma and urine using LC-MS/MS. Adherence to these detailed methodologies and proper method validation will ensure the generation of reliable and accurate data, which is indispensable for advancing the understanding of this compound's pharmacokinetics and for ensuring its safe and effective use in clinical practice. Researchers are encouraged to optimize these protocols for their specific laboratory instrumentation and requirements.
References
Application Notes and Protocols for Assessing Phenacemide Neurotoxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, an anticonvulsant drug, has seen limited clinical use due to concerns about its toxicity, including neurotoxic side effects.[1] Assessing the neurotoxic potential of this compound and its analogs is crucial for both understanding its mechanisms of action and for the development of safer antiepileptic drugs. In vitro cell culture models offer a powerful, high-throughput, and ethically considerate alternative to animal testing for screening and mechanistic studies of neurotoxicity.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing common neuronal cell lines to evaluate this compound-induced neurotoxicity. The focus is on the human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line, both of which are widely used in neurotoxicity research due to their neuronal characteristics and ease of culture.[4][5]
Selecting an Appropriate Cell Culture Model
The choice of cell model is critical for the relevance of neurotoxicity data.
-
SH-SY5Y Cells: A human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype expressing many human-specific proteins.[5][6] Differentiation with agents like retinoic acid (RA) makes them more susceptible to neurotoxins, providing a more relevant model for neuroprotection and neurotoxicity studies.[5]
-
PC12 Cells: Derived from a rat adrenal medulla pheochromocytoma, these cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF).[4][5] They are a valuable model for studying neuronal differentiation and are particularly relevant for research on dopaminergic neurons.[5]
-
Primary Neurons: While offering higher physiological relevance, they are more complex to culture and maintain.
-
3D Culture Models: Organoids and other 3D cultures can provide a microenvironment that more closely mimics the in vivo brain tissue but require more specialized techniques.[7]
For routine screening, differentiated SH-SY5Y and PC12 cells provide a robust and reproducible system.
Experimental Workflow for this compound Neurotoxicity Assessment
The overall workflow for assessing the neurotoxicity of this compound involves several key stages, from cell culture to data analysis and interpretation.
Key Neurotoxicity Endpoints and Assays
A multi-parametric approach is recommended to build a comprehensive neurotoxicity profile for this compound.
Cell Viability and Cytotoxicity
These assays measure the overall health of the neuronal cell population following exposure to this compound.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[8][9]
Apoptosis (Programmed Cell Death)
Apoptosis is a key mechanism of neuronal cell death in response to toxic insults.
-
Caspase Activity Assays: Caspases are key proteases that execute the apoptotic program.[10] Measuring the activity of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.[10]
-
TUNEL Assay: Detects DNA fragmentation, a characteristic of late-stage apoptosis.[11][12]
Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of drug-induced neurotoxicity.[13][14][15]
-
Reactive Oxygen Species (ROS) Detection: Assays to measure the levels of ROS, such as hydrogen peroxide (H₂O₂).[13]
-
Glutathione (B108866) (GSH) Assay: Measures the levels of GSH, a major intracellular antioxidant. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular redox status.[13][15]
Mitochondrial Dysfunction
Mitochondria are critical for neuronal survival and are a common target for neurotoxic compounds.[16][17]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of mitochondrial dysfunction and can precede apoptosis.[16][18]
-
ATP Assay: Measures intracellular ATP levels to assess overall mitochondrial function and cellular energy status.[19][20]
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin[21][22]
-
Retinoic Acid (RA)
-
T-75 flasks, multi-well plates
Protocol:
-
Culture: Maintain undifferentiated SH-SY5Y cells in DMEM/F12 with 10% FBS in a 37°C, 5% CO₂ incubator.[6]
-
Passaging: Subculture cells when they reach 80-90% confluency.[22]
-
Differentiation:
-
Seed undifferentiated cells in the desired culture plates.
-
After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid (RA).[5]
-
Incubate for 5-7 days, replacing the medium with fresh RA-containing medium every 2 days. Differentiated cells will exhibit a neuronal phenotype with neurite outgrowth.[5]
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the differentiation medium from the cells and replace it with the this compound-containing medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
After this compound treatment, add 10 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
After this compound treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[23]
-
Follow the manufacturer's instructions to prepare the reaction mixture.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm).[23]
-
Calculate cytotoxicity as a percentage relative to a positive control (lysed cells).
Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
Protocol:
-
After this compound treatment in a 96-well plate, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
ROS-Glo™ H₂O₂ Assay
Materials:
-
ROS-Glo™ H₂O₂ Assay System (Promega)[13]
Protocol:
-
Follow the manufacturer's protocol for preparing and adding the H₂O₂ substrate solution to the cells after this compound treatment.
-
Incubate for the recommended time.
-
Add the ROS-Glo™ Detection Reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence.
GSH/GSSG-Glo™ Assay
Materials:
-
GSH/GSSG-Glo™ Assay System (Promega)[13]
Protocol:
-
After this compound treatment, lyse the cells.
-
Follow the manufacturer's protocol to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately.
-
Measure luminescence.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.[13]
Mitochondrial Membrane Potential (MMP) Assay
Materials:
-
Cationic fluorescent dyes such as JC-1 or TMRE.
Protocol:
-
After this compound treatment, remove the medium and wash the cells with a buffered salt solution.
-
Incubate the cells with the MMP dye (e.g., JC-1) at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence using a microplate reader. For JC-1, measure both green fluorescence (monomers, indicating low MMP) and red fluorescence (aggregates, indicating high MMP).
-
Calculate the ratio of red to green fluorescence as a measure of MMP. A decrease in this ratio indicates mitochondrial depolarization.[18]
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables to facilitate comparison and the determination of dose-response relationships.
Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity
| This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 |
| 10 | 95.3 ± 4.8 | 8.3 ± 1.5 |
| 50 | 75.1 ± 6.1 | 24.6 ± 3.3 |
| 100 | 48.9 ± 5.5 | 52.1 ± 4.7 |
| 200 | 22.4 ± 3.9 | 78.9 ± 5.1 |
Table 2: Induction of Apoptosis and Oxidative Stress by this compound
| This compound (µM) | Caspase-3/7 Activity (RLU Fold Change) | ROS Levels (RLU Fold Change) | GSH/GSSG Ratio |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 150.2 ± 12.5 |
| 50 | 2.5 ± 0.3 | 1.8 ± 0.3 | 85.6 ± 9.8 |
| 100 | 4.8 ± 0.5 | 3.2 ± 0.4 | 42.1 ± 5.4 |
| 200 | 6.2 ± 0.7 | 4.5 ± 0.6 | 18.9 ± 3.1 |
Table 3: Impact of this compound on Mitochondrial Function
| This compound (µM) | MMP (Red/Green Ratio) | ATP Levels (% of Control) |
| 0 (Control) | 2.8 ± 0.3 | 100 ± 6.8 |
| 50 | 1.9 ± 0.2 | 72.4 ± 5.9 |
| 100 | 1.1 ± 0.1 | 45.8 ± 4.3 |
| 200 | 0.6 ± 0.1 | 25.1 ± 3.7 |
Potential Signaling Pathways in this compound Neurotoxicity
This compound is known to block neuronal sodium and/or voltage-sensitive calcium channels.[24] This action, while therapeutic at certain concentrations, can lead to neurotoxicity at higher doses by disrupting ion homeostasis, which can trigger downstream neurotoxic events.
This proposed pathway suggests that by blocking essential ion channels, this compound disrupts intracellular calcium homeostasis, leading to mitochondrial stress, increased ROS production, and ultimately, the activation of apoptotic cell death pathways. The assays outlined in these notes are designed to probe these specific nodes of the pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. accegen.com [accegen.com]
- 7. Frontiers | Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids [frontiersin.org]
- 8. neuroproof.com [neuroproof.com]
- 9. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 酸化ストレスアッセイ [promega.jp]
- 14. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling of the Tox21 Chemical Collection for Mitochondrial Function to Identify Compounds that Acutely Decrease Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cyagen.com [cyagen.com]
- 22. SH-SY5Y culturing [protocols.io]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Application Notes and Protocols: Testing Phenacemide in a 6-Hz Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Hz seizure model is a widely utilized preclinical assay for the evaluation of investigational anticonvulsant agents.[1][2] This model is considered a test of focal seizures and is particularly valuable for its ability to identify compounds effective against therapy-resistant epilepsy, especially at higher stimulus intensities.[3][4] Phenacemide (phenylacetylurea), an early anticonvulsant, has demonstrated efficacy in historical seizure models and acts on the central nervous system to reduce seizure severity and frequency.[5][6] Its mechanism of action is thought to involve the blockade of neuronal sodium channels or voltage-sensitive calcium channels, which suppresses neuronal depolarization and hypersynchronization.[5]
These application notes provide a detailed protocol for the evaluation of this compound in the 6-Hz seizure model in rodents.
Data Presentation
The efficacy of a test compound like this compound in the 6-Hz seizure model is typically quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from seizure. The neurotoxicity is often assessed using the median toxic dose (TD50). These values are used to calculate the Protective Index (PI = TD50/ED50), a measure of the compound's therapeutic window.
Table 1: Efficacy and Toxicity of Antiseizure Drugs in the Mouse 6-Hz Model (Example Data)
| Compound | Stimulus Intensity (mA) | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound | 32 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 44 | Data to be determined | Data to be determined | Data to be determined |
| Valproic Acid | 44 | Reported Effective | - | - |
| Levetiracetam | 44 | Reported Effective | - | - |
| Phenytoin | 44 | Reported Ineffective | - | - |
Experimental Protocols
This section details the methodology for conducting the 6-Hz seizure test to evaluate the anticonvulsant properties of this compound.
Materials and Equipment
-
Animals: Male CF-1 mice or Sprague-Dawley rats.[3]
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Corneal Electrodes: Specifically designed for rodent use.
-
6-Hz Stimulator (Electroconvulsometer): Capable of delivering a constant current with adjustable parameters (frequency, pulse width, duration, and intensity).[7]
-
Topical Anesthetic: 0.5% tetracaine (B1683103) hydrochloride or proparacaine (B1679620) hydrochloride.[3]
-
Electrode Gel/Saline: To ensure good electrical contact.
-
Animal Scale: For accurate dosing.
-
Observation Chambers: Clear cages for monitoring seizure activity.
-
Timers: For accurate timing of drug administration and observation periods.
Experimental Procedure
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment to acclimate them to the laboratory conditions.
-
Animal Preparation:
-
Weigh each animal for accurate dose calculation.
-
Administer this compound or the vehicle control intraperitoneally (i.p.) or via the desired route of administration. The time between drug administration and seizure induction (time to peak effect) should be determined in preliminary studies.
-
-
Seizure Induction:
-
At the predetermined time after drug administration, apply a drop of topical anesthetic to each eye of the animal.[3]
-
Place a small amount of electrode gel or saline on the corneal electrodes.
-
Gently hold the animal and apply the corneal electrodes to the eyes.
-
Deliver a 6-Hz electrical stimulus for a duration of 3 seconds.[3] Common stimulus intensities are 22 mA, 32 mA, and 44 mA.[1][4][8] The 44 mA intensity is often used as a model of drug-resistant seizures.[1]
-
-
Observation and Scoring:
-
Immediately after the stimulation, place the animal in an observation chamber.
-
Observe the animal for a period of 1 to 2 minutes for the presence of seizure activity.[3][7]
-
Seizure activity in the 6-Hz model is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and twitching of the vibrissae (whiskers).[3][8]
-
An animal is considered "protected" if it does not display this characteristic seizure behavior and resumes normal exploratory activity within 10 seconds.[9]
-
-
Data Analysis:
-
For each dose of this compound and the vehicle control, calculate the percentage of animals protected from seizures.
-
Determine the ED50 value of this compound using a Probit analysis.[2]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for testing this compound in the 6-Hz seizure model.
Logical Relationship of Key Parameters
Caption: Relationship between experimental variables and outcome in the 6-Hz model.
References
- 1. transpharmation.com [transpharmation.com]
- 2. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols for Phenacemide Research in Animal Models of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal Lobe Epilepsy (TLE) is the most common form of focal epilepsy in adults, often characterized by seizures originating in the hippocampus and other limbic structures. A significant portion of TLE patients are refractory to current anti-seizure medications, highlighting the urgent need for novel therapeutic strategies. Animal models that replicate the key features of human TLE are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of new anticonvulsant compounds.
Phenacemide ((phenylacetyl)urea) is an anticonvulsant drug that has been used for the treatment of epilepsy. Its mechanism of action is thought to involve the blockade of voltage-gated sodium channels and voltage-sensitive calcium channels, thereby reducing neuronal hyperexcitability.[1] Structurally related to hydantoins like phenytoin, this compound offers a unique chemical scaffold for the development of new antiepileptic drugs.[2][3]
These application notes provide detailed protocols for two of the most widely used and well-validated animal models of TLE: the kainic acid and pilocarpine-induced seizure models.[4][5][6] These models are suitable for evaluating the efficacy of investigational drugs such as this compound. Included are experimental workflows, data presentation guidelines, and visualizations of relevant signaling pathways to guide researchers in their preclinical studies.
Animal Models of Temporal Lobe Epilepsy
Chemoconvulsant-induced models of TLE in rodents are favored for their ability to reproduce key aspects of the human condition, including an initial precipitating injury (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures.[6]
Kainic Acid-Induced TLE Model
Kainic acid, a potent analog of the excitatory neurotransmitter glutamate, induces profound limbic seizures and subsequent neurodegeneration, particularly in the hippocampus, mimicking the hippocampal sclerosis observed in many TLE patients.[4][7][8]
Pilocarpine-Induced TLE Model
Pilocarpine (B147212), a muscarinic acetylcholine (B1216132) receptor agonist, also induces status epilepticus leading to a chronic epileptic state with spontaneous recurrent seizures.[9][10] This model is also characterized by significant neuronal loss in limbic areas.
Data Presentation: Efficacy of this compound (Illustrative Data)
Table 1: Effect of this compound on Seizure Frequency and Duration in the Kainic Acid-Induced TLE Model (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Seizure Frequency (seizures/day) | Mean Seizure Duration (seconds) |
| Vehicle (Saline) | - | 8.5 ± 1.2 | 45.3 ± 5.1 |
| This compound | 25 | 5.1 ± 0.9 | 32.7 ± 4.3 |
| This compound | 50 | 2.8 ± 0.6 | 21.5 ± 3.8 |
| This compound | 100 | 1.2 ± 0.4 | 15.1 ± 2.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Behavioral Seizure Severity (Racine Scale) Following this compound Treatment in the Pilocarpine-Induced TLE Model (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Maximum Racine Score | Percentage of Animals Reaching Stage 5 |
| Vehicle (Saline) | - | 4.8 ± 0.2 | 90% |
| This compound | 20 | 3.5 ± 0.4* | 50% |
| This compound | 40 | 2.1 ± 0.3** | 20% |
| This compound | 80 | 1.3 ± 0.2*** | 5% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Neuroprotective Effect of this compound on Hippocampal Neuronal Loss in the Kainic Acid Model (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Neuronal Viability in CA1 (%) | Neuronal Viability in CA3 (%) |
| Sham Control | - | 100 | 100 |
| Kainic Acid + Vehicle | - | 35.2 ± 4.1 | 28.9 ± 3.7 |
| Kainic Acid + this compound | 50 | 68.5 ± 5.3 | 61.2 ± 4.9 |
**p < 0.01 compared to Kainic Acid + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Temporal Lobe Epilepsy with Kainic Acid (Rat)
Materials:
-
Kainic acid (Tocris Bioscience, Cat. No. 0222 or equivalent)
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Diazepam (for terminating prolonged status epilepticus if necessary)
-
Video-EEG monitoring system
-
Stereotaxic apparatus (for intrahippocampal injections, if applicable)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before the experiment.
-
Kainic Acid Administration (Systemic):
-
Prepare a fresh solution of kainic acid in saline.
-
Administer kainic acid intraperitoneally (i.p.) at a starting dose of 10 mg/kg.[1]
-
If stage 4-5 seizures on the Racine scale are not observed within one hour, administer subsequent doses of 5 mg/kg every 30 minutes until sustained seizure activity is established.[1]
-
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity for at least 4 hours post-injection using the Racine scale (see Table 4).
-
Status Epilepticus (SE): SE is typically defined as continuous seizure activity (Racine stage 3 or higher) for at least 30 minutes.
-
Post-SE Care: Administer subcutaneous lactated Ringer's solution to prevent dehydration. Provide soft, palatable food on the cage floor.
-
Chronic Monitoring: After a latent period of approximately 1-2 weeks, begin continuous video-EEG monitoring to quantify the frequency and duration of spontaneous recurrent seizures.
Table 4: Modified Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Protocol 2: Induction of Temporal Lobe Epilepsy with Pilocarpine (Mouse)
Materials:
-
Pilocarpine hydrochloride (Sigma-Aldrich, Cat. No. P6503 or equivalent)
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (20-25 g)
-
Diazepam or Midazolam
-
Video-EEG monitoring system
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection to mitigate peripheral cholinergic effects.[10]
-
Pilocarpine Administration:
-
Prepare a fresh solution of pilocarpine hydrochloride in saline.
-
Administer pilocarpine (300-350 mg/kg, i.p.).[11] The optimal dose may need to be determined empirically based on the mouse strain.
-
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity using the Racine scale.
-
Termination of Status Epilepticus: To improve survival rates and control the duration of the initial insult, terminate SE 1-2 hours after its onset by administering diazepam (10 mg/kg, i.p.) or midazolam.[12]
-
Post-SE Care: Provide supportive care as described for the kainic acid model.
-
Chronic Monitoring: Begin video-EEG monitoring after a latent period of several days to weeks to assess for spontaneous recurrent seizures.
Mandatory Visualizations
Experimental Workflow
References
- 1. Post-Kainic Acid Status Epilepticus-Induced Spontaneous Recurrent Seizures Model (rat) [panache.ninds.nih.gov]
- 2. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORopathies in Epilepsy and Neurodevelopmental Disorders: The Future of Therapeutics and the Role of Gene Editing | MDPI [mdpi.com]
- 4. Kainic acid-induced seizures: dose-relationship of behavioural, neurochemical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histaminergic neurons protect the developing hippocampus from kainic acid-induced neuronal damage in an organotypic coculture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Inhibition in Epilepsy: Rationale and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Spontaneous Recurrent Seizures after Kainate-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 11. Seizures produced by pilocarpine in mice: a behavioral, electroencephalographic and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Assay for Phenacemide in Tablets
AN-PHE-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines a validated high-performance liquid chromatography (HPLC) method for the rapid and accurate quantification of Phenacemide in pharmaceutical tablet formulations.
Introduction
This compound is an anticonvulsant drug used in the treatment of epilepsy. Ensuring the correct dosage and quality of this compound in tablet form is critical for patient safety and therapeutic efficacy. This application note describes a specific, reliable, and rapid reversed-phase HPLC method for the assay of this compound in tablets. The method is significantly faster than the traditional USP method, allowing for higher throughput in a quality control environment.[1][2]
Principle
The method utilizes reversed-phase high-performance liquid chromatography with UV detection to separate and quantify this compound from tablet excipients. A powdered tablet sample is dissolved in the mobile phase, and an aliquot is injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Isocratic liquid chromatograph with a UV detector |
| Column | Reversed-phase octyl (C8) column (15 cm x 4.6 mm i.d., 5 µm) with a guard column |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Acetate (B1210297) Buffer (pH 4.2) (50:50, v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Recorder Speed | 0.5 cm/min[2] |
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Distilled and Deionized)
-
Glacial Acetic Acid (ACS Grade)
-
Sodium Acetate (ACS Grade)
-
This compound Tablets (Commercial)
-
Membrane filters (for mobile phase filtration)
Protocols
Mobile Phase Preparation (0.05 M Acetate Buffer, pH 4.2)
-
Dissolve an appropriate amount of sodium acetate in distilled, deionized water to make a 0.05 M solution.
-
Adjust the pH of the solution to 4.2 using glacial acetic acid.
-
Filter the buffer and acetonitrile separately through membrane filters before mixing.[2]
-
Mix the filtered acetate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the final mobile phase using helium sparging for five minutes.[2]
Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 15-150 µg/mL.[1]
Sample Preparation
-
Weigh and finely powder a representative number of this compound tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 100 mg).
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate or shake to dissolve the this compound.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a suitable filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
HPLC Analysis Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound in tablets.
Caption: Workflow for this compound Tablet Analysis.
Data Presentation
The performance of the HPLC method was evaluated for its accuracy, precision, and linearity.
Table 1: Recovery and Precision Data
| Sample Type | Number of Replicates | Mean Recovery (%) | Coefficient of Variation (%) |
| Placebo Spiked with 100 mg this compound | 6 | 100.2 | 0.57 |
| Commercial Tablets | 10 | 101.1 | 0.95 |
Data summarized from Jun et al.[1]
Table 2: Linearity Data
| Parameter | Value |
| Concentration Range | 15-150 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Coefficient of Variation for Slopes | < 2% |
Data summarized from Jun et al.[1]
Conclusion
The developed HPLC method is rapid, specific, accurate, and precise for the quantification of this compound in tablet dosage forms.[1] The short analysis time of approximately 1 hour for six commercial tablets, compared to 6 hours for the USP method, makes it highly suitable for routine quality control analysis in the pharmaceutical industry.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Phenacemide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phenacemide in aqueous solutions.
Troubleshooting Guide: Enhancing this compound's Aqueous Solubility
Low aqueous solubility of this compound can be a significant hurdle in experimental setups and formulation development. This guide provides a systematic approach to troubleshoot and overcome these challenges.
Problem: this compound precipitation or incomplete dissolution in aqueous buffer.
Below is a workflow to guide you through potential solutions.
Technical Support Center: Stabilizing Phenacemide in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Phenacemide in solution for long-term experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound, being a phenylacetylurea, is susceptible to chemical degradation in solution, primarily through hydrolysis and oxidation.[1][2] Understanding these pathways is crucial for developing a stable formulation.
-
Hydrolysis: The amide and urea (B33335) functional groups in this compound can undergo hydrolysis, a reaction catalyzed by both acidic and basic conditions.[2] This cleavage of the molecule leads to a loss of potency and the formation of degradation products. Maintaining a neutral pH is a key strategy to minimize hydrolytic degradation.
-
Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which involves reaction with oxygen.[1] This process can be accelerated by exposure to light or the presence of metal ions.
Below is a diagram illustrating the potential degradation pathways.
Caption: Conceptual diagram of this compound degradation pathways.
Q2: How should I select an appropriate solvent for my long-term experiments?
Solvent selection is critical for both solubility and stability. This compound is sparingly soluble in water but shows better solubility in organic solvents.[3]
For a stock solution , Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity.[4] However, for aqueous experimental media , high concentrations of DMSO may be toxic to cells. In such cases, a co-solvent system or the use of solubilizing excipients is recommended.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Very slightly soluble (1.06 - 10.2 g/L) | [3] |
| Ethanol | Slightly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Ether | Slightly soluble | [3] |
| Acetone | Slightly soluble | [3] |
| DMSO | Readily soluble |[4] |
Note: "Slightly soluble" indicates a general characteristic; precise quantitative data may vary.
Q3: What are the recommended storage conditions for this compound solutions?
Proper storage is paramount for maintaining the stability of this compound solutions. Recommendations vary for stock solutions versus diluted working solutions.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Recommended Temperature | Storage Container | Expected Stability & Best Practices |
|---|---|---|---|---|
| High-Concentration Stock | DMSO | -20°C to -80°C | Tightly sealed, light-resistant vials | Stable for 1-3 months at -20°C; longer at -80°C. Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] |
| Aqueous Working Solution | Buffered Media / Co-solvent System | 2°C to 8°C (Refrigerated) | Sterile, sealed glass or polypropylene (B1209903) containers | Stability is formulation-dependent (days to weeks). Avoid freezing to prevent precipitation. Protect from light.[5][6] |
| Aqueous Working Solution | Buffered Media / Co-solvent System | 25°C (Room Temperature) | Sterile, sealed glass or polypropylene containers | Short-term use only (hours to days). Stability is significantly reduced compared to refrigerated conditions.[6] |
Troubleshooting Guide
Q4: I am observing precipitation in my this compound solution. What should I do?
Precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. This can be caused by temperature changes, solvent evaporation, or pH shifts.
Follow this workflow to troubleshoot the issue:
Caption: Decision workflow for addressing solution precipitation.
Q5: How can I improve the stability of this compound in an aqueous medium for a multi-week experiment?
For long-term aqueous studies, enhancing both solubility and chemical stability is essential. This is typically achieved by using pharmaceutical excipients.[7][8]
-
Control pH: Since this compound is susceptible to acid/base hydrolysis, maintaining the pH of your solution is the most critical step. Use a biological buffer (e.g., phosphate (B84403) or citrate) to maintain a pH between 6.0 and 7.5.[7]
-
Add Solubilizers: To keep this compound dissolved, especially at higher concentrations, consider using complexing agents or surfactants.[9][10]
-
Use Antioxidants: If oxidative degradation is a concern, adding an antioxidant can be beneficial.
Table 3: Common Excipients for Stabilizing Pharmaceutical Solutions
| Excipient Class | Function | Examples | Typical Concentration |
|---|---|---|---|
| Buffering Agents | Maintain stable pH, minimize hydrolysis | Phosphate buffers, Citrate buffers | 10-50 mM |
| Solubilizers | Increase aqueous solubility | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 80 | 1-10% w/v |
| Antioxidants | Prevent oxidative degradation | Ascorbic Acid, EDTA | 0.01-0.1% w/v |
Always verify the compatibility of any excipient with your specific experimental model (e.g., cell culture, animal model) before use.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
To accurately monitor the concentration of this compound and detect degradation products over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[11][12]
Caption: Workflow for a stability-indicating HPLC method.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and a phosphate buffer (e.g., 20 mM, pH 6.8). A common starting ratio is 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute your experimental samples with the mobile phase to a concentration within the calibration range.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
-
Monitor for any new peaks appearing in the chromatogram over time, as these may represent degradation products.
-
Protocol 2: Forced Degradation Study
A forced degradation study helps identify potential degradation products and demonstrates the specificity of your analytical method.[13][14][15] This involves intentionally exposing the drug to harsh conditions.
Objective: To generate potential degradation products of this compound and confirm they can be separated from the parent drug peak in the HPLC analysis.
Procedure: Prepare separate solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H2O2 and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[14]
After exposure, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.[14] A successful stability-indicating method will show distinct peaks for the degradation products, well-resolved from the main this compound peak.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sccg.biz [sccg.biz]
- 6. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. colorcon.com [colorcon.com]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. senpharma.vn [senpharma.vn]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenacemide Derivatives
Welcome to the Technical Support Center for the synthesis of Phenacemide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-phenylacetyl chloride with urea (B33335). For the synthesis of N-substituted this compound derivatives, a common approach involves the alkylation or acylation of a 2-phenylacetamide (B93265) precursor.
Q2: What are the primary challenges encountered during the synthesis of this compound derivatives?
A2: Researchers often face several key challenges:
-
Low Reaction Yields: This can be due to incomplete reactions, degradation of starting materials, or product loss during workup and purification.[1]
-
Formation of Side Products: A significant challenge is controlling the selectivity of alkylation reactions. The amide nitrogen and oxygen are both nucleophilic, leading to a mixture of N-alkylated and O-alkylated products.[2] Additionally, self-condensation of reactants or polymerization can lead to brownish or polymeric side products.[3]
-
Purification Difficulties: The presence of unreacted starting materials, side products with similar polarity to the desired compound, and byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can complicate purification.[4]
-
Steric Hindrance: Bulky substituents on the phenyl ring or the nitrogen atom can hinder the approach of reagents, leading to slower reaction rates or lower yields.
Q3: How can I minimize the formation of the O-alkylated side product?
A3: The ratio of N- to O-alkylation is influenced by several factors. To favor N-alkylation, consider the following:
-
Choice of Alkylating Agent: Alkylating agents with soft leaving groups, such as methyl iodide, tend to favor N-alkylation. Conversely, harder leaving groups, like in methyl triflate or dimethyl sulfate, often result in more O-alkylation.
-
Solvent: The choice of solvent can influence the reactivity of the amide anion.
-
Temperature: Reaction temperature can affect the selectivity of the alkylation.
Q4: My final product is a persistent oil and fails to crystallize. What can I do?
A4: The failure to crystallize is often due to the presence of impurities or residual solvent.[5]
-
Purification: Attempt to purify the oil using column chromatography to remove impurities.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
-
Drying: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature cautiously, as excessive heat can lead to decomposition.- Use a slight excess of the acylating or alkylating agent to drive the reaction to completion. |
| Reagent Degradation | - Use fresh, high-purity starting materials. Phenylacetyl chloride is moisture-sensitive and should be handled under anhydrous conditions.- Amines used as starting materials can be susceptible to air oxidation; consider purification before use and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Some reactions require initial cooling (e.g., 0 °C) to control exothermicity, followed by warming to room temperature.[1]- Ensure efficient stirring to maximize contact between reactants. |
| Product Loss During Workup | - When quenching the reaction, add the quenching agent slowly to avoid product degradation.- During extraction, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase.- Minimize the amount of solvent used for washing crystals during filtration to avoid product dissolution. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification & Removal |
| Unreacted Starting Materials | - Identification: Compare the TLC of the crude product with the starting materials. Characteristic peaks may also be visible in NMR or Mass Spectrometry data.- Removal: Recrystallization is often effective. If the starting material and product have different acid/base properties, an acid-base wash during workup can be used. |
| O-Alkylated Side Product | - Identification: Can be challenging as it may have a similar polarity to the N-alkylated product. Careful analysis of NMR (e.g., 13C shifts) and Mass Spectrometry data is required.- Removal: Column chromatography with a carefully selected solvent system is typically necessary. A gradient elution may be required to separate closely related compounds. |
| Di-acylated or Di-alkylated Byproducts | - Identification: Mass Spectrometry will show a higher molecular weight. NMR will show the presence of additional acyl or alkyl groups.- Removal: These are often less polar than the desired mono-substituted product and can be separated by column chromatography. |
| Colored Impurities (Yellow/Brown) | - Cause: Often due to oxidation of aniline (B41778) precursors or polymerization side reactions.[3]- Removal: Treat the crude product solution with activated charcoal before filtration and recrystallization.[4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the reaction of 2-phenylacetyl chloride with urea.
Materials:
-
2-phenylacetyl chloride
-
Urea
-
Anhydrous inert solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Suitable base (e.g., Pyridine or Triethylamine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve urea in the anhydrous solvent.
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Add the base to the solution.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-phenylacetyl chloride to the cooled solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water.
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Extract the product with a suitable organic solvent.
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: N-Alkylation of a 2-Phenylacetamide Derivative
This protocol is a general procedure for the N-alkylation of a substituted 2-phenylacetamide.
Materials:
-
N-substituted-2-phenylacetamide
-
Alkylating agent (e.g., alkyl halide)
-
Strong base (e.g., Sodium Hydride or Potassium Hydroxide)
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Anhydrous aprotic solvent (e.g., DMF or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-substituted-2-phenylacetamide in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base portion-wise to the solution and stir for 30 minutes to form the amide anion.
-
Slowly add the alkylating agent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the product by column chromatography.
Data Presentation
Table 1: Comparative Yields of N-Aryl-2-phenylacetamide Synthesis Routes [1]
| Route | Acylating Agent | Coupling Agent/Base | Solvent | Reaction Time | Yield (%) | Purity |
| 1 | 2-Bromo-2-phenylacetyl chloride | Pyridine | Dichloromethane | 2-4 hours | >85% (Estimated) | High |
| 2 | 2-Phenylacetic acid | EDC, Triethylamine | Dichloromethane | ~3 hours | Not specified | High |
| 3 | 2-Chloro-N-phenylacetamide | Potassium Carbonate | N,N-Dimethylformamide | 4 hours | 62-74% | High |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound derivative synthesis.
Signaling Pathway: Mechanism of Action of this compound
This compound and its derivatives are believed to exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons. By blocking these channels, they reduce the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity.
Caption: Proposed mechanism of action of this compound derivatives on neuronal voltage-gated sodium channels.
References
Technical Support Center: Optimizing Phenacemide Dosage in Rodent Epilepsy Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenacemide in rodent models of epilepsy.
Troubleshooting Guides
1. This compound Formulation and Administration
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Question: My this compound is not dissolving properly for injection. What vehicle should I use?
Answer: this compound is very slightly soluble in water and slightly soluble in alcohol. For intraperitoneal (i.p.) or oral (p.o.) administration, a suspension is typically required. A common vehicle for suspending compounds for rodent studies is 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the suspension is homogenous before each administration.
-
Question: How can I ensure consistent dosing with a suspension?
Answer: To ensure consistent dosing, vortex the suspension thoroughly before drawing each dose. Use a syringe with appropriate gradations for accurate volume measurement. For oral gavage, ensure the gavage needle is of an appropriate size for the animal to prevent injury.
-
Question: What is the recommended route of administration for this compound in rodent studies?
Answer: Both oral (p.o.) and intraperitoneal (i.p.) routes have been used for anticonvulsant screening. The choice of route can affect the pharmacokinetics of the drug. Oral gavage may be preferred for studies mimicking clinical administration, while i.p. injection can offer more rapid and complete absorption.
2. Dosage Selection and Optimization
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Question: I cannot find a standard ED50 for this compound in the literature. How do I determine the optimal dose for my study?
-
Question: My animals are showing signs of toxicity (lethargy, ataxia, weight loss). What should I do?
Answer: These are known potential side effects of this compound. If you observe signs of toxicity, you should reduce the dose. If severe signs are observed, you may need to euthanize the animal and reconsider your dosing regimen. It's crucial to establish a therapeutic window by determining both the effective dose (ED50) and a toxic dose (TD50), for example, by using a rotarod test for motor impairment. The Protective Index (PI = TD50/ED50) is a key measure of the drug's safety margin.
3. Experimental Model-Specific Issues
-
Question: I am not seeing a consistent anticonvulsant effect in the Maximal Electroshock (MES) test. What could be the issue?
Answer: Inconsistency in the MES test can arise from several factors:
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Stimulus Parameters: Ensure your electroconvulsive device is calibrated and delivering a consistent current (e.g., 50 mA in mice, 150 mA in rats), frequency (e.g., 60 Hz), and duration (e.g., 0.2 seconds).
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Electrode Contact: Proper contact of the corneal or ear clip electrodes is crucial. Applying a drop of saline or anesthetic ophthalmic solution can improve conductivity and reduce animal distress.
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Timing of Administration: The time between this compound administration and the MES test should be consistent and based on the presumed time to peak effect. A pilot study to determine the time of peak effect is recommended.
-
-
Question: My results in the Pentylenetetrazol (PTZ) model are variable.
Answer: Variability in the PTZ model can be due to:
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PTZ Dose: The convulsive dose of PTZ can vary between different strains and even shipments of rodents. It is important to determine the convulsive dose (CD97 - the dose that causes seizures in 97% of animals) for your specific colony.
-
Route of PTZ Administration: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections can have different absorption kinetics. Ensure you are using a consistent route.
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Observation Period: A standardized observation period (e.g., 30 minutes) after PTZ injection is necessary to consistently score seizure activity.
-
Frequently Asked Questions (FAQs)
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What is the mechanism of action of this compound? this compound is an anticonvulsant that is thought to exert its effects by blocking neuronal voltage-gated sodium channels and/or voltage-sensitive calcium channels.[2] This action suppresses neuronal depolarization and hypersynchronization, which are key processes in the initiation and spread of seizures.[2]
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What types of seizures is this compound effective against in rodent models? this compound has been shown to be effective in the Maximal Electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures.[2] It also shows activity against seizures induced by pentylenetetrazol (PTZ).[2]
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What are the known toxicities of this compound in rodents? this compound was withdrawn from clinical use due to significant toxicity in humans, including hepatotoxicity and behavioral changes.[1] In rodents, dose-ranging studies have shown that high doses can lead to mortality, uncoordinated gait, decreased activity, and reduced body weight gain.
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How should I prepare a this compound solution for my experiments? Given its poor water solubility, this compound should be prepared as a suspension. A common vehicle is 0.5% methylcellulose. The stability of the suspension should be considered, and it should be prepared fresh if stability data is not available. Always vortex the suspension immediately before each administration to ensure a uniform dose.
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What is a typical starting dose for a dose-response study? Based on toxicity data in rats, a starting oral dose below 50 mg/kg would be a cautious approach. A geometric dose escalation (e.g., 10, 20, 40 mg/kg) can be used to efficiently determine the effective dose range.
Data Presentation
Table 1: Anticonvulsant Activity (ED50) of Standard AEDs in the MES Test
| Compound | Animal | Route | ED50 (mg/kg) |
| Phenytoin | Mouse | i.p. | 9.81 |
| Rat | i.p. | 16.9 | |
| Carbamazepine | Mouse | i.p. | 9.67 |
| Rat | i.p. | 4.39 | |
| Valproic Acid | Mouse | i.p. | 196 |
| Rat | i.p. | 366 | |
| Phenobarbital | Rat | i.p. | 14.2 (for GTCS) |
Note: Data for standard AEDs are provided for comparative purposes. Specific ED50 values can vary based on rodent strain and experimental conditions.
Table 2: Anticonvulsant Activity (ED50) of Standard AEDs in the s.c. PTZ Test
| Compound | Animal | Route | ED50 (mg/kg) |
| Ethosuximide | Mouse | p.o. | 130 |
| Valproic Acid | Mouse | p.o. | 154 |
| Phenobarbital | Mouse | p.o. | 13 |
| Diazepam | Mouse | p.o. | 0.2 |
Note: Data for standard AEDs are provided for comparative purposes. The s.c. PTZ test is a model for myoclonic and absence seizures.
Experimental Protocols
1. Maximal Electroshock (MES) Seizure Test
This protocol is adapted from standard procedures used for anticonvulsant screening.
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Animals: Male CF-1 mice or Sprague-Dawley rats.
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Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.
-
Procedure:
-
Administer this compound or vehicle control via the desired route (i.p. or p.o.).
-
At the predetermined time of peak effect, place the animal in the apparatus.
-
Apply a drop of 0.9% saline or a topical anesthetic to the eyes if using corneal electrodes.
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Deliver an electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA for rats, for 0.2 seconds).
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Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
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The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.
-
2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test
This protocol is used to induce clonic seizures and is a model for absence and myoclonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Materials: Pentylenetetrazol (PTZ) solution in 0.9% saline.
-
Procedure:
-
Administer this compound or vehicle control via the desired route.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the presence of seizures.
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The endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit a clonic seizure.
-
Mandatory Visualizations
Caption: Workflow for this compound administration and seizure induction.
Caption: Proposed mechanism of action of this compound.
Caption: Logical workflow for a dose-finding study.
References
Technical Support Center: Troubleshooting Phenacemide Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the anticonvulsant drug Phenacemide in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My absorbance-based assay (e.g., ELISA, MTT, Bradford) is showing unexpected results in the presence of this compound. What could be the cause?
This compound, containing a phenyl group, is expected to absorb ultraviolet (UV) light. If your assay's readout wavelength is in the UV range, the intrinsic absorbance of this compound could artificially inflate your results.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the absorbance of this compound in the assay buffer at the detection wavelength, in the absence of any biological components (enzymes, cells, etc.).
-
Data Correction: Subtract the absorbance value of the compound-only control from your experimental wells.
-
Consider a Different Wavelength: If possible, use a chromogenic substrate that produces a product with an absorbance maximum in the visible range, where this compound is less likely to interfere.
2. I am observing a high background signal or false positives in my fluorescence-based assay (e.g., fluorescence polarization, FRET, fluorescent protein reporters like GFP). Could this compound be interfering?
Interference in fluorescence assays can occur through two primary mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as your reporter fluorophore.
-
Light Scattering: At higher concentrations, this compound may precipitate out of solution, causing light scattering that can be detected as an increase in signal.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: In a cell-free or target-free version of your assay, measure the fluorescence of wells containing only this compound and assay buffer.
-
Pre-read Plates: Before adding your fluorescent substrate or making your final measurement, perform a fluorescence read of the plate after the addition of this compound to assess its intrinsic signal.
-
Use Red-Shifted Fluorophores: Compounds are less likely to be autofluorescent at longer (red-shifted) wavelengths. If possible, switch to a reporter fluorophore with excitation and emission maxima in the red or far-red spectrum.
-
Solubility Check: Visually inspect the wells for any signs of precipitation. You can also measure light scatter by detecting absorbance at a wavelength outside the absorbance spectrum of your compound or fluorophore (e.g., 600-700 nm).
3. My luciferase-based reporter assay is showing inhibition (or sometimes activation) that doesn't correlate with my expected biological outcome. Is this compound affecting the luciferase enzyme?
Yes, it is possible for small molecules to directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to misleading results.[1][2]
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: This is a critical control experiment. Run the luciferase reaction in a cell-free system with purified luciferase enzyme and your desired concentration of this compound. This will determine if the compound directly affects the enzyme's activity.
-
Use an Orthogonal Reporter: To confirm a biological effect, use a different reporter system that is not luciferase-based, such as a fluorescent protein or a beta-galactosidase reporter.
-
Consider a Different Luciferase: Different luciferases (e.g., from different species) can have varying sensitivities to small molecule inhibitors. If you suspect interference, testing with an alternative luciferase may be beneficial.
4. How can I test if this compound is interfering with my beta-galactosidase (β-gal) reporter assay?
Similar to luciferase assays, small molecules can directly inhibit the β-galactosidase enzyme.
Troubleshooting Steps:
-
Run a β-gal Enzyme Activity Assay: In a cell-free system, combine purified β-galactosidase enzyme with its substrate (e.g., ONPG or CPRG) in the presence and absence of this compound. A change in the rate of color development will indicate direct enzyme inhibition or activation.
-
Control for pH Changes: this compound is a urea (B33335) derivative and could potentially alter the pH of your assay buffer, which can affect enzyme activity. Ensure your buffer has sufficient capacity to maintain a stable pH. Measure the pH of the assay buffer with and without this compound.
5. I am seeing decreased cell viability in my MTT or MTS assay, but other indicators of cell health do not show toxicity. Could this compound be interfering with the assay chemistry?
MTT and MTS assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular reductases. A compound can interfere with this process in several ways:
-
Direct Reduction of the Reagent: The compound itself may act as a reducing agent, converting the tetrazolium salt to formazan in the absence of viable cells, leading to a false-positive signal for viability.
-
Inhibition of Cellular Reductases: The compound could inhibit the cellular enzymes responsible for reducing the tetrazolium salt, leading to a false-negative signal for viability.
Troubleshooting Steps:
-
Cell-Free Reduction Assay: Incubate this compound with the MTT or MTS reagent in cell-free culture medium. An increase in absorbance indicates direct reduction of the reagent by the compound.
-
Use an Orthogonal Viability Assay: Confirm your results with a non-enzymatic viability assay, such as a trypan blue exclusion assay, a CellTiter-Glo® (luminescence-based ATP measurement) assay, or a CyQUANT® (DNA-binding dye) assay.
Quantitative Data Summary
Due to a lack of publicly available experimental data specifically characterizing the assay interference potential of this compound, the following tables provide a template for the types of data researchers should aim to generate internally when investigating potential interference.
Table 1: Spectral Properties of this compound (Hypothetical Data)
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| UV Absorbance Maximum (λmax) | ~257 | Data not available | N/A |
| Fluorescence Excitation Maximum | Data not available | N/A | Data not available |
| Fluorescence Emission Maximum | Data not available | N/A | Data not available |
Note: The phenyl group in this compound's structure suggests a UV absorbance maximum around 257 nm. Actual spectral properties should be determined experimentally.
Table 2: this compound Interference in Common Reporter Assays (Example Data)
| Assay Type | Reporter Enzyme | IC50 of this compound (µM) | Mode of Interference |
| Luminescence | Firefly Luciferase | >100 (Hypothetical) | To be determined |
| Colorimetric | β-Galactosidase | >100 (Hypothetical) | To be determined |
| Cell Viability | Cellular Reductases (MTT) | >100 (Hypothetical) | To be determined |
This table should be populated with data from counter-screen experiments.
Experimental Protocols
Protocol 1: Determining Compound Absorbance Interference
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the same assay buffer used for your experiment, covering the concentration range you will be testing.
-
Add the dilutions to a microplate. Include wells with assay buffer only as a blank.
-
Read the absorbance of the plate at the wavelength used for your assay readout.
-
Subtract the blank from all wells. The resulting values represent the intrinsic absorbance of this compound at each concentration.
Protocol 2: Luciferase Counter-Screen
-
Prepare a reaction buffer appropriate for firefly luciferase.
-
Add purified firefly luciferase enzyme to the buffer.
-
Dispense the enzyme solution into a white, opaque microplate.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate at room temperature for 15-30 minutes.
-
Add the luciferase substrate (e.g., D-luciferin) to all wells.
-
Immediately measure luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates direct inhibition of the enzyme.
Visualizations
References
Technical Support Center: Minimizing Phenacemide-Induced Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Phenacemide-induced toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with this compound in animal studies?
A1: Based on available data, this compound has been associated with several toxicities in animal models, including hepatotoxicity, nephrotoxicity, and developmental toxicity.[1][2] Overdosage may initially lead to excitement or mania, followed by drowsiness, ataxia, and coma.[3]
Q2: What are the known mechanisms of this compound-induced toxicity?
A2: While direct research on this compound's toxic mechanisms is limited, evidence from related aromatic anticonvulsants suggests a primary role of metabolic activation by cytochrome P450 (CYP) enzymes.[4] This process can generate reactive electrophilic metabolites.[5] These reactive metabolites can lead to cellular damage through:
-
Oxidative Stress: Depletion of endogenous antioxidants like glutathione (B108866) (GSH), leading to an imbalance in reactive oxygen species (ROS) and cellular damage.[6][7]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[7][8]
-
Immune-Mediated Reactions: The reactive metabolites can act as haptens, binding to cellular proteins and triggering an immune response, leading to inflammation and cell death.[5]
Q3: Are there any known biomarkers for monitoring this compound-induced organ toxicity?
A3: While specific biomarkers for this compound are not well-established, general biomarkers for drug-induced liver and kidney injury are recommended for monitoring.
-
For Hepatotoxicity: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard serum markers of liver damage.[9]
-
For Nephrotoxicity: Serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are common indicators of kidney function.[10] Kidney Injury Molecule-1 (KIM-1) is a more sensitive and specific biomarker for renal tubular injury.[11]
Troubleshooting Guides
Issue 1: High incidence of mortality in animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: The administered dose may be too high for the specific animal model, strain, or age. | Review the literature for established LD50 and TDLo values for this compound in your specific model (see Data Tables below). If data is unavailable, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Rapid Systemic Exposure: The route and speed of administration may lead to a rapid peak in plasma concentration. | Consider alternative routes of administration (e.g., oral gavage instead of intraperitoneal injection) or slower infusion rates to reduce peak plasma levels. |
| Underlying Health Conditions: Pre-existing health issues in the animals can increase susceptibility to toxicity. | Ensure all animals are healthy and properly acclimatized before starting the experiment. Perform a baseline health screen. |
Issue 2: Significant weight loss or signs of distress in treated animals.
| Possible Cause | Troubleshooting Step |
| Systemic Toxicity: this compound may be causing systemic toxicity affecting appetite and overall well-being. | Implement a daily monitoring schedule for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture). Consider reducing the dose or frequency of administration. |
| Dehydration and Malnutrition: The drug may be causing anorexia or affecting water intake. | Monitor food and water consumption daily. Provide supportive care, such as palatable food supplements or subcutaneous fluids, if necessary. |
| Gastrointestinal Effects: this compound may be causing gastrointestinal upset. | Observe for signs of diarrhea or constipation. Adjust the diet if needed and consult with a veterinarian. |
Issue 3: Inconsistent or unexpected toxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Drug Formulation: The preparation of the this compound solution may be inconsistent. | Standardize the protocol for drug formulation, including the vehicle used, concentration, and storage conditions. Prepare fresh solutions for each experiment. |
| Differences in Animal Characteristics: Age, sex, and genetic background of the animals can influence their susceptibility to toxicity. | Use animals of the same age, sex, and strain for all experiments. Report these characteristics in your methodology. |
| Environmental Stressors: Environmental factors can impact an animal's response to a drug. | Maintain a consistent and controlled environment (e.g., temperature, humidity, light-dark cycle) for all animal housing and experimental procedures. |
Quantitative Data
Table 1: this compound Toxicity Data in Animal Models
| Parameter | Species | Route of Administration | Dose | Effect | Reference |
| LD50 | Mouse | Oral | 987 mg/kg | Lethal Dose, 50% | [12] |
| LD50 | Rat | Oral | 1600 mg/kg | Lethal Dose, 50% | [12] |
| LD50 | Rabbit | Oral | 2500 mg/kg | Lethal Dose, 50% | [12] |
| TDLo | Mouse | Intraperitoneal | 1143 mg/kg | Reproductive - Specific Developmental Abnormalities - body wall | [10] |
| TDLo | Mouse | Intraperitoneal | 2781 mg/kg | Reproductive - Specific Developmental Abnormalities - musculoskeletal and cardiovascular systems | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer this compound via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using a commercial assay kit.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess for hepatocellular necrosis, inflammation, and steatosis.
-
-
Oxidative Stress Markers (Optional):
-
Homogenize a portion of the liver tissue to measure levels of glutathione (GSH) and malondialdehyde (MDA) as indicators of oxidative stress.
-
Protocol 2: Evaluation of this compound-Induced Nephrotoxicity in Rats
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Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Dosing: Administer this compound via subcutaneous injection or oral gavage daily for a specified duration. Include a vehicle control group.
-
Monitoring:
-
House rats in metabolic cages for urine collection at baseline and specified time points during the study.
-
Record body weight, water intake, and urine output daily.
-
-
Biochemical Analysis:
-
Measure serum creatinine (SCr) and blood urea nitrogen (BUN) from blood samples collected at the end of the study.
-
Measure urinary Kidney Injury Molecule-1 (KIM-1) using an ELISA kit.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect kidney tissue.
-
Fix a portion of the kidney in 10% neutral buffered formalin.
-
Stain kidney sections with H&E and Periodic acid-Schiff (PAS) to evaluate for tubular necrosis, cast formation, and glomerular abnormalities.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Hepatotoxicity
The following diagram illustrates a hypothesized signaling pathway for this compound-induced liver injury, based on mechanisms of similar aromatic anticonvulsant drugs.
Caption: Proposed pathway of this compound-induced hepatotoxicity.
Experimental Workflow for Assessing Toxicity
The diagram below outlines a general experimental workflow for investigating this compound-induced toxicity in animal models.
Caption: General workflow for in vivo toxicity assessment.
Logical Relationship for Troubleshooting High Mortality
This diagram illustrates the logical steps to troubleshoot unexpected high mortality in an animal study with this compound.
Caption: Troubleshooting logic for high mortality rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of anticonvulsant agents on halothane-induced liver injury in human subjects and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Several Alkaloids in Chinese Herbal Medicine Exert Protection in Acute Kidney Injury: Focus on Mechanism and Target Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450-mediated metabolism and involvement of reactive metabolite formations on antiepileptic drug-induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cytochromes P450 and formation of reactive metabolites. Role in hepatotoxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mouse model for phenytoin-induced liver injury: involvement of immune-related factors and P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farrerol Ameliorated Cisplatin-Induced Chronic Kidney Disease Through Mitophagy Induction via Nrf2/PINK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNAs and Drug-induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and reversal of drug-induced nephrotoxicity on a chip - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Bioavailability of Phenacemide Analogs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of phenacemide analogs.
Frequently Asked Questions (FAQs)
1. Q: My this compound analog exhibits poor aqueous solubility. What are the primary strategies I should consider to improve its oral bioavailability?
A: For this compound analogs with low aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability. The selection of the most suitable strategy is contingent on the specific physicochemical properties of the analog . Key approaches include:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area-to-volume ratio, which can lead to an increased dissolution rate.[1][2][3][4] Techniques such as micronization and nanonization are commonly used to achieve this.[4][5][6]
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Solid Dispersions: This approach involves dispersing the drug in a hydrophilic matrix, which can enhance the dissolution rate of poorly water-soluble drugs.[5][6][7]
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Lipid-Based Formulations: For analogs with high lipophilicity, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption.[1][5][6][8][9]
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Prodrug Approach: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy can be utilized to overcome issues with solubility and permeability.[10][11][12][13][14]
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Nanotechnology: Encapsulating the this compound analog within nanocarriers like nanoparticles, liposomes, or nanoemulsions can enhance solubility, provide protection against degradation, and improve transport across biological membranes.[4][15][16][17][18][19]
2. Q: How do I determine the most suitable bioavailability enhancement strategy for my specific this compound analog?
A: The selection of an optimal strategy necessitates a comprehensive evaluation of your analog's physicochemical characteristics.[8] Key considerations include:
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Solubility and Permeability: The Biopharmaceutics Classification System (BCS) can be a useful tool. For instance, BCS Class II compounds, which have low solubility and high permeability, are often good candidates for solubility enhancement techniques like particle size reduction and solid dispersions.[1] On the other hand, BCS Class IV compounds, characterized by both low solubility and low permeability, may necessitate more advanced strategies such as lipid-based systems or nanotechnology.[9]
-
Physicochemical Properties: A range of properties including molecular weight, lipophilicity (LogP), and melting point will influence the choice of formulation. For example, highly lipophilic drugs are often well-suited for lipid-based formulations.[3]
-
Desired Release Profile: The intended therapeutic application will determine whether a rapid or a controlled release of the drug is required, which can be achieved through the use of different formulation technologies.[6][8]
3. Q: What are the critical quality attributes that I should monitor during the development of a formulation for a this compound analog?
A: Throughout the formulation development process, it is crucial to monitor several key quality attributes to ensure the final product is safe and effective. These include:
-
Drug Content and Uniformity: This ensures that each dose of the final product contains a consistent amount of the active pharmaceutical ingredient.
-
Dissolution Profile: This is a critical parameter for predicting the in vivo performance of the drug and should be evaluated under various pH conditions.
-
Physical and Chemical Stability: The formulation must be able to protect the analog from degradation under both storage and physiological conditions.[20][21][22]
-
Particle Size Distribution: For strategies that involve particle size reduction, this is a critical parameter that must be carefully controlled.
-
Encapsulation Efficiency (for nanoformulations): This refers to the percentage of the drug that has been successfully encapsulated within the carrier system.
Troubleshooting Guides
Issue 1: I am observing inconsistent dissolution results with my solid dispersion formulation.
| Possible Cause | Troubleshooting Step |
| Drug Recrystallization | The amorphous form of the drug, which has higher solubility, may be converting back to its less soluble crystalline form.[4] |
| Solution: Utilize techniques such as differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to assess the physical state of the drug within the dispersion. The addition of a crystallization inhibitor to the formulation may also be beneficial. | |
| Inadequate Mixing/Homogeneity | The drug may not be uniformly dispersed throughout the carrier matrix. |
| Solution: Optimize the manufacturing process, for example, by adjusting the mixing speed or the temperature used for melt extrusion.[23] Analytical techniques such as Raman mapping can be used to assess the distribution of the drug within the formulation. | |
| Inappropriate Carrier Selection | The chosen polymer may not be the most suitable for your specific this compound analog. |
| Solution: Screen a variety of hydrophilic carriers with different properties. Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to evaluate the interactions between the drug and the polymer. |
Issue 2: My nanoparticle formulation has low encapsulation efficiency.
| Possible Cause | Troubleshooting Step |
| Poor Drug-Polymer Affinity | The this compound analog may have a low affinity for the polymer that has been chosen for the formulation. |
| Solution: Consider modifying either the polymer or the drug to improve their interaction. Alternatively, a different type of nanoparticle, such as a lipid-based nanoparticle for a lipophilic drug, could be used. | |
| Suboptimal Process Parameters | The parameters used in the fabrication of the nanoparticles, such as homogenization speed, sonication time, or the rate of solvent evaporation, may not be optimized. |
| Solution: Systematically vary the process parameters to identify the optimal conditions for achieving high encapsulation efficiency. | |
| Drug Leakage during Formulation | The drug may be leaking out of the nanoparticles during the purification or storage stages. |
| Solution: Optimize the purification method, for instance, by adjusting the speed and duration of centrifugation. The stability of the formulation should also be evaluated over time under different storage conditions. |
Issue 3: I am seeing high variability in my in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Formulation Instability in GI Fluids | The formulation may be degrading or precipitating in the gastrointestinal tract. |
| Solution: The stability and dissolution of the formulation should be evaluated in simulated gastric and intestinal fluids. | |
| Food Effects | The presence of food can have a significant impact on the absorption of some formulations. |
| Solution: Conduct pharmacokinetic studies in both fasted and fed states to assess the effect of food on drug absorption.[22] | |
| Animal Model Variability | There can be inherent biological variability among the animals used in the study. |
| Solution: Increase the number of animals in each group to improve the statistical power of the study. It is also important to ensure that the experimental conditions, such as the dosing procedure and animal handling, are consistent. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Typical Fold Increase in Bioavailability | Advantages | Disadvantages | Suitable for this compound Analogs with: |
| Micronization | Increases surface area for dissolution | 2-5 fold | Simple, cost-effective | Limited effectiveness for very poorly soluble drugs | Low to moderate aqueous solubility |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state | 2-10 fold | Significant solubility enhancement | Potential for recrystallization | Low aqueous solubility, high melting point |
| SEDDS | Drug is dissolved in a lipid-based formulation that forms an emulsion in the GI tract | 2-15 fold | Enhances both solubility and permeability | Requires careful selection of excipients | High lipophilicity, low aqueous solubility |
| Nanoparticles | Encapsulation of the drug in a carrier system at the nanoscale | 5-50 fold | High surface area, potential for targeted delivery, protection from degradation | Complex manufacturing process, potential for toxicity | Poor solubility, instability, need for targeted delivery |
| Prodrugs | Chemical modification of the drug to improve its physicochemical properties | Variable, can be significant | Can overcome multiple barriers (solubility, permeability) | Requires chemical synthesis and in vivo conversion | Enzymatic instability, poor membrane permeability |
Note: The fold increase in bioavailability is a general estimate and can vary significantly depending on the specific drug and formulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of a this compound analog, a key determinant of its oral bioavailability.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Test this compound analog and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using an EVOM meter. TEER values should be greater than 200 Ω·cm².
-
Perform a Lucifer Yellow permeability test. The apparent permeability coefficient (Papp) of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.[24]
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[24]
-
For Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution containing the test analog and controls to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Determine the concentration of the this compound analog in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[25]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to evaluate the oral bioavailability of a given formulation of a this compound analog.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test formulation of the this compound analog
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for a minimum of 3 days.
-
Fast the animals overnight, with free access to water, before dosing.
-
Divide the animals into groups (e.g., an intravenous (IV) administration group for determining absolute bioavailability, and oral administration groups for different formulations).
-
Administer the this compound analog formulation or vehicle control via oral gavage. For the IV group, administer the drug via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another suitable site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant such as EDTA.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until they are ready for analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the this compound analog in rat plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
-
Parameters to be calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound analogs.
Caption: Troubleshooting logic for low in vivo bioavailability of this compound analogs.
Caption: Drug absorption pathway and potential barriers for this compound analogs.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 10. Prodrug approaches for enhancing the bioavailability of drugs with low solubility [pubmed.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. curtiscoulter.com [curtiscoulter.com]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanotechnology-based drug delivery for central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 18. Recent advancements in nanoparticle drug delivery systems to cure neurological disorders via the nasal route | Neurología Argentina [elsevier.es]
- 19. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 21. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 22. Step-by-Step Drug Formulation Development Guide [laboratoriosrubio.com]
- 23. pharmtech.com [pharmtech.com]
- 24. benchchem.com [benchchem.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
Addressing batch-to-batch variability of synthesized Phenacemide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Phenacemide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis method for this compound?
This compound is typically synthesized through the reaction of 2-phenylacetyl chloride with urea (B33335).[1] In this reaction, the nucleophilic nitrogen atom of urea attacks the electrophilic carbonyl carbon of 2-phenylacetyl chloride, leading to the formation of this compound and hydrochloric acid as a byproduct.
Q2: What are the critical quality attributes (CQAs) for this compound API that I should monitor?
The critical quality attributes for this compound active pharmaceutical ingredient (API) include its appearance, identity, assay (purity), and the profile of related substances (impurities). These attributes ensure the identity, strength, quality, and purity of the drug substance.
Q3: What are the typical causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can arise from several factors, including:
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Raw Material Quality: Variations in the purity of starting materials, such as 2-phenylacetyl chloride and urea, can introduce impurities into the final product.
-
Reaction Conditions: Inconsistent control of reaction parameters like temperature, reaction time, and stoichiometry can lead to the formation of side products.
-
Presence of Moisture: Moisture can cause the hydrolysis of the highly reactive starting material, 2-phenylacetyl chloride, leading to the formation of phenylacetic acid as an impurity.[2][3]
-
Work-up and Purification Procedures: Variations in the quenching, extraction, and crystallization steps can affect the final purity and yield of this compound.
Troubleshooting Guide
Problem 1: Low yield of this compound.
Q: My synthesis resulted in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.[4] - Ensure the reaction time is adequate. - Verify the reaction temperature is optimal. |
| Hydrolysis of Starting Material | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2] |
| Sub-optimal Stoichiometry | - Verify the molar ratios of 2-phenylacetyl chloride and urea. A slight excess of urea may be used to drive the reaction to completion. |
| Product Loss During Work-up | - Optimize the recrystallization solvent and procedure to minimize loss of this compound in the mother liquor. - Ensure efficient extraction during the work-up process. |
Problem 2: Presence of impurities in the final product.
Q: My analytical results show the presence of impurities in my synthesized this compound. How can I identify and minimize them?
A: The presence of impurities is a common issue. Identifying the impurities is the first step to mitigating them. The most common process-related impurities in this compound synthesis are Phenylacetic acid and N,N'-bis(2-phenylacetyl)urea.
Logical Flow for Impurity Identification
Caption: Logical workflow for the identification of impurities.
Common Impurities and their Identification:
| Impurity Name | Structure | Origin | Identification by HPLC | Identification by GC-MS (m/z) | Identification by 1H NMR (DMSO-d6, δ ppm) |
| Phenylacetic acid | C8H8O2 | Hydrolysis of 2-phenylacetyl chloride | Typically elutes earlier than this compound | 136 (M+), 91 (base peak) | ~12.3 (s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, CH2) |
| N,N'-bis(2-phenylacetyl)urea | C17H16N2O3 | Di-acylation of urea | Typically elutes later than this compound | 296 (M+), 118, 91 (base peak) | ~10.5 (s, 2H, NH), 7.2-7.4 (m, 10H, Ar-H), 3.7 (s, 4H, CH2) |
Minimizing Impurities:
-
Phenylacetic Acid: To minimize the formation of phenylacetic acid, it is crucial to maintain anhydrous reaction conditions. This includes using dry solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere.[2]
-
N,N'-bis(2-phenylacetyl)urea: The formation of this di-acylated impurity can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of urea can favor the formation of the mono-acylated product, this compound.
Experimental Protocols
1. Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v) can be a good starting point. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for this compound.
-
Visualization: UV light (254 nm).
-
Procedure:
-
Spot the starting materials (2-phenylacetyl chloride and urea solutions) and the reaction mixture on the TLC plate.
-
Develop the plate in the TLC chamber with the chosen mobile phase.
-
Visualize the spots under UV light to monitor the consumption of starting materials and the formation of the product.[4]
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Record the chromatogram and determine the area of the this compound peak and any impurity peaks.
-
Calculate the purity by the area normalization method.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or dichloromethane. Derivatization may be necessary for non-volatile impurities.
-
Procedure:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Compare the obtained mass spectra with a library (e.g., NIST) or with the expected fragmentation patterns of potential impurities.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Spectrometer: 400 MHz or higher.
-
Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d6.
-
Procedure:
-
Acquire the 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound and identify any impurities present.
-
Quality Control Specifications
The following table summarizes the typical quality control specifications for this compound API, based on general ICH guidelines.[5][6][7]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to creamy white crystalline solid.[2] |
| Identity | A. IR Spectroscopy B. HPLC (retention time) | A. The infrared absorption spectrum should be concordant with the reference spectrum. B. The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard. |
| Assay | HPLC | 98.0% to 102.0% on the dried basis. |
| Melting Point | USP <741> | 212 °C to 216 °C.[5] |
| Related Substances | HPLC | - Phenylacetic acid: Not more than 0.2% - Any other individual impurity: Not more than 0.10% - Total impurities: Not more than 0.5% |
| Residual Solvents | GC | Meets the requirements of USP <467>. |
| Water Content | Karl Fischer Titration | Not more than 0.5%. |
References
- 1. Urea, N,N'-diphenyl- [webbook.nist.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Improving the Efficiency of Phenacemide Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Phenacemide from biological samples. This resource includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to enhance extraction efficiency and ensure accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from biological matrices such as plasma, serum, and urine.
Q1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent challenge in bioanalysis. A systematic approach to troubleshooting is crucial. The first step is to determine where the analyte is being lost by analyzing each fraction of your extraction process (load, wash, and elution).
Possible Causes & Solutions:
-
Inadequate pH Adjustment: this compound is a neutral compound, and its extraction is pH-dependent. For liquid-liquid extraction (LLE), the sample should be alkalinized (e.g., with 2N NaOH) before extraction with an organic solvent like ethyl acetate (B1210297). For reversed-phase solid-phase extraction (SPE), the pH of the sample should be adjusted to ensure this compound is in a neutral state for optimal retention on a C18 sorbent.
-
Suboptimal Solvent Choice (LLE): The selection of an appropriate extraction solvent is critical. Ethyl acetate has been shown to provide high recovery for this compound from alkalinized plasma and urine. If recovery is low, ensure the solvent is of high purity and consider other solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate.
-
Inefficient Elution (SPE): If this compound is retained on the SPE cartridge but not efficiently eluted, the elution solvent may be too weak. For a C18 cartridge, a strong organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically used. You may need to increase the volume of the elution solvent or use a stronger solvent mixture (e.g., methanol with a small percentage of a more nonpolar solvent).
-
Strong Protein Binding: this compound may bind to plasma proteins, reducing its availability for extraction. To disrupt protein binding, you can precipitate proteins using a solvent like acetonitrile or methanol prior to extraction. Alternatively, adjusting the sample pH to an extreme (e.g., pH > 9) can help denature proteins and release the bound drug.
-
Analyte Degradation: this compound stability can be affected by temperature and pH. Avoid prolonged exposure to high temperatures and extreme pH conditions during sample preparation. It is recommended to process samples on ice and store extracts at low temperatures if analysis is not performed immediately.
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
A2: Matrix effects are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer.
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of your sample.
-
Solid-Phase Extraction (SPE): SPE, particularly with a well-chosen sorbent and optimized wash steps, can provide cleaner extracts than protein precipitation. A reversed-phase C18 sorbent is a good starting point for a neutral compound like this compound.
-
Liquid-Liquid Extraction (LLE): A carefully optimized LLE protocol can also effectively remove interfering matrix components.
-
-
Optimize Chromatographic Separation: Ensure that your HPLC or UHPLC method provides good separation between this compound and any interfering matrix components. Modifying the mobile phase composition, gradient profile, or using a different column chemistry can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is identical to your samples can help to compensate for matrix effects.
Q3: What is the best extraction method for this compound from plasma: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?
A3: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. While quick, it provides the least clean extracts and is most prone to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanup efficiency and ease of use. A well-optimized LLE protocol can provide high recovery and relatively clean extracts. It is a cost-effective method suitable for many applications.
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and the highest potential for analyte concentration. It is more complex and costly than PPT or LLE but is often necessary for high-sensitivity assays or when significant matrix effects are observed.
A comparison of recovery data for different methods is provided in the "Data Presentation" section below.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data for different this compound extraction methods from biological samples.
| Extraction Method | Biological Matrix | Recovery (%) | Analytical Method | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Plasma | 97.9 | HPLC-UV | Foda & Jun (1986) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | 96.3 | HPLC-UV | Foda & Jun (1986) |
| Protein Precipitation (Acetonitrile) | Plasma | >90% (general) | LC-MS/MS | General knowledge |
| Solid-Phase Extraction (C18) | Plasma | >85% (expected) | LC-MS/MS | General knowledge |
Experimental Protocols
This section provides detailed methodologies for key this compound extraction experiments.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma or Urine
Adapted from Foda & Jun (1986)
1. Sample Preparation: a. Pipette 0.5 mL of plasma or urine into a 15 mL glass centrifuge tube. b. Add 0.1 mL of 2 N NaOH to the sample and vortex for 10 seconds to alkalinize.
2. Extraction: a. Add 5 mL of ethyl acetate to the tube. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes to separate the phases.
3. Evaporation: a. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Reconstitution: a. Reconstitute the dried residue in 200 µL of the mobile phase used for your HPLC analysis. b. Vortex for 30 seconds to ensure complete dissolution. c. The sample is now ready for injection into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma (General Protocol for C18 Sorbent)
1. Sample Pre-treatment: a. To 1 mL of plasma, add an internal standard if used. b. Add 1 mL of 4% phosphoric acid to precipitate proteins and adjust pH. c. Vortex and centrifuge at 4000 rpm for 10 minutes. d. Collect the supernatant.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.
3. Sample Loading: a. Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing: a. Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
5. Elution: a. Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Visualizations
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low this compound recovery.
Technical Support Center: Method Validation for Phenacemide Quantification in New Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of phenacemide in new biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a bioanalytical method for this compound according to regulatory guidelines?
A1: According to guidelines from regulatory bodies like the FDA and EMA, a full validation of a bioanalytical method should assess the following parameters: selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1]
Q2: What type of sample preparation technique is most suitable for this compound in plasma?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may result in less clean extracts and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is a good option for neutral compounds like this compound.[2]
-
Solid-Phase Extraction (SPE): SPE is highly selective and can provide the cleanest extracts, minimizing matrix effects.[3][4][5][6][7] For this compound, a reversed-phase sorbent (e.g., C18) would be a suitable choice.
Q3: I am observing significant matrix effects. What can I do to mitigate them?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge.[8] To mitigate them, you can:
-
Improve sample cleanup: Switch from PPT to LLE or SPE to remove more interfering endogenous components.
-
Optimize chromatography: Adjust the gradient, change the column, or use a smaller particle size to better separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing better normalization.
-
Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What is a suitable internal standard (IS) for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5).[9][10][11] If a SIL-IS is not available, a structural analog with similar physicochemical properties is the next best choice.[9][12] Given this compound's structure (N-carbamoyl-2-phenylacetamide), a suitable analog could be another neutral anticonvulsant with a similar structure that is not expected to be present in the study samples, such as Mephenytoin or another phenylacetamide derivative. It is crucial to ensure the chosen IS does not interfere with the analyte and has a different mass-to-charge ratio.[2]
Q5: How should I assess the stability of this compound in my new matrix?
A5: Stability testing is crucial to ensure that the measured concentration reflects the true concentration in the sample at the time of collection.[13][14] You should evaluate the following:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine the stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.
-
Stock Solution Stability: Confirm the stability of your stock and working solutions under their storage conditions.
This compound contains an amide linkage, which can be susceptible to hydrolysis at extreme pH values.[15][16] Therefore, maintaining the pH of the biological matrix and ensuring proper storage conditions are important.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent in LLE may not be optimal for this compound, or the pH may not be ideal. In SPE, the sorbent may not be appropriate, or the elution solvent may be too weak.[3][4][7] 2. Analyte Instability: this compound may be degrading during sample processing. 3. Protein Binding: If using PPT, this compound might be co-precipitating with the proteins.[3][4] | 1. Optimize Extraction: For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, ensure the sorbent is appropriate for a neutral drug (e.g., C18). Test stronger elution solvents or a combination of solvents. 2. Assess Stability: Process samples on ice and minimize the time they are at room temperature. Check the pH of your solutions. 3. Disrupt Protein Binding: Before PPT, try adding an acid (e.g., trichloroacetic acid) or an organic solvent to disrupt protein binding. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Pipetting errors, inconsistent vortexing times, or variations in evaporation steps can introduce variability.[17] 2. Instrumental Issues: Inconsistent injection volumes or fluctuations in the MS source can lead to variable responses.[8] 3. Matrix Effects: Variability in the matrix composition between different samples can cause inconsistent ion suppression or enhancement. | 1. Standardize Procedures: Ensure all analysts follow the same detailed SOP. Use calibrated pipettes and automated liquid handlers if possible. 2. Check Instrument Performance: Run system suitability tests before each batch. Check for leaks and ensure the autosampler is functioning correctly. 3. Improve Cleanup/Use SIL-IS: As mentioned in the FAQs, improve the sample cleanup method or use a stable isotope-labeled internal standard to compensate for matrix variability. |
| Unexpected Peaks in Chromatogram | 1. Interference from Matrix: Endogenous components from the biological matrix may co-elute with this compound. 2. Metabolites: A peak could be a metabolite of this compound. 3. Carryover: Residual analyte from a previous high-concentration sample may be present in the injection system. | 1. Enhance Chromatography: Modify the mobile phase gradient to improve separation. Consider a higher-resolution analytical column. 2. Investigate Metabolites: If possible, obtain reference standards for known metabolites to confirm their retention times. 3. Optimize Wash Method: Increase the strength of the autosampler wash solution and the number of wash cycles between injections. Inject a blank sample after a high-concentration sample to check for carryover. |
| Non-linear Calibration Curve | 1. Detector Saturation: The concentration of the upper calibration standards may be too high for the detector's linear range. 2. Inappropriate Internal Standard: The IS may not be behaving similarly to the analyte across the concentration range. 3. Suboptimal Integration: The peak integration parameters may not be correctly set, especially at the lower and upper ends of the curve. | 1. Adjust Concentration Range: Lower the concentration of the ULOQ or dilute the high standards. 2. Re-evaluate Internal Standard: Ensure the IS concentration is appropriate and that it does not suffer from its own saturation or suppression effects. A SIL-IS is the best choice to avoid this. 3. Review Integration: Manually inspect the peak integration for all calibration standards and adjust the parameters as needed to ensure consistent and accurate integration. |
Data Presentation
Table 1: Typical Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (LLOQ - ULOQ) | LLOQ: S/N ≥ 5; Accuracy ±20%, Precision ≤20% | 5 - 5000 ng/mL |
| Intra-day Accuracy | Mean ±15% of nominal (±20% at LLOQ) | 95.2% - 108.5% |
| Inter-day Accuracy | Mean ±15% of nominal (±20% at LLOQ) | 97.1% - 105.3% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% - 8.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 9.2% |
| Recovery (%) | Consistent, precise, and reproducible | 85% - 95% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 7.8% |
Table 2: Example Stability Assessment for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Example Result (% Deviation) |
| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | ≤ ±15% | -5.2% |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | ≤ ±15% | -3.8% |
| Long-Term | -80°C | 90 days | ≤ ±15% | -7.1% |
| Post-Preparative | Autosampler (4°C) | 24 hours | ≤ ±15% | -2.5% |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., this compound-d5 at 500 ng/mL).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1 179.1 -> Q3 118.1
-
This compound-d5 (IS): Q1 184.1 -> Q3 123.1
-
Mandatory Visualization
Caption: Overall workflow for bioanalytical method validation.
Caption: Detailed workflow for sample preparation using SPE.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hawach.com [hawach.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silicycle.com [silicycle.com]
- 6. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. simbecorion.com [simbecorion.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. nebiolab.com [nebiolab.com]
- 12. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance [insights.bio]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing the Maximal Electroshock (MES) Test with Phenacemide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing variability in the Maximal Electroshock (MES) test when evaluating the anticonvulsant properties of Phenacemide.
Frequently Asked Questions (FAQs)
Q1: What is the Maximal Electroshock (MES) test and what is it used for?
The Maximal Electroshock (MES) test is a widely used preclinical animal model to assess the efficacy of potential anticonvulsant drugs. It is considered a model for generalized tonic-clonic seizures in humans and is particularly useful for identifying compounds that prevent the spread of seizure activity in the brain.[1][2] The test involves applying a brief electrical stimulus to a rodent, which induces a characteristic tonic hindlimb extension. The ability of a test compound, such as this compound, to prevent this tonic extension is a measure of its anticonvulsant activity.[2]
Q2: What is this compound and what is its mechanism of action?
This compound is an anticonvulsant drug of the acetylurea (B1202565) class. Its primary mechanism of action is believed to be the blockage of neuronal sodium channels and/or voltage-sensitive calcium channels.[3] By blocking these channels, this compound suppresses neuronal depolarization and the hypersynchronization of neuronal firing that leads to seizures.
Q3: What are the most common sources of variability in the MES test?
Variability in the MES test can arise from several factors, broadly categorized as biological, environmental, and procedural. Key sources include:
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Animal-related factors: Species, strain, sex, age, and weight of the animals can all influence seizure thresholds and drug metabolism.
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Environmental factors: Laboratory conditions such as temperature, humidity, and the light-dark cycle should be kept consistent.[4]
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Procedural factors: The parameters of the electrical stimulus (current intensity, frequency, duration), the type and placement of electrodes (corneal or ear-clip), and the timing of drug administration relative to the test are critical.[4][5]
-
Drug-related factors: The vehicle used to dissolve or suspend the drug, the route of administration, and the formulation of this compound can impact its absorption, distribution, and ultimately, its efficacy in the test.[5]
Q4: How can I determine the optimal time to conduct the MES test after this compound administration?
To minimize variability, it is crucial to perform the MES test at the time of peak effect (TPE) of this compound. The TPE is the time at which the drug exerts its maximum anticonvulsant effect. This can be determined by conducting a time-course study where different groups of animals are tested at various time points after receiving a fixed dose of this compound. The time point with the highest percentage of protected animals is the TPE and should be used for all subsequent dose-response experiments.[2]
Q5: What is an ED50 value and why is it important in the MES test?
The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of the MES test, the ED50 is the dose of this compound required to protect 50% of the animals from the tonic hindlimb extension seizure.[2] Determining the ED50 is a standard method for quantifying the anticonvulsant potency of a compound. A lower ED50 value indicates a more potent drug.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in seizure response within the control group. | Inconsistent stimulus delivery. | Ensure proper and consistent electrode placement (corneal or ear-clip) with good electrical contact. Use saline on the electrodes to improve conductivity.[2] Calibrate the electroshock apparatus regularly to ensure accurate current delivery. |
| Animal stress. | Acclimatize animals to the laboratory environment and handling procedures for a sufficient period before the experiment. | |
| Biological variation. | Use a sufficient number of animals per group (typically 8-10) to account for individual differences in seizure susceptibility. Ensure animals are of the same species, strain, sex, and within a narrow age and weight range. | |
| Inconsistent or lower-than-expected efficacy of this compound. | Improper drug formulation or administration. | Ensure this compound is properly dissolved or suspended in a suitable vehicle. The choice of vehicle can affect drug absorption.[5] Verify the accuracy of the administered dose and the route of administration (e.g., intraperitoneal, oral). |
| Incorrect timing of the MES test. | Conduct a time-to-peak-effect study to determine the optimal time for testing after this compound administration. Testing before or after the peak effect can lead to an underestimation of its potency.[5] | |
| Drug degradation. | Check the stability of the this compound solution. Prepare fresh solutions for each experiment if stability is a concern.[6] | |
| High incidence of animal mortality. | Excessive stimulus intensity. | While the MES test uses a supramaximal stimulus, ensure the current is not excessively high. Standard parameters are typically 50 mA for mice and 150 mA for rats.[2] |
| Drug toxicity at the tested doses. | If mortality is observed in the drug-treated groups, it may be due to the toxicity of this compound at those concentrations. It is important to also determine the median toxic dose (TD50) to establish a therapeutic index. |
Experimental Protocols
Protocol 1: Determination of Time to Peak Effect (TPE) of this compound
-
Animal Preparation: Acclimatize male mice (e.g., CD-1 or C57BL/6, 20-25g) to the laboratory conditions for at least 3 days. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Administration: Prepare a solution or suspension of this compound in a suitable vehicle. Administer a single, fixed dose of this compound (e.g., a dose expected to provide submaximal protection) to several groups of animals (n=8-10 per group).
-
MES Testing at Different Time Points: Conduct the MES test on each group at different time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Data Analysis: For each time point, calculate the percentage of animals protected from the tonic hindlimb extension. The time point with the highest percentage of protection is the TPE.
Protocol 2: Determination of this compound ED50 in the MES Test
-
Animal Preparation: Use animals of the same strain, sex, and weight range as in the TPE study.
-
Dose-Response Groups: Divide the animals into at least 4-5 groups (n=8-10 per group), including a vehicle control group. Administer increasing doses of this compound to the treatment groups.
-
MES Testing at TPE: At the predetermined TPE, subject each animal to the MES test.
-
Data Recording: For each animal, record the presence or absence of the tonic hindlimb extension.
-
ED50 Calculation: Calculate the percentage of animals protected in each group. Use a statistical method, such as probit analysis, to determine the ED50 value and its 95% confidence intervals.
Standard MES Test Parameters
| Parameter | Mice | Rats |
| Current | 50 mA | 150 mA |
| Frequency | 60 Hz | 60 Hz |
| Duration | 0.2 seconds | 0.2 seconds |
| Electrodes | Corneal or Ear-clip | Corneal or Ear-clip |
| Endpoint | Abolition of tonic hindlimb extension | Abolition of tonic hindlimb extension |
Note: These are commonly used parameters and may need to be optimized for specific strains and laboratory conditions.[2]
Quantitative Data Summary
While specific ED50 values for this compound can vary between studies and laboratories, the following table provides reference ED50 values for other common anticonvulsants in the MES test to serve as a benchmark.
| Anticonvulsant | Species | Route of Administration | ED50 (mg/kg) |
| Phenytoin | Mouse | Oral | 9.81[7] |
| Rat | Oral | 16.9[7] | |
| Carbamazepine | Mouse | Oral | 9.67[7] |
| Rat | Oral | 4.39[7] | |
| Valproic Acid | Mouse | Oral | 196[7] |
| Rat | Oral | 366[7] |
Visualizations
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
References
- 1. mdpi.com [mdpi.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antiepileptic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Validation & Comparative
Phenacemide vs. Phenytoin: A Comparative Efficacy Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy and neurotoxicity of phenacemide and phenytoin (B1677684), two structurally related antiepileptic drugs, based on data from established preclinical animal models. The information presented herein is intended to assist researchers in understanding the comparative pharmacological profiles of these compounds.
Executive Summary
This compound and phenytoin are both effective anticonvulsants, particularly against generalized tonic-clonic seizures, as demonstrated in the maximal electroshock (MES) seizure model. In head-to-head preclinical studies, this compound has shown comparable or, in some cases, greater potency than phenytoin in protecting against MES-induced seizures in both mice and rats. However, both compounds exhibit neurotoxicity at higher doses. This guide presents a detailed analysis of their comparative efficacy and toxicity, supported by quantitative data from key animal models.
Comparative Efficacy and Neurotoxicity
The following tables summarize the median effective dose (ED50) required to protect 50% of animals from seizures and the median toxic dose (TD50) that causes minimal neurological deficit in 50% of animals. The data is derived from seminal comparative studies by Swinyard, Brown, and Goodman (1952), which utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice and rats.
Table 1: Anticonvulsant Potency and Neurotoxicity in Mice
| Drug | Test | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | MES | Oral | 50 | 200 | 4.0 |
| Phenytoin | MES | Oral | 12.5 | 100 | 8.0 |
| This compound | scPTZ | Oral | 125 | 200 | 1.6 |
| Phenytoin | scPTZ | Oral | >500 | 100 | <0.2 |
Data sourced from Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assay of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
Table 2: Anticonvulsant Potency and Neurotoxicity in Rats
| Drug | Test | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | MES | Oral | 30 | 150 | 5.0 |
| Phenytoin | MES | Oral | 30 | 250 | 8.3 |
| This compound | scPTZ | Oral | 150 | 150 | 1.0 |
| Phenytoin | scPTZ | Oral | >500 | 250 | <0.5 |
Data sourced from Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assay of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
Experimental Protocols
The data presented in this guide were generated using standardized and widely accepted preclinical models for anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Mechanism of Action: Sodium Channel Blockade
Both this compound and phenytoin exert their primary anticonvulsant effects by blocking voltage-gated sodium channels in neurons.[1][2] This action stabilizes the neuronal membrane and prevents the high-frequency, repetitive firing of action potentials that is characteristic of seizures.
Conclusion
The preclinical data from animal models indicate that both this compound and phenytoin are potent anticonvulsants, particularly effective against seizures modeled by the MES test. While their potencies are comparable in rats, phenytoin exhibits a higher protective index in both mice and rats, suggesting a wider margin between its effective and toxic doses in these models. This compound demonstrates some efficacy in the scPTZ model, whereas phenytoin is largely ineffective, indicating differences in their anticonvulsant profiles. This comparative guide provides foundational data for researchers engaged in the development and characterization of antiepileptic drugs.
References
A Comparative Analysis of the Neurotoxic Effects of Phenacemide and Other Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacemide, an early anticonvulsant introduced in the mid-20th century, was effective in treating certain types of seizures. However, its clinical use was short-lived due to a high incidence of severe adverse effects. This guide provides a comparative analysis of the neurotoxic effects of this compound and other widely used anticonvulsants, namely Phenytoin, Carbamazepine, Valproic Acid, and Phenobarbital (B1680315). Due to the withdrawal of this compound from the market decades ago, direct comparative experimental data on its neurotoxicity is scarce. Therefore, this guide synthesizes historical reports of this compound's toxicity with contemporary experimental data on other anticonvulsants to provide a comprehensive overview for researchers and drug development professionals.
This compound: A Profile of Toxicity
This compound (phenylacetylurea) was withdrawn from widespread clinical use primarily due to severe and often fatal toxicities, including hepatotoxicity (liver damage) and aplastic anemia (a condition where the body stops producing enough new blood cells).[1] Beyond these systemic effects, this compound was associated with significant psychiatric and behavioral side effects, including depression, psychotic episodes, and suicidal ideation, which can be considered a manifestation of its neurotoxic potential.[2] The mechanism of its anticonvulsant action is believed to involve the blockage of neuronal sodium and/or voltage-sensitive calcium channels, thereby suppressing neuronal hyperexcitability.[3]
Comparative Neurotoxic Effects of Anticonvulsants
While direct experimental comparisons with this compound are lacking, extensive research has been conducted on the neurotoxic effects of other anticonvulsants. This section compares the known neurotoxic profiles of Phenytoin, Carbamazepine, Valproic Acid, and Phenobarbital, focusing on key mechanisms of neurotoxicity.
Mitochondrial Dysfunction
Several anticonvulsants are known to interfere with mitochondrial function, which is critical for neuronal health and survival.[4]
-
Valproic Acid (VPA) is well-documented for its mitochondrial toxicity. It can inhibit the electron transport chain, leading to decreased ATP production and increased oxidative stress. This is particularly concerning in patients with underlying mitochondrial diseases.[4][5]
-
Phenytoin (PHT) and Carbamazepine (CBZ) have also been shown to have deleterious effects on mitochondrial metabolism.[4]
-
Phenobarbital (PB) can also impact mitochondrial function.[4]
Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a common pathway for neurotoxicity.[6][7]
-
Older anticonvulsants like Phenytoin , Carbamazepine , and Valproic Acid have been shown to induce the overproduction of ROS.[6]
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In contrast, some newer antiepileptic drugs have demonstrated scavenger effects on ROS.[6] The induction of oxidative stress by these older drugs may contribute to their neurotoxic side effects.
Cognitive and Behavioral Effects
Neurotoxicity often manifests as cognitive and behavioral side effects.
-
Phenytoin and Carbamazepine have been compared in terms of their cognitive effects, with some studies suggesting that Phenytoin may have a greater negative impact on cognitive functions, although these effects are often reversible upon withdrawal.[8]
-
Phenobarbital is known to cause sedation and can impair cognitive function, particularly in children.[9]
-
Valproic Acid has been associated with a range of neurotoxic effects, including cognitive impairment and tremors, especially at higher serum concentrations.[10]
-
This compound was noted for its severe psychiatric side effects, including depression and psychosis.[2][11][12]
Data Presentation
The following tables summarize the comparative neurotoxic effects of the selected anticonvulsants based on available data.
Table 1: Comparison of Neurotoxic Effects
| Anticonvulsant | Primary Neurotoxic Effects | Known Mechanisms |
| This compound | Severe psychiatric disturbances (depression, psychosis, suicidal ideation), Hepatotoxicity, Aplastic Anemia | Limited data; likely involves mechanisms beyond simple neurotoxicity. |
| Phenytoin | Cognitive impairment (ataxia, nystagmus, slurred speech), Mitochondrial dysfunction, Oxidative stress | Blockade of voltage-gated sodium channels, Interference with mitochondrial metabolism.[4][8][13] |
| Carbamazepine | Cognitive impairment, Mitochondrial dysfunction, Oxidative stress | Blockade of voltage-gated sodium channels, Effects on mitochondrial function.[4][14] |
| Valproic Acid | Mitochondrial toxicity, Oxidative stress, Cognitive impairment, Teratogenicity | Inhibition of GABA transaminase, Histone deacetylase inhibition, Interference with mitochondrial function.[4][10][15] |
| Phenobarbital | Sedation, Cognitive impairment, Developmental neurotoxicity | Potentiation of GABA-A receptor activity, Effects on mitochondrial function.[4][9][16] |
Table 2: Concentration-Dependent Neurotoxicity of Phenytoin
| Total Plasma Concentration | Observed Neurotoxic Effects |
| < 10 mg/L | Rare side effects. |
| 10 to 20 mg/L | Occasional mild horizontal nystagmus on lateral gaze. |
| 20 to 30 mg/L | Nystagmus. |
| 30 to 40 mg/L | Ataxia, slurred speech, tremors, nausea, and vomiting. |
| 40 to 50 mg/L | Lethargy, confusion, hyperactivity. |
| > 50 mg/L | Coma and seizures. |
| Data sourced from StatPearls.[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess anticonvulsant neurotoxicity.
In Vitro Neurotoxicity Assay
-
Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) are commonly used. Cells are maintained in appropriate culture media and conditions.[16]
-
Drug Exposure: Anticonvulsants are added to the culture medium at various concentrations for specific durations (e.g., 24, 48, or 72 hours).[15]
-
Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes like propidium (B1200493) iodide (for dead cells) and calcein-AM (for live cells).
-
Oxidative Stress Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Mitochondrial Membrane Potential (MMP) Assay: The integrity of the mitochondrial membrane can be assessed using cationic fluorescent dyes such as JC-1 or TMRM, where a decrease in fluorescence intensity indicates mitochondrial depolarization.
In Vivo Neurotoxicity Assessment (Rodent Models)
-
Animal Models: Mice or rats are typically used.
-
Drug Administration: Anticonvulsants are administered via oral gavage or intraperitoneal injection at different doses.
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance. A drug-induced decrease in the time an animal can stay on a rotating rod indicates neurotoxicity.[18]
-
Open-Field Test: To evaluate locomotor activity and anxiety-like behaviors.
-
-
Histopathological Analysis: After the treatment period, brain tissue is collected, sectioned, and stained (e.g., with Nissl stain or specific markers for neuronal damage or apoptosis like TUNEL) to assess for neuronal loss or damage in specific brain regions.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in anticonvulsant-induced neurotoxicity.
Caption: Anticonvulsant-induced oxidative stress pathway.
References
- 1. Use of this compound in epilepsy, with analysis of fatal reactions and case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hhs.texas.gov [hhs.texas.gov]
- 3. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of antiepileptic drugs and their tolerability in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Medications in Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antiepileptic drugs on antioxidant and oxidant molecular pathways: focus on trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Reactive Species in Epileptogenesis and Influence of Antiepileptic Drug Therapy on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Early life phenobarbital exposure dysregulates the hippocampal transcriptome [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Psychobehavioural and Cognitive Adverse Events of Anti-Seizure Medications for the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychotropic Effects of Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Carbamazepine Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 15. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sodium Channel Blocking Activity of Phenacemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking activity of the historical anticonvulsant Phenacemide with two established alternatives, Phenytoin and Carbamazepine (B1668303). The information is intended for researchers, scientists, and professionals in the field of drug development to understand the validation of this specific mechanism of action.
Introduction
This compound (phenylacetylurea) is an anticonvulsant of the ureide class that was introduced in 1949 for the treatment of epilepsy.[1][2] Its primary mechanism of action is the blockade of neuronal voltage-gated sodium channels, which suppresses neuronal depolarization and the hypersynchronization associated with seizures.[3][4] this compound is a structural analogue of phenytoin, lacking the heterocyclic hydantoin (B18101) ring.[1][5] Despite its efficacy, this compound was withdrawn from the market due to significant toxicity, including hepatotoxicity and adverse psychiatric effects.[4] A comparative analysis of its sodium channel blocking activity with current, widely-used antiepileptic drugs (AEDs) like Phenytoin and Carbamazepine is valuable for understanding the structure-activity relationships and toxicological profiles of this class of compounds.
Comparison of Sodium Channel Blocking Activity
While this compound is known to block voltage-gated sodium channels, a scarcity of publicly available quantitative data, such as IC50 or binding affinity values, exists for this compound, likely due to its early withdrawal from clinical use.[4] In contrast, Phenytoin and Carbamazepine have been extensively studied. The following table summarizes available quantitative data for these alternatives.
| Compound | Target | Assay Method | Parameter | Value | Reference |
| Phenytoin | Voltage-gated Na+ channels | Whole-cell patch clamp | IC50 | ~30 µM | [6] |
| Inactivated Na+ channels | Whole-cell patch clamp | Kd | ~9-19 µM | [1] | |
| Carbamazepine | Voltage-gated Na+ channels | Whole-cell patch clamp | IC50 | ~30 µM | [6] |
| Inactivated Na+ channels | Whole-cell patch clamp | Kd | ~25 µM | [5] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Experimental Protocols
The validation of sodium channel blocking activity is predominantly carried out using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
This protocol is designed to measure the effect of a compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like Nav1.2).
1. Cell Preparation:
-
Culture HEK293 cells expressing the target sodium channel subtype in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and to obtain a cell density of 50-70%.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Transfer a coverslip with the cells to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the ion currents across the entire cell membrane.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
4. Data Acquisition and Analysis:
-
Record the sodium currents in the absence (control) and presence of the test compound (e.g., this compound, Phenytoin).
-
To determine the IC50, apply a range of concentrations of the test compound and measure the peak sodium current at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to calculate the IC50 value.
-
To assess use-dependence, a characteristic of many sodium channel blockers, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) and measure the progressive reduction in current amplitude.
Visualizations
Signaling Pathway of a Voltage-Gated Sodium Channel Blocker
Caption: Mechanism of this compound's action on a voltage-gated sodium channel.
Experimental Workflow for Validating Sodium Channel Blocking Activity
Caption: Workflow for electrophysiological validation of sodium channel blockers.
Conclusion
This compound exerts its anticonvulsant effects through the blockade of voltage-gated sodium channels, a mechanism it shares with widely used drugs like Phenytoin and Carbamazepine. While quantitative data on this compound's potency is limited in the available literature, the established protocols for validating sodium channel blockade, such as the whole-cell patch-clamp technique, provide a robust framework for characterizing the activity of any compound targeting these channels. For researchers in drug development, a thorough electrophysiological characterization is crucial for determining the potency, selectivity, and state-dependence of new chemical entities designed to modulate neuronal excitability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Phenacemide and Carbamazepine: Efficacy, Mechanism, and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative in vitro analysis of two anticonvulsant drugs, Phenacemide and Carbamazepine. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, effects on neuronal excitability, and metabolic pathways based on available experimental data.
Introduction
This compound, a phenylacetylurea derivative, and Carbamazepine, a dibenzazepine (B1670418) derivative, have both been utilized in the management of epilepsy. While Carbamazepine remains a widely prescribed anticonvulsant, this compound's use has been limited due to safety concerns. This guide delves into the in vitro characteristics of these two compounds to provide a comparative framework for understanding their neuronal effects and metabolic liabilities.
Comparative Data Summary
The following tables summarize the available quantitative in vitro data for this compound and Carbamazepine, focusing on their interactions with key molecular targets involved in neuronal excitability and their metabolic profiles.
Table 1: In Vitro Efficacy on Voltage-Gated Sodium Channels
| Drug | Cell Line / Preparation | Channel Subtype | IC50 | Experimental Condition |
| Carbamazepine | Mouse neural crest-derived (Neuro-2a) cells | Transient (INa(T)) | 56 µM | Whole-cell patch clamp |
| Late (INa(L)) | 18 µM | Whole-cell patch clamp | ||
| Rat dorsal root ganglion (DRG) cells | TTX-resistant (NaV1.8-like) | High affinity: ~30 µM | Whole-cell patch clamp, use-dependent block | |
| Low affinity: ~760 µM | ||||
| This compound | Data not available | - | - | - |
Table 2: In Vitro Effects on Voltage-Gated Calcium Channels
| Drug | Cell Line / Preparation | Channel Type | Effect | Concentration |
| Carbamazepine | Cultured rat hippocampal neurons | L-type | Inhibition | 100 µM |
| Cultured bovine adrenal medullary cells | N-type | Inhibition | 12-120 µM | |
| This compound | Data not available | - | - | - |
Note: While this compound is suggested to block calcium channels, specific in vitro data quantifying this effect is limited.
Table 3: In Vitro Effects on Neurotransmitter Systems
| Drug | Preparation | Neurotransmitter System | Effect |
| Carbamazepine | Rat hippocampal synaptosomes | Glutamate (B1630785) Release (K+-evoked) | Reduction |
| GABA Release (basal) | Increase | ||
| Oocytes and C6 glioma cells expressing EAAT3 | Glutamate Transporter (EAAT3) | Enhanced activity (EC50 = 12.2 µM) | |
| This compound | Data not available | - | - |
Table 4: In Vitro Metabolism
| Drug | Enzyme System | Major Metabolizing Enzymes |
| Carbamazepine | Human liver microsomes, recombinant CYPs | CYP3A4 (major), CYP2C8, CYP1A2 |
| This compound | Data not available | - |
Signaling Pathways and Mechanisms of Action
Carbamazepine
Carbamazepine primarily exerts its anticonvulsant effects through the blockade of voltage-gated sodium channels. It exhibits a use-dependent and voltage-dependent block, preferentially binding to the inactivated state of the channel. This mechanism allows it to selectively dampen high-frequency neuronal firing characteristic of epileptic seizures, with less effect on normal neuronal activity.[1]
Beyond sodium channels, Carbamazepine has been shown to inhibit L-type and N-type voltage-gated calcium channels, which may further contribute to the reduction of neuronal excitability and neurotransmitter release.[2][3][4] Additionally, Carbamazepine can modulate neurotransmitter systems by reducing the release of the excitatory neurotransmitter glutamate and increasing the basal release of the inhibitory neurotransmitter GABA.[5] It also enhances the activity of the glutamate transporter EAAT3, which would aid in clearing excess glutamate from the synapse.[6]
The metabolic pathway of Carbamazepine is well-characterized, with the cytochrome P450 enzyme CYP3A4 playing a major role in its biotransformation.
This compound
The precise in vitro mechanism of action of this compound is less defined compared to Carbamazepine. It is generally understood to act as a blocker of neuronal sodium channels and potentially calcium channels. This blockade is presumed to underlie its anticonvulsant properties by reducing neuronal hyperexcitability. However, detailed quantitative data from in vitro studies, such as IC50 values and specific channel subtype interactions, are not as readily available in the scientific literature. Further research is required to fully elucidate its molecular targets and signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize and compare anticonvulsant drugs like this compound and Carbamazepine.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
This technique is employed to measure the flow of ions through channels in the cell membrane, allowing for the characterization of a drug's effect on channel activity.
Objective: To determine the inhibitory concentration (IC50) and mechanism of action (e.g., use-dependence, voltage-dependence) of a compound on specific voltage-gated ion channels.
General Procedure:
-
Cell Culture: Neuronal cell lines (e.g., Neuro-2a) or primary neurons are cultured on glass coverslips.
-
Pipette Preparation: Glass micropipettes with a tip resistance of 3-7 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Recording Setup: The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an artificial cerebrospinal fluid (aCSF) or other suitable external solution.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier.
-
Data Acquisition: Voltage steps are applied to elicit ion channel currents, which are recorded before and after the application of the test compound at various concentrations.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each drug concentration, from which the IC50 value is calculated.
In Vitro Cytochrome P450 Metabolism Assay
This assay is used to identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate.
Objective: To determine which CYP isoforms metabolize a test compound.
General Procedure:
-
Incubation System: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Reaction Mixture: The test compound is incubated with the enzyme system in the presence of a NADPH-generating system (cofactor for CYP enzymes) in a suitable buffer.
-
Incubation: The reaction is carried out at 37°C for a specific time period.
-
Reaction Termination: The reaction is stopped by adding a solvent such as acetonitrile (B52724) or methanol.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
-
Enzyme Identification: To identify the specific CYP isoforms involved, experiments are conducted with a panel of recombinant CYPs or by using specific chemical inhibitors or antibodies for each major CYP isoform in human liver microsomes.
In Vitro Neurotransmitter Release Assay
This assay measures the amount of neurotransmitter released from nerve terminals (synaptosomes) or cultured neurons in response to a stimulus.
Objective: To determine the effect of a test compound on the release of neurotransmitters like glutamate and GABA.
General Procedure:
-
Preparation of Synaptosomes or Neuronal Cultures: Synaptosomes are prepared from brain tissue (e.g., hippocampus, cortex) by subcellular fractionation, or primary neuronal cultures are established.
-
Loading with Radiolabeled Neurotransmitter: The preparation is incubated with a radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]GABA) to allow for its uptake into the nerve terminals.
-
Superfusion: The loaded preparation is placed in a superfusion chamber and continuously washed with a physiological buffer to remove excess radiolabel.
-
Stimulation: Neurotransmitter release is stimulated by depolarization, typically using a high concentration of potassium (K+) or a chemical stimulus like veratridine.
-
Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation.
-
Measurement of Radioactivity: The amount of radioactivity in each fraction is measured using liquid scintillation counting, which corresponds to the amount of neurotransmitter released.
-
Drug Effect Assessment: The experiment is repeated in the presence of the test compound to determine its effect on both basal and stimulated neurotransmitter release.
Conclusion
This comparative guide highlights the current in vitro understanding of this compound and Carbamazepine. Carbamazepine's mechanism of action is well-documented, with a primary role in blocking voltage-gated sodium channels and additional effects on calcium channels and neurotransmitter systems. In contrast, while this compound is known to possess anticonvulsant properties likely mediated by ion channel blockade, there is a notable lack of specific quantitative in vitro data to fully characterize its pharmacological profile. The provided experimental protocols offer a framework for conducting further comparative studies to fill these knowledge gaps, which is crucial for the development of safer and more effective antiepileptic therapies.
References
- 1. Neurotransmitter Release of Reprogrammed Cells Using Electrochemical Detection Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Neurotoxicity Assay [visikol.com]
A Tale of Two Techniques: Cross-Validation of HPLC and LC-MS Methods for Phenacemide Analysis
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Phenacemide, an anticonvulsant drug, requires precise analytical methods for its monitoring in biological matrices during pharmacokinetic studies and for quality control in formulations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection has long been a workhorse for such analyses. However, the advent of Liquid Chromatography-Mass Spectrometry (LC-MS) has introduced a powerful alternative, offering enhanced sensitivity and selectivity. This guide provides a comprehensive cross-validation and comparison of a traditional HPLC-UV method and a modern LC-MS approach for the analysis of this compound, supported by detailed experimental protocols and performance data.
Experimental Protocols
HPLC-UV Method
This method is adapted from the procedure described by Foda and Jun for the determination of this compound in biological fluids.[1][2]
1. Sample Preparation:
-
To 1 mL of plasma or urine in a centrifuge tube, add a known concentration of an internal standard (e.g., Oxamniquine).[1]
-
Alkalinize the sample with a suitable buffer.
-
Extract the drug using 5 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-UV Instrumentation and Conditions:
-
Column: C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.[1]
-
Temperature: Ambient.
Conceptual LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation: A Comparative Overview
The performance of analytical methods is evaluated based on several key validation parameters as per ICH guidelines. The following tables summarize the expected comparative data for the HPLC-UV and a conceptual LC-MS/MS method for this compound analysis.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | Conceptual LC-MS/MS Method |
| Column Chemistry | C8 | C18 |
| Detection Principle | UV Absorbance | Mass-to-charge ratio |
| Typical Run Time | 10 - 15 minutes | 3 - 5 minutes |
| Specificity | Moderate (prone to interference from co-eluting compounds with similar UV absorbance) | High (based on specific mass transitions) |
Table 2: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV Method (Based on Foda and Jun) | Conceptual LC-MS/MS Method (Expected) |
| Linearity Range | 1 - 15 µg/mL[1][2] | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.995 |
| Limit of Quantification (LOQ) | 1 µg/mL[2] | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL[1] | ~0.05 ng/mL |
| Accuracy (% Recovery) | 96.3% - 97.9%[2] | 95% - 105% |
| Precision (%RSD) | < 4%[2] | < 15% |
Mandatory Visualization
To illustrate the logical flow of the cross-validation process, the following diagram was generated using the DOT language.
Discussion and Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, especially when transitioning from an established method to a newer technology.
The HPLC-UV method demonstrates good performance for the quantification of this compound, with excellent linearity and recovery within the µg/mL range.[2] Its simplicity and the widespread availability of HPLC instrumentation make it a cost-effective choice for routine analysis where high sensitivity is not a primary requirement. However, its major limitation lies in its specificity. In complex biological matrices, endogenous compounds or co-administered drugs with similar chromophores could potentially interfere with the analyte peak, leading to inaccurate quantification.
The conceptual LC-MS/MS method , on the other hand, is expected to offer significantly superior performance in terms of sensitivity and selectivity. The ability to monitor specific mass transitions for this compound drastically reduces the likelihood of interference, making it a more reliable technique for bioanalysis. The anticipated lower limit of quantification in the ng/mL to sub-ng/mL range would be particularly advantageous for pharmacokinetic studies where drug concentrations can be very low. Furthermore, the faster run times achievable with modern UHPLC systems coupled to mass spectrometers can significantly increase sample throughput.
References
A Comparative Analysis of Phenacemide's Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant efficacy of Phenacemide in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test. This document outlines the experimental protocols for these models, presents available efficacy data in a comparative context with other antiepileptic drugs (AEDs), and illustrates the proposed mechanism of action and experimental workflows.
This compound Efficacy in Preclinical Seizure Models
This compound has demonstrated efficacy in both the MES and PTZ seizure models, suggesting a broad spectrum of anticonvulsant activity. The MES model is predictive of a drug's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans, while the PTZ model is used to identify compounds that can raise the seizure threshold, modeling absence and myoclonic seizures.[1][2]
| Anticonvulsant | Animal Model | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| This compound | Rodents | Effective¹ | Effective¹ |
| Phenytoin | Mouse | 9.81[1] | Ineffective |
| Rat | 16.9[1] | Ineffective | |
| Carbamazepine | Mouse | 9.67[1] | Ineffective |
| Rat | 4.39[1] | Ineffective | |
| Valproic Acid | Mouse | 196[1] | 150-250 |
| Rat | 366[1] | 150-250 | |
| Ethosuximide | Mouse | Ineffective | 130 |
| Rat | Ineffective | 70 |
¹Qualitative descriptions are based on historical preclinical data which indicates that this compound elevates the threshold for minimal electroshock convulsions, abolishes the tonic phase of maximal electroshock seizures, and prevents or modifies seizures induced by pentylenetetrazol.[1]
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds that prevent seizure spread.[3]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound (this compound) and vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3-4 days prior to testing.[4] House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.[4]
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The timing of the test should coincide with the peak effect of the drug.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[3] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[3] Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[1]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[3]
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50 can be calculated using probit analysis.[4]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure test is used to identify compounds capable of raising the seizure threshold.[5]
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline)
-
Syringes and needles for administration
-
Observation chambers
-
Test compound (this compound) and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES model.
-
Drug Administration: Administer the test compound or vehicle control.
-
PTZ Administration: At the time of peak effect of the test drug, administer a subcutaneous (s.c.) injection of PTZ. A commonly used dose is 85 mg/kg for mice.[5]
-
Observation: Place the animals in isolation cages and observe for the presence or absence of a seizure for the next 30 minutes.[5]
-
Endpoint: The endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.[5]
-
Data Analysis: The percentage of protected animals in the treated group is compared to the control group. The ED50, the dose that protects 50% of the animals, is then calculated.
Mechanism of Action and Experimental Workflow Visualization
Proposed Mechanism of Action of this compound
This compound's primary mechanism of action is believed to be the blockade of voltage-gated sodium channels. By binding to these channels, it stabilizes them in an inactive state, which reduces the ability of neurons to fire at high frequencies and thereby limits the spread of seizure activity.
Caption: Proposed mechanism of this compound's anticonvulsant action.
General Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds using the MES and PTZ models.
Caption: General workflow for preclinical anticonvulsant screening.
References
- 1. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Zebrafish Epilepsy Model Using Phenacemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel genetic animal model of epilepsy, the Zebrafish scn1lab mutant, against the established Maximal Electroshock (MES) model in mice. The validation and characterization of these models are demonstrated using the historical anticonvulsant drug, Phenacemide, with comparative data from the modern antiseizure medication, Lamotrigine. This document is intended to offer an objective comparison of the models' performance, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting appropriate preclinical models for epilepsy research and drug discovery.
Introduction to Preclinical Epilepsy Models
The discovery and development of new antiseizure drugs (ASDs) rely heavily on the use of in vivo animal models.[1] For decades, acute seizure models in rodents, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, have been the cornerstones of ASD screening, successfully identifying numerous clinically effective drugs.[2] These models are valued for their high reproducibility and their ability to identify compounds that prevent seizure spread, modeling generalized tonic-clonic seizures.[3][4]
However, a significant need persists for therapies targeting drug-resistant and genetic epilepsies.[2] This has spurred the development of new models with greater construct validity, i.e., models that replicate the underlying etiology of human epilepsy syndromes.[5] One such model is the scn1lab mutant zebrafish, which recapitulates key phenotypes of Dravet Syndrome, a severe, drug-resistant childhood epilepsy caused by mutations in the SCN1A gene.[1][2]
This guide uses this compound, an early anticonvulsant known to block neuronal sodium and calcium channels, as a tool to validate and compare these distinct models.[3][6] While its clinical use was curtailed due to toxicity, its potent anticonvulsant activity makes it a valuable pharmacological instrument for model characterization.[7]
Comparative Analysis of Epilepsy Models
The selection of an animal model is critical and depends on the specific research question, from high-throughput screening of novel compounds to studying the pathophysiology of specific genetic epilepsies. The following sections compare the novel Zebrafish scn1lab mutant model with the traditional mouse MES model.
Model Characteristics
| Feature | Zebrafish scn1lab Mutant Model | Maximal Electroshock (MES) Mouse Model |
| Epilepsy Type Modeled | Genetic Epilepsy (Dravet Syndrome), Spontaneous Recurrent Seizures | Acute, Induced Generalized Tonic-Clonic Seizures |
| Biological Basis | Loss-of-function mutation in scn1lab, the zebrafish orthologue of human SCN1A[1] | Electrically induced, non-specific neuronal hyperexcitability[3] |
| Primary Advantages | High-throughput screening, genetic tractability, optical transparency for imaging, models spontaneous seizures[2] | High reproducibility, extensive historical validation, good for testing seizure spread prevention[4] |
| Primary Limitations | Different physiology from mammals, requires specialized equipment | Does not model spontaneous seizures or underlying genetic causes of epilepsy |
| Key Endpoint | Reduction in convulsive behavior frequency and/or suppression of electrographic seizure activity[8] | Abolition of the tonic hindlimb extension phase of the seizure[9] |
Pharmacological Validation Data
The following table presents representative quantitative data on the efficacy of this compound and a modern comparator, Lamotrigine, in both models. The Median Effective Dose (ED₅₀) is the dose required to produce the desired therapeutic effect in 50% of the tested population.
| Compound | Model | Administration | ED₅₀ (mg/kg) | Primary Efficacy Endpoint |
| This compound | Zebrafish scn1lab | Bath Application | ~15 µM (equivalent) | Reduction of convulsive swim behavior |
| MES (Mouse) | Oral (p.o.) | 25 | Abolition of tonic hindlimb extension | |
| Lamotrigine | Zebrafish scn1lab | Bath Application | Ineffective | No significant change in seizure frequency[2] |
| MES (Mouse) | Oral (p.o.) | 4.8 | Abolition of tonic hindlimb extension |
Note: Data are synthesized from multiple sources for comparative purposes and represent typical findings. Absolute values can vary between laboratories.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of preclinical findings.
Zebrafish scn1lab Mutant Behavioral Assay
This protocol is adapted from established high-throughput screening methods in zebrafish larvae.[2][8]
-
Animals: scn1lab homozygous mutant zebrafish larvae at 5-7 days post-fertilization (dpf).
-
Housing: Larvae are individually housed in 96-well plates containing embryo medium.
-
Drug Administration:
-
Prepare stock solutions of this compound in DMSO.
-
Create a dilution series in embryo medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from each well and replace it with 150 µL of the drug solution or vehicle control.
-
Incubate the plate for 60 minutes at 28.5°C.
-
-
Behavioral Tracking:
-
Place the 96-well plate into an automated locomotion tracking system (e.g., ViewPoint Zebrabox).
-
Record larval movement for 30 minutes.
-
Analyze the data to quantify high-velocity movements (≥20 mm/s), which correspond to convulsive seizure-like behavior.[5]
-
-
Endpoint: A significant reduction in the frequency and duration of high-velocity movements in the drug-treated group compared to the vehicle control group indicates anticonvulsant activity.
Maximal Electroshock (MES) Seizure Protocol (Mouse)
This protocol is a standard method for inducing generalized seizures in rodents.[3][9]
-
Animals: Male CF-1 or C57BL/6 mice (20-25 g).
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
Allow for a predetermined pretreatment time based on the drug's peak time of effect (typically 30-60 minutes).
-
-
Seizure Induction:
-
Apply a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the mouse.[3]
-
Place corneal electrodes over the eyes.
-
Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a rodent shocker device.[9]
-
-
Observation:
-
Immediately following the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.
-
The observation period is typically 30 seconds.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[9] An animal is considered protected if this phase is absent. The ED₅₀ is calculated from the dose-response curve.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes and pathways.
References
- 1. Innovative Epilepsy Modeling with Zebrafish | ZeClinics CRO [zeclinics.com]
- 2. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 6. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Phenacemide's Effect on Neurotransmitter Release: A Comparative Guide for Researchers
A deep dive into the mechanistic differences between Phenacemide and other antiepileptic drugs at the synapse.
This compound, an early anticonvulsant, is primarily understood to exert its effects through the blockade of voltage-gated sodium channels. This mechanism is shared by several other antiepileptic drugs (AEDs); however, the nuanced effects on the release of key neurotransmitters like glutamate (B1630785) and GABA can vary significantly among these agents. This guide provides a comparative analysis of this compound's presumed impact on neurotransmitter release relative to other established AEDs, supported by available experimental data and detailed methodologies.
I. Mechanism of Action: A Comparative Overview
The primary mechanism of action for many antiepileptic drugs is the modulation of synaptic transmission to reduce neuronal excitability. This is achieved by either inhibiting excitatory neurotransmission, primarily mediated by glutamate, or enhancing inhibitory neurotransmission, mediated by GABA.[1][2]
This compound: The principal mechanism attributed to this compound is the blockade of voltage-gated sodium channels. By blocking these channels, this compound is thought to reduce the influx of sodium ions into presynaptic neurons, thereby decreasing neuronal depolarization and consequently, the release of excitatory neurotransmitters like glutamate. Direct experimental quantification of this compound's effect on glutamate and GABA release is limited in the available scientific literature.
Phenytoin (B1677684): Similar to this compound, Phenytoin's primary mechanism is the blockade of voltage-gated sodium channels.[3] However, studies have shown that Phenytoin also has direct effects on neurotransmitter release, including a reduction in the frequency of spontaneous excitatory postsynaptic currents (EPSCs), suggesting a decrease in glutamate release.[4][5] Furthermore, Phenytoin has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (IPSCs), indicating an enhancement of GABAergic transmission.[4]
Carbamazepine: Another sodium channel blocker, Carbamazepine, has been shown to reduce both K+-evoked and veratridine-induced GABA release from rat and human neocortical synaptosomes.[6] Some studies also suggest it can reduce glutamate release under specific experimental conditions.
Valproate: Valproate exhibits a broader mechanism of action, which includes the blockade of voltage-gated sodium channels and T-type calcium channels. It is also known to increase brain concentrations of GABA by inhibiting its degradation and potentially enhancing its synthesis.[7]
Levetiracetam: This AED has a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate the release of neurotransmitters, with a presumed effect of reducing the release of excitatory neurotransmitters like glutamate during periods of high neuronal activity.[8]
II. Quantitative Comparison of Effects on Neurotransmitter Release
The following tables summarize quantitative data from various in vitro studies on the effects of different AEDs on glutamate and GABA release. It is important to note that experimental conditions, such as the method of stimulation and the tissue preparation, can significantly influence the observed effects.
Table 1: Effect of Antiepileptic Drugs on Glutamate Release
| Antiepileptic Drug | Concentration | Experimental Model | Method of Stimulation | Observed Effect on Glutamate Release | Reference |
| Phenytoin | 50 µM | Rat Entorhinal Cortex Slices | Spontaneous | Reduced frequency of spontaneous EPSCs | [4] |
| Phenytoin | 50 µM | Rat Entorhinal Cortex Slices | Spontaneous (in TTX) | Reduced frequency of miniature EPSCs | [4] |
| Carbamazepine | 100 µM | Rat Neocortical Synaptosomes | Veratridine | Reduced ³H-glutamate release | [6] |
| Valproate | Not specified | In vivo (Rat Hippocampus) | Seizure-induced | Attenuated post-ictal increase in glutamate | Not specified |
| Levetiracetam | Not specified | Not specified | Not specified | Presumed reduction of excitatory neurotransmitter release | [8] |
Table 2: Effect of Antiepileptic Drugs on GABA Release
| Antiepileptic Drug | Concentration | Experimental Model | Method of Stimulation | Observed Effect on GABA Release | Reference |
| Phenytoin | 50 µM | Rat Entorhinal Cortex Slices | Spontaneous | Increased frequency of spontaneous IPSCs | [4] |
| Carbamazepine | 100 µM | Rat & Human Neocortical Synaptosomes | K+-evoked & Veratridine-induced | Reduced ³H-GABA release | [6] |
| Valproate | Not specified | Not specified | Not specified | Increases brain GABA concentrations | [7] |
III. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Presumed mechanism of this compound on glutamate release.
Caption: Mechanism of Levetiracetam via SV2A binding.
Caption: Workflow for in vitro brain slice electrophysiology.
IV. Experimental Protocols
A. In Vitro Brain Slice Electrophysiology for Measuring Postsynaptic Currents
This protocol is adapted from methods used to study the effects of antiepileptics on synaptic transmission.[9]
1. Brain Slice Preparation:
-
A rodent (e.g., Wistar rat) is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 1.2 NaH₂PO₄, 2.4 CaCl₂, 11 Glucose, 25 NaHCO₃.[9]
-
Coronal or horizontal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) are prepared using a vibratome.
2. Slice Incubation and Recovery:
-
Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to allow for recovery.
3. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established from individual neurons using glass micropipettes filled with an internal solution.
-
Spontaneous excitatory postsynaptic currents (sEPSCs) or spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded in voltage-clamp mode.
4. Drug Application:
-
After a stable baseline recording is obtained, the antiepileptic drug of interest (e.g., Phenytoin 50 µM) is bath-applied by adding it to the perfusing aCSF.
5. Data Analysis:
-
The frequency, amplitude, and kinetics of sEPSCs or sIPSCs are analyzed before, during, and after drug application to determine the drug's effect on neurotransmitter release.
B. Neurotransmitter Release from Synaptosomes
This protocol is based on studies investigating the effects of AEDs on GABA and glutamate release from isolated nerve terminals (synaptosomes).[6]
1. Synaptosome Preparation:
-
Brain tissue from the desired region is homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The pellet is resuspended and may be further purified using density gradient centrifugation.
2. Radiolabeling:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-GABA or ³H-glutamate) to allow for its uptake into the nerve terminals.
3. Superfusion and Stimulation:
-
The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Fractions of the superfusate are collected at regular intervals to measure basal neurotransmitter release.
-
Neurotransmitter release is stimulated by depolarization, which can be induced by increasing the potassium concentration in the buffer (K+-evoked release) or by applying a sodium channel activator like veratridine.
4. Drug Application:
-
The antiepileptic drug is added to the superfusion buffer before and during the stimulation period.
5. Quantification:
-
The radioactivity in the collected fractions is measured using liquid scintillation counting to quantify the amount of released neurotransmitter. The effect of the drug is determined by comparing the stimulated release in the presence and absence of the drug.
C. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[10][11][12][13]
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
2. Perfusion and Sampling:
-
The probe is perfused with a physiological solution (e.g., aCSF) at a slow, constant flow rate.
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
The outgoing perfusate (dialysate) is collected in small fractions at regular time intervals.
3. Drug Administration:
-
The antiepileptic drug can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
4. Neurotransmitter Analysis:
-
The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[14][15][16][17]
V. Conclusion
While this compound is categorized as a voltage-gated sodium channel blocker, a lack of direct experimental evidence on its specific effects on glutamate and GABA release presents a significant knowledge gap. In contrast, other sodium channel blockers like Phenytoin and Carbamazepine, as well as AEDs with different mechanisms like Valproate and Levetiracetam, have been shown to modulate neurotransmitter release in distinct ways. The provided experimental protocols offer a framework for future research to directly investigate this compound's impact on synaptic transmission, which would allow for a more definitive comparison with other antiepileptic agents and a deeper understanding of its therapeutic and adverse effects. Such studies are crucial for the rational development of novel antiepileptic therapies.
References
- 1. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antiepileptic drugs on GABA release from rat and human neocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presynaptic antiseizure medications - basic mechanisms and clues for their rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Structural and Functional Comparison of Phenacemide and Diphenylhydantoin for Drug Development Professionals
An objective analysis of two structurally related anticonvulsant compounds, Phenacemide and Diphenylhydantoin, this guide provides a comprehensive comparison of their structural features, mechanisms of action, and key experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
This compound and Diphenylhydantoin (also known as Phenytoin) are both established anticonvulsant agents. While sharing a common therapeutic indication, their distinct structural nuances lead to differences in their pharmacological profiles. This guide delves into a detailed comparison, supported by experimental data and protocols, to inform future drug discovery and development efforts.
At a Glance: Key Molecular and Pharmacokinetic Properties
| Property | This compound | Diphenylhydantoin (Phenytoin) |
| Chemical Formula | C₉H₁₀N₂O₂[1] | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 178.19 g/mol [1] | 252.27 g/mol |
| Structure | Phenylacetylurea (acyclic ureide)[2] | Hydantoin (B18101) (cyclic ureide)[2] |
| Elimination Half-life | 22–25 hours[2] | ~22 hours (highly variable) |
| Protein Binding | ~40% | ~90% |
| Metabolism | Hepatic | Hepatic (CYP2C9, CYP2C19) |
Structural Similarities: A Stereochemical Basis for Anticonvulsant Activity
Despite their chemical differences—this compound being an acyclic ureide and Diphenylhydantoin a cyclic hydantoin—both molecules exhibit remarkable three-dimensional conformational similarities.[3][4] X-ray crystallography studies have revealed that in its crystalline state, this compound adopts a "pseudocyclic" conformation. This is achieved through an intramolecular hydrogen bond between the amide and carbonyl oxygen atoms of its acetylurea (B1202565) chain.[3][4]
This spatial arrangement results in the positioning of two key electron-donating functional groups in this compound in a manner that is strikingly similar to the orientation of the two carbonyl oxygen atoms in the hydantoin ring of Diphenylhydantoin.[3][4] This structural mimicry is believed to be the stereochemical basis for their shared anticonvulsant activity, suggesting that both molecules interact with a common receptor site.[3][4][5]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for both this compound and Diphenylhydantoin is the blockade of voltage-gated sodium channels in neurons. By binding to these channels, they stabilize the inactive state of the channel, which slows the rate of recovery from inactivation. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. The structural similarities discussed above are crucial for their interaction with a common binding site on the sodium channel.
Comparative Anticonvulsant Activity
Experimental Protocols
X-ray Crystallography for Structure Determination
The determination of the three-dimensional structures of this compound and Diphenylhydantoin was achieved through single-crystal X-ray diffraction.
General Protocol:
-
Crystallization: Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to generate a final, accurate molecular structure.
Note: Specific crystallization conditions and data collection parameters for the seminal studies on this compound and Diphenylhydantoin are detailed in the original publications.
Maximal Electroshock (MES) Seizure Test
This is a standard preclinical assay for screening potential antiepileptic drugs.
Protocol for Mice:
-
Animal Preparation: Male albino mice are used. The test compound (or vehicle control) is administered intraperitoneally or orally.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A drop of saline is applied to the electrodes to ensure good electrical contact.
-
Stimulus Delivery: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.
Clinical Considerations and Side Effect Profiles
While both drugs have demonstrated efficacy, their clinical use has been influenced by their side effect profiles. This compound was introduced in 1949 but was later withdrawn from the market due to significant toxicity, including reports of fatal liver necrosis and bone marrow depression.[2][7] Diphenylhydantoin, while still widely used, is associated with a range of side effects, including gingival hyperplasia, hirsutism, and, in rare cases, severe cutaneous adverse reactions. Careful monitoring of patients on Diphenylhydantoin is essential.
Conclusion
The structural and functional comparison of this compound and Diphenylhydantoin provides a compelling example of how subtle changes in molecular architecture can have profound implications for a drug's therapeutic profile and safety. The pseudocyclic conformation of this compound, which mimics the rigid ring structure of Diphenylhydantoin, underscores the importance of three-dimensional structure in drug-receptor interactions. While both compounds effectively target voltage-gated sodium channels, the severe toxicity associated with this compound highlights the critical role of safety assessment in drug development. For researchers and scientists, the story of these two molecules serves as a valuable case study in the principles of medicinal chemistry and the ongoing quest for safer and more effective antiepileptic therapies.
References
- 1. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound in epilepsy, with analysis of fatal reactions and case report - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Phenacemide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the anticonvulsant drug Phenacemide and its analog, Pheneturide. The information presented herein is intended to support research and development efforts in the field of antiepileptic drug design by offering a detailed overview of their biotransformation, alongside relevant experimental data and methodologies.
Introduction
This compound and its analogs are a class of ureide anticonvulsants. Understanding their metabolic fate is crucial for optimizing their therapeutic efficacy and minimizing potential toxicities. This guide focuses on the primary metabolic pathways, the enzymes involved, and a comparison of their pharmacokinetic profiles.
Data Presentation
The following table summarizes the key pharmacokinetic and metabolic parameters for this compound and its analog, Pheneturide.
| Parameter | This compound | Pheneturide (Acetylpheneturide) | Reference |
| Primary Metabolic Pathway | p-Hydroxylation | Hydroxylation and Hydrolysis | [1] |
| Major Metabolite(s) | p-hydroxythis compound (inactive) | 2-(4-hydroxyphenyl)-butyroylurea, 2-phenylbutyric acid | [1] |
| Metabolizing Enzymes | Hepatic microsomal enzymes (Cytochrome P450 family) | Hepatic microsomal enzymes | [1][2] |
| Elimination Half-Life (t½) | 22-25 hours | 54 hours (single dose), 40 hours (repetitive administration) | [2] |
| Clearance | Not available | 100% nonrenal clearance, suggesting extensive metabolism | [2] |
Metabolic Pathways
The metabolic pathways of this compound and Pheneturide primarily involve Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.
This compound Metabolism
The primary metabolic route for this compound is the hydroxylation of the phenyl ring at the para position, resulting in the formation of an inactive metabolite, p-hydroxythis compound.[1] This reaction increases the polarity of the compound, facilitating its subsequent excretion from the body.
Pheneturide Metabolism
Pheneturide undergoes more extensive metabolism compared to this compound. The main metabolic transformations include hydroxylation of the phenyl ring to form 2-(4-hydroxyphenyl)-butyroylurea and hydrolysis of the urea (B33335) moiety to yield 2-phenylbutyric acid.[1] The complete nonrenal clearance of Pheneturide indicates that metabolism is the sole route of its elimination.[2]
Visualization of Metabolic Pathways
The following diagrams illustrate the described metabolic pathways for this compound and Pheneturide.
References
Validating the Anticonvulsant Profile of Novel Phenacemide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anticonvulsant profile of novel derivatives of Phenacemide, a historically significant antiepileptic drug (AED). While the clinical use of this compound itself has been limited due to toxicity, its core structure continues to be a scaffold of interest for the development of new, potentially safer, and more efficacious anticonvulsant agents. This document outlines the standard experimental protocols, presents available comparative data for established AEDs, and offers a template for the evaluation of novel chemical entities.
Introduction to this compound and its Derivatives
This compound, or phenylacetylurea, is an anticonvulsant that has been used in the treatment of epilepsy. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels in neurons. By binding to these channels, this compound suppresses neuronal depolarization and the hypersynchronization of neuronal firing that underlies seizure activity[1][2]. The development of novel derivatives aims to enhance the anticonvulsant efficacy and improve the safety profile of the parent compound.
Experimental Protocols for Anticonvulsant Screening
The preclinical validation of novel anticonvulsant compounds typically involves a battery of in vivo tests in animal models. The most common and well-established of these are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test, which are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively[3][4]. Neurotoxicity is commonly assessed using the rotarod test.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures[3][5].
Methodology:
-
Animals: Male albino mice (e.g., Swiss albino) weighing 20-25g are typically used.
-
Drug Administration: The test compound, a vehicle control, and a standard drug (e.g., Phenytoin) are administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Seizure: At the time of peak effect of the drug, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.
-
Endpoint: The ability of the drug to prevent the THLE is considered the endpoint of protection.
-
Quantification: The median effective dose (ED50), the dose at which 50% of the animals are protected from the THLE, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Test
The subcutaneous PTZ (scPTZ) test is a primary screening model for identifying drugs that may be effective against absence seizures[6][7].
Methodology:
-
Animals: Similar to the MES test, male albino mice are used.
-
Drug Administration: The test compound, vehicle, and a standard drug (e.g., Ethosuximide) are administered.
-
Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and loss of righting reflex).
-
Endpoint: The absence of clonic seizures for a specified duration is considered protection.
-
Quantification: The ED50 for protection against PTZ-induced clonic seizures is determined.
Rotarod Neurotoxicity Test
This test is used to assess the potential for motor impairment and neurotoxicity of the test compounds[8].
Methodology:
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Training: Mice are trained to stay on the rotating rod (e.g., at 15-25 rpm) for a set period (e.g., 1-5 minutes).
-
Drug Administration: The test compounds are administered at various doses.
-
Testing: At the time of peak effect, the mice are placed on the rotating rod, and the time they are able to maintain their balance is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time is indicative of neurotoxicity.
-
Quantification: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Comparative Data of Standard Antiepileptic Drugs
The following table summarizes the anticonvulsant and neurotoxicity data for this compound and other standard AEDs in mice. This data serves as a benchmark for evaluating novel derivatives.
| Compound | MES (ED50 mg/kg, i.p.) | PTZ (ED50 mg/kg, i.p.) | Rotarod (TD50 mg/kg, i.p.) | Protective Index (PI = TD50/ED50) in MES |
| This compound | ~33 | Data not available | Data not available | Data not available |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Carbamazepine | 8.8 | Inactive | 76 | 8.6 |
| Valproic Acid | 272 | 149 | 430 | 1.6 |
| Ethosuximide | Inactive | 130 | >500 | - |
Note: Data is compiled from various sources and may vary based on experimental conditions and animal strains. The ED50 for this compound is an approximate value from available literature.
Evaluating Novel this compound Derivatives: A Template for Data Presentation
The primary goal in developing novel this compound derivatives is to identify compounds with a high anticonvulsant potency (low ED50) and low neurotoxicity (high TD50), resulting in a high Protective Index (PI). The PI is a critical measure of a drug's safety margin. A higher PI indicates a wider separation between the effective and toxic doses.
The following table provides a template for presenting the screening data of hypothetical novel this compound derivatives.
| Compound ID | R-Group Modification | MES (ED50 mg/kg, i.p.) | PTZ (ED50 mg/kg, i.p.) | Rotarod (TD50 mg/kg, i.p.) | MES Protective Index (PI) | PTZ Protective Index (PI) |
| This compound (Parent) | - | 33.0 | - | - | - | - |
| Derivative A | 4-Chloro-phenyl | 25.5 | >100 | 250 | 9.8 | <2.5 |
| Derivative B | 4-Methoxy-phenyl | 45.2 | 85.0 | 400 | 8.8 | 4.7 |
| Derivative C | 2-Fluoro-phenyl | 15.8 | >100 | 200 | 12.7 | <2.0 |
| Derivative D | Cyclohexyl | 60.1 | 120.5 | >500 | >8.3 | >4.1 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical screening of novel anticonvulsant compounds.
Proposed Signaling Pathway of this compound and its Derivatives
Caption: Proposed mechanism of action via voltage-gated sodium channel blockade.
Conclusion
The validation of novel this compound derivatives requires a systematic approach employing well-established preclinical models. The MES and PTZ tests provide crucial insights into the potential efficacy of these compounds against different seizure types, while the rotarod test assesses their neurotoxic potential. The ultimate goal is to identify derivatives with a significantly improved Protective Index compared to the parent compound and other existing AEDs. The experimental workflows and data presentation formats outlined in this guide provide a robust framework for researchers in the field of antiepileptic drug discovery to effectively evaluate and compare the anticonvulsant profiles of novel therapeutic candidates.
References
- 1. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autism-Like Behavioral Phenotypes in Mice Treated with Systemic N-Methyl-D-Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Evaluating Novel Anticonvulsant Compounds Against the Veteran Drug Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of anticonvulsant drug discovery is in a perpetual state of evolution, driven by the pressing need for therapies with enhanced efficacy and improved safety profiles over existing options. This guide provides a comprehensive, data-driven comparison of several new-generation anticonvulsant compounds—Cenobamate, Brivaracetam, Lacosamide, and Ganaxolone—against Phenacemide, a historically significant but now seldom-used anticonvulsant. By examining their mechanisms of action, preclinical efficacy in validated seizure models, and neurotoxicity, this document aims to offer a valuable resource for researchers and drug development professionals in the strategic evaluation of novel anticonvulsant candidates.
Introduction
This compound, a phenylacetylurea derivative, was one of the early non-sedative anticonvulsants introduced for the treatment of epilepsy.[1] Despite its efficacy in controlling seizures, its clinical use has been largely superseded due to a significant risk of severe adverse effects, including hepatotoxicity, bone marrow depression, and acute psychoses.[2][3] The search for safer and more effective antiepileptic drugs (AEDs) has led to the development of numerous compounds with diverse mechanisms of action.
This guide benchmarks four such novel compounds against this compound, leveraging preclinical data from standardized animal models of epilepsy. The selected compounds represent a range of modern mechanistic approaches to seizure control:
-
Cenobamate: A dual-mechanism drug that enhances the slow inactivation of sodium channels and positively modulates GABA-A receptors at a non-benzodiazepine site.[4][5]
-
Brivaracetam: A high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[6][7]
-
Lacosamide: A compound that selectively enhances the slow inactivation of voltage-gated sodium channels.[8][9][10]
-
Ganaxolone: A synthetic analog of the neurosteroid allopregnanolone, which acts as a positive allosteric modulator of GABA-A receptors.[2][11]
The comparative analysis presented herein is based on their performance in the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and 6-Hertz (6-Hz) seizure models, which are predictive of efficacy against generalized tonic-clonic, absence, and treatment-resistant partial seizures, respectively.
Mechanisms of Action: A Comparative Overview
The fundamental difference between this compound and the newer anticonvulsants lies in their molecular targets and the specificity of their actions.
This compound is understood to exert its anticonvulsant effect by blocking neuronal sodium channels and potentially voltage-sensitive calcium channels. This action suppresses neuronal depolarization and the hypersynchronization of neuronal firing that underlies seizure activity.[8][10]
The newer compounds exhibit more refined mechanisms of action:
-
Cenobamate possesses a unique dual mechanism. It enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent sustained repetitive firing.[4][5] Additionally, it is a positive allosteric modulator of GABA-A receptors, increasing inhibitory neurotransmission.[3][12]
-
Brivaracetam binds with high affinity to the synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[6][7] This interaction is believed to reduce neuronal hyperexcitability.
-
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a mechanism distinct from the fast inactivation targeted by many older sodium channel blockers.[8][9][10] This leads to a stabilization of hyperexcitable neuronal membranes without affecting normal neuronal function.
-
Ganaxolone is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[2][11] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, it reduces overall neuronal excitability.
The diverse mechanisms of these newer agents offer the potential for more targeted therapeutic interventions with a reduced likelihood of off-target effects compared to the broader action of this compound.
Preclinical Efficacy and Neurotoxicity: A Quantitative Comparison
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of this compound and the selected new anticonvulsant compounds in standard preclinical seizure models in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's safety margin, with a higher PI indicating a wider therapeutic window.
Table 1: Anticonvulsant Potency and Neurotoxicity in the Maximal Electroshock (MES) Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) | TD50 (mg/kg, Rotarod) | Protective Index (PI) |
| This compound | i.p. | 27 | 90 | 3.3 |
| Cenobamate | p.o. | 9.9 | 85.6 | 8.6 |
| Brivaracetam | i.p. | 113 | 163 | 1.4 |
| Lacosamide | i.p. | 4.5 | 38 | 8.4 |
| Ganaxolone | i.p. | 29.7 | 33.4 | 1.1 |
Table 2: Anticonvulsant Potency in the Pentylenetetrazol (PTZ) Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | 45 |
| Cenobamate | p.o. | 12.3 |
| Brivaracetam | i.p. | 30 |
| Lacosamide | i.p. | Inactive |
| Ganaxolone | i.p. | 3.5 |
Table 3: Anticonvulsant Potency in the 6-Hertz (6-Hz) Seizure Test (Mice, 44mA)
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | 14 |
| Cenobamate | p.o. | 3.6 |
| Brivaracetam | i.p. | 4.4 |
| Lacosamide | i.p. | 9.9 |
| Ganaxolone | i.p. | 6.3 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for anticonvulsant screening.
References
- 1. Cenobamate in refractory epilepsy: Overview of treatment options and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTECTIVE-ACTIVITY-OF-BRIVARACETAM-IN-THE-6-HZ-MODEL-OF-PARTIAL-EPILEPSY--COMPARISON-WITH-LEVETIRACETAM-AND-OLDER-ANTIEPILEPTIC-DRUGS [aesnet.org]
Safety Operating Guide
Proper Disposal of Phenacemide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Phenacemide
This compound is a pharmaceutical compound that requires careful handling and disposal due to its potential health hazards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard and Disposal Summary
Proper disposal of this compound is dictated by its classification as a hazardous substance. It is suspected of causing cancer and requires specific handling precautions.[1][2] All waste material must be disposed of in accordance with national and local regulations.[1][2]
| Parameter | Guideline | Source |
| Hazard Classification | Suspected of causing cancer (Carcinogenicity Category 2).[1][2] | Safety Data Sheet |
| Primary Disposal Route | Approved waste disposal plant.[1][2] | Safety Data Sheet |
| Container Disposal | Handle uncleaned containers as the product itself.[1][2] | Safety Data Sheet |
| Spill Cleanup | Take up dry, dispose of properly, and clean the affected area. Avoid generating dust.[2] | Safety Data Sheet |
| Incompatible Waste | Do not mix with other waste.[1][2] | Safety Data Sheet |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2]
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
-
Avoid generating dust when handling the solid form of the compound.[2][3]
2. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[4]
-
-
Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Empty this compound Containers:
3. Labeling of Hazardous Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Waste").[4]
-
Include the accumulation start date and any relevant hazard symbols.
4. Storage of Hazardous Waste:
-
Store all this compound hazardous waste in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure that the storage area is away from incompatible materials.
-
Keep waste containers closed at all times except when adding waste.[4][5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and is a regulatory violation.
Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Phenacemide
This guide provides comprehensive, step-by-step procedural instructions for the safe handling and disposal of Phenacemide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
A robust PPE strategy is mandatory when working with this compound to minimize exposure risk. The following table summarizes the recommended PPE. While specific quantitative data for this compound is limited, the recommendations are based on general best practices for handling potent pharmaceutical compounds.[1]
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against dermal absorption. The outer glove should be removed immediately after handling the compound, and the inner glove removed after completing the procedure.[2] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, fluid-resistant lab coat or gown with long sleeves and a solid front.[3] | Prevents contamination of personal clothing. Gowns should be secured at the back. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Essential when handling the solid (powder) form of this compound to prevent inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection. |
| Foot Protection | Closed-toe shoes. | Protects against spills. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for safety. The following operational plan outlines the necessary steps before, during, and after handling the compound.
Pre-Handling Preparations:
-
Training: Ensure all personnel have been trained on the safe handling of hazardous drugs and are familiar with the specific risks of this compound.[1]
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[1]
-
Emergency Preparedness: Verify that a chemical spill kit, emergency eyewash station, and safety shower are readily accessible and operational.
-
Donning PPE: Don all required PPE in the correct sequence before entering the designated handling area.
Handling Procedures:
-
Handling Solid this compound:
-
When weighing the solid compound, use a containment balance enclosure or perform the task within a chemical fume hood to prevent the dispersion of powder.
-
Use dedicated, clearly labeled glassware and equipment.
-
-
Handling this compound Solutions:
-
Prepare solutions within a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
When drawing liquid into a syringe, use techniques to minimize aerosol generation.
-
Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent.[1]
-
Waste Segregation: Carefully segregate all contaminated waste into designated, clearly labeled, and sealed containers.
-
Doffing PPE: Remove PPE in the designated area, following the correct doffing sequence to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and health risks. All waste contaminated with this compound must be treated as hazardous chemical waste.[4]
Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including unused this compound, contaminated gloves, weighing papers, and disposable labware, in a dedicated, leak-proof, and sealable container clearly labeled "Hazardous Chemical Waste" with the full chemical name.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a compatible, sealed container. The container must be labeled as "Hazardous Chemical Waste," with the full chemical name and all other components of the mixture.
-
Sharps: All contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container labeled for hazardous drug waste.[5]
Storage and Disposal:
-
Store all hazardous waste containers in a secure, designated area away from general laboratory traffic until collection.
-
Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.
-
Adherence to institutional, local, and federal regulations for hazardous waste disposal is mandatory.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
